2-Fluoro-6-(methylsulfonyl)toluene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-fluoro-2-methyl-3-methylsulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO2S/c1-6-7(9)4-3-5-8(6)12(2,10)11/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLIAYVPQLLIZHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1S(=O)(=O)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00697090 | |
| Record name | 1-Fluoro-3-(methanesulfonyl)-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00697090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
828270-59-3 | |
| Record name | 1-Fluoro-2-methyl-3-(methylsulfonyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=828270-59-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Fluoro-3-(methanesulfonyl)-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00697090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Fluoro-6-(methylsulfonyl)toluene
Introduction
2-Fluoro-6-(methylsulfonyl)toluene is a key intermediate in the synthesis of various high-value organic molecules, particularly in the pharmaceutical and agrochemical industries. Its specific substitution pattern, featuring a fluorine atom and a methylsulfonyl group ortho to a methyl group, imparts unique electronic and steric properties that are often sought after in drug design and materials science. This guide provides a comprehensive overview of the primary synthetic pathways for this compound, offering in-depth technical details, step-by-step protocols, and a comparative analysis of the different approaches. The information presented herein is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Strategic Approaches to Synthesis
The synthesis of this compound can be approached through several strategic pathways. The choice of a particular route often depends on the availability of starting materials, desired scale of production, and considerations regarding regioselectivity and overall yield. This guide will focus on two primary and scientifically sound approaches:
-
Pathway A: Synthesis via Chlorosulfonation of 2-Fluorotoluene and Subsequent Methylation. This is a classical approach that begins with a commercially available starting material and proceeds through a key sulfonyl chloride intermediate.
-
Pathway B: Synthesis via Oxidation of a 2-Fluoro-6-(methylthio)toluene Precursor. This pathway involves the initial introduction of a methylthio group, which is then oxidized to the desired methylsulfonyl group in the final step.
Pathway A: Chlorosulfonation of 2-Fluorotoluene followed by Methylation
This pathway is a robust and well-documented method for the preparation of this compound. It leverages the electrophilic aromatic substitution of 2-fluorotoluene to introduce the sulfonyl chloride functionality, which is then converted to the target methyl sulfone.
Logical Workflow for Pathway A
An In-depth Technical Guide to 2-Fluoro-6-(methylsulfonyl)toluene
For Researchers, Scientists, and Drug Development Professionals
Foreword
Welcome to this comprehensive technical guide on 2-Fluoro-6-(methylsulfonyl)toluene, a key building block in modern medicinal chemistry. As a Senior Application Scientist, my goal is to provide you with not just the fundamental data, but also the nuanced insights necessary for its effective application in your research and development endeavors. This guide is structured to deliver a deep understanding of the compound's properties, synthesis, and utility, grounded in established scientific principles and practical considerations. The strategic placement of a fluorine atom and a methylsulfonyl group on the toluene scaffold imparts unique electronic and conformational properties, making it a valuable intermediate in the synthesis of complex molecular architectures. Throughout this guide, we will explore the causality behind its reactivity and its role as a versatile synthon in the pursuit of novel therapeutics.
Core Identifiers and Chemical Properties
This compound, a solid at room temperature, is a halogenated and sulfonated aromatic compound with significant potential in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1]
Key Identifiers
A comprehensive list of identifiers for this compound is provided below to ensure accurate compound identification and facilitate seamless information retrieval from chemical databases and literature.
| Identifier | Value | Source(s) |
| CAS Number | 828270-59-3 | [2][3][4] |
| IUPAC Name | 1-Fluoro-2-methyl-3-(methylsulfonyl)benzene | |
| Molecular Formula | C₈H₉FO₂S | [3][4] |
| Molecular Weight | 188.22 g/mol | [3][4] |
| MDL Number | MFCD15527256 | [3][4] |
| InChI | 1S/C8H9FO2S/c1-6-7(9)4-3-5-8(6)12(2,10)11/h3-5H,1-2H3 | |
| InChIKey | NLIAYVPQLLIZHN-UHFFFAOYSA-N | |
| SMILES | CC1=C(S(=O)(=O)C)C=CC=C1F | [2] |
Physicochemical Properties
While experimentally determined physical properties for this compound are not extensively documented in publicly available literature, some information can be gleaned from supplier data and by analogy to structurally related compounds.
| Property | Value | Notes |
| Physical Form | Solid | |
| Appearance | White to yellow solid | [1] |
| Melting Point | Not specified | Data for the related isomer, 4-(Methylsulfonyl)toluene, is 85-89 °C. |
| Boiling Point | Not specified | Predicted boiling point for the isomer 2-Fluoro-5-(methylsulfonyl)toluene is 318.0±42.0 °C at 760 Torr. |
| Solubility | Not specified | Expected to be soluble in common organic solvents. |
| Storage | Store in a refrigerator. |
The Scientific Rationale: The Role of Fluorine and the Sulfonyl Group in Drug Design
The utility of this compound as a building block in medicinal chemistry stems from the synergistic effects of its constituent functional groups: the fluorine atom and the methylsulfonyl group.
The introduction of fluorine into drug candidates is a well-established strategy to modulate various physicochemical and pharmacokinetic properties. Fluorine's high electronegativity can alter the acidity or basicity of nearby functional groups, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions.
The sulfonyl group is a versatile functional moiety that is a cornerstone in modern drug discovery.[5] Its tetrahedral geometry and the polarity of the S-O bonds allow it to act as a hydrogen bond acceptor, a crucial interaction for binding to biological targets.[5] Furthermore, the sulfonyl group is a strong electron-withdrawing group, which can significantly influence the electronic properties of the aromatic ring and adjacent functionalities.[5] In drug design, sulfonyl-containing compounds, such as sulfonamides and sulfones, play a key role in developing therapeutic agents for a wide range of diseases, including diabetes.[2]
The combination of these two functional groups in this compound creates a unique electronic and steric environment on the toluene scaffold, offering medicinal chemists a valuable tool for fine-tuning the properties of lead compounds.
Synthesis and Reactivity
A common strategy for the synthesis of aryl sulfones involves the oxidation of the corresponding aryl sulfide. Therefore, a potential synthetic pathway for this compound could begin with the synthesis of 2-fluoro-6-methylthioanisole, followed by oxidation to the desired sulfone.
Alternatively, methods for the synthesis of related fluorinated methylsulfonyl benzene compounds often involve multi-step processes starting from commercially available materials. For instance, the synthesis of 1,2-difluoro-4-(methylsulfonyl)benzene has been achieved through a Friedel-Crafts reaction.[6] Another approach involves the conversion of sulfonyl chlorides to the corresponding alkylsulfonates.[7]
A patent for the synthesis of methylsulphonyl benzene compounds describes processes for preparing related structures, which could potentially be adapted for the synthesis of this compound.[6]
Conceptual Synthetic Workflow
The following diagram illustrates a conceptual workflow for the synthesis of this compound, starting from a plausible precursor. This is a generalized representation and would require experimental optimization.
Caption: Conceptual synthetic pathway for this compound.
Applications in Drug Discovery and Development
This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] The presence of both a fluorine atom and a methylsulfonyl group provides multiple points for synthetic elaboration and allows for the introduction of these key pharmacophores into target molecules.
While specific examples of marketed drugs synthesized from this exact starting material are not prominently documented, its structural motifs are present in various biologically active compounds. The strategic use of such fluorinated and sulfonylated intermediates allows for the systematic exploration of a compound's structure-activity relationship (SAR) during the drug discovery process.
A patent application mentions the use of a related compound, isopropyl 4-(5-cyano-4-{2-[2-fluoro-4-(methylsulfonyl)phenyl]propyl}-1H-pyrazol-1-yl)piperidine-1-carboxylate, in the context of GPR119 modulators for the potential treatment of diabetes and related conditions.[8] This highlights the potential utility of the 2-fluoro-methylsulfonyl phenyl moiety in the design of novel therapeutic agents.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling this compound.
GHS Hazard Information
| Pictogram | Signal Word | Hazard Statements |
|
| Warning | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
This information is based on available supplier data and may not be exhaustive.
Precautionary Statements
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of water.
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P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P313: Get medical advice/attention.
-
P332 + P313: If skin irritation occurs: Get medical advice/attention.
-
P337 + P313: If eye irritation persists: Get medical advice/attention.
It is imperative to consult the full Safety Data Sheet (SDS) from the supplier before handling this compound.
Spectral Data
For reference, the characteristic infrared absorption bands for the sulfonyl group (SO₂) typically appear in the ranges of 1350-1300 cm⁻¹ (asymmetric stretching) and 1160-1120 cm⁻¹ (symmetric stretching). The C-F stretching vibration for an aryl fluoride is typically observed in the 1270-1100 cm⁻¹ region.
Conclusion and Future Outlook
This compound represents a strategically designed building block for medicinal chemistry and organic synthesis. The convergence of a fluorine atom and a methylsulfonyl group on a toluene scaffold provides a unique combination of electronic and steric properties that can be exploited in the design of novel bioactive molecules. While the publicly available data on its synthesis and specific applications are still emerging, its structural features align with current trends in drug design that leverage fluorination and the incorporation of sulfonyl groups to optimize pharmacokinetic and pharmacodynamic profiles. As the demand for more sophisticated and effective therapeutic agents continues to grow, the utility of such specialized building blocks is expected to increase, making this compound a compound of significant interest for further investigation and application.
References
- 1. This compound [myskinrecipes.com]
- 2. 828270-59-3|this compound|BLD Pharm [bldpharm.com]
- 3. US8377406B1 - Synthesis of bis(fluorosulfonyl)imide - Google Patents [patents.google.com]
- 4. chemuniverse.com [chemuniverse.com]
- 5. scienceopen.com [scienceopen.com]
- 6. WO2007054668A1 - Synthesis of methylsulphonyl benzene compounds - Google Patents [patents.google.com]
- 7. 4-Fluoro-2-(Methylsulfonyl)toluene synthesis - chemicalbook [chemicalbook.com]
- 8. commonorganicchemistry.com [commonorganicchemistry.com]
The Strategic Incorporation of 2-Fluoro-6-(methylsulfonyl)toluene in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The confluence of a fluorine atom and a methylsulfonyl group on a toluene scaffold presents a unique and powerful building block for medicinal chemistry. This technical guide explores the potential applications of 2-Fluoro-6-(methylsulfonyl)toluene, not as a final drug entity, but as a crucial intermediate in the synthesis of complex therapeutic agents. We will delve into the strategic rationale for its use, focusing on how the distinct physicochemical properties imparted by its functional groups can be leveraged to optimize drug candidates. A central case study will illuminate its practical application in the synthesis of a clinically significant kinase inhibitor, providing a tangible example of its value in modern drug discovery.
Introduction: The Power of Strategic Functionalization
In the intricate process of drug design and development, the selection of appropriate chemical building blocks is paramount. The journey from a lead compound to a clinical candidate often involves meticulous molecular engineering to enhance potency, selectivity, and pharmacokinetic properties. The strategic placement of specific functional groups can dramatically alter a molecule's behavior in a biological system. This compound represents a prime example of such a strategic building block, embodying the synergistic benefits of two of the most impactful moieties in medicinal chemistry: fluorine and the methylsulfonyl group.
The fluorine atom, owing to its small size and high electronegativity, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its target protein.[1][2][3][4] Its introduction can block sites of oxidative metabolism, thereby increasing a drug's half-life, and can modulate the pKa of nearby functional groups, which in turn affects solubility and membrane permeability.[1][5]
The methylsulfonyl group, on the other hand, is a versatile polar functional group that can act as a bioisostere for other groups, improve solubility, and enhance metabolic stability.[6][7] It can also participate in hydrogen bonding interactions with protein targets, contributing to binding affinity.[8] The combination of these two groups on a single, readily modifiable toluene ring makes this compound a highly attractive starting material for the synthesis of novel therapeutics.
Physicochemical Properties and Synthetic Utility
The true value of this compound lies in the predictable and advantageous ways its constituent parts influence a larger molecule.
| Property | Contribution of Fluoro Group | Contribution of Methylsulfonyl Group |
| Metabolic Stability | Blocks C-H oxidation by P450 enzymes.[4] | Resistant to metabolic degradation.[7] |
| Lipophilicity (LogP) | Increases lipophilicity.[1] | Generally decreases lipophilicity, improving aqueous solubility.[6] |
| Binding Affinity | Can form favorable interactions with protein backbones and side chains through dipole-dipole and orthogonal multipolar C–F---C=O interactions.[3] | Acts as a hydrogen bond acceptor.[8] |
| pKa Modulation | Strong electron-withdrawing effect can lower the pKa of nearby basic centers.[1][5] | Electron-withdrawing nature can influence the acidity/basicity of adjacent groups. |
| Solubility | Can increase solubility in lipidic environments. | Enhances aqueous solubility.[6] |
The toluene methyl group provides a convenient handle for further chemical modification, most commonly through oxidation to a carboxylic acid or halogenation to a benzyl halide, opening up a vast chemical space for derivatization. However, a particularly powerful application involves the transformation of the toluene into an aniline, a key intermediate for the synthesis of numerous kinase inhibitors.
Case Study: Synthesis of TRK Inhibitors
A compelling example of the utility of a this compound-derived intermediate is found in the synthesis of potent Tropomyosin Receptor Kinase (TRK) inhibitors. Fusions involving the NTRK genes are oncogenic drivers in a wide range of tumors.[2] Larotrectinib is a first-in-class, highly selective TRK inhibitor approved for the treatment of patients with NTRK gene fusion-positive solid tumors.[3] The synthesis of Larotrectinib and related analogs, as detailed in patent literature, provides a clear illustration of the strategic use of the 2-fluoro-6-(methylsulfonyl)aniline scaffold, which can be derived from this compound.
Synthesis of the Key Intermediate: 2-Fluoro-6-(methylsulfonyl)aniline
The conversion of this compound to the corresponding aniline is a straightforward two-step process that is standard in medicinal chemistry.
Caption: Synthetic route from this compound to 2-Fluoro-6-(methylsulfonyl)aniline.
Experimental Protocol: Synthesis of 2-Fluoro-6-(methylsulfonyl)aniline
-
Nitration: To a cooled (0 °C) solution of this compound in concentrated sulfuric acid, a mixture of nitric acid and sulfuric acid is added dropwise. The reaction is stirred at low temperature and then allowed to warm to room temperature. Upon completion, the reaction mixture is poured onto ice and the precipitated product, 2-Fluoro-6-nitro-3-(methylsulfonyl)toluene, is collected by filtration.
-
Reduction: The nitro-intermediate is dissolved in a suitable solvent such as ethanol or acetic acid. A reducing agent, such as iron powder in the presence of ammonium chloride or catalytic hydrogenation with palladium on carbon, is added. The mixture is heated to reflux until the reaction is complete. After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified by chromatography or recrystallization to yield 2-Fluoro-6-(methylsulfonyl)aniline.
Application in the Synthesis of a TRK Inhibitor Scaffold
The resulting 2-Fluoro-6-(methylsulfonyl)aniline is a key building block in the synthesis of pyrazolopyrimidine-based TRK inhibitors, as described in patent WO 2010/033941.[9]
Caption: General synthetic scheme for the incorporation of the 2-Fluoro-6-(methylsulfonyl)aniline moiety into a TRK inhibitor scaffold.
Experimental Protocol: Synthesis of a Pyrazolopyrimidine Intermediate (Adapted from WO 2010/033941)
-
Coupling Reaction: A mixture of 2-Fluoro-6-(methylsulfonyl)aniline and a suitably substituted chloropyrazolopyrimidine is heated in a solvent such as n-butanol or dioxane, often in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA). The reaction proceeds via a nucleophilic aromatic substitution (SNAr) where the aniline nitrogen displaces the chlorine atom on the pyrazolopyrimidine core.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated by precipitation or extraction. Purification is typically achieved by column chromatography on silica gel to yield the desired coupled product.
This intermediate can then be further elaborated to introduce the necessary pharmacophoric elements for potent TRK inhibition.
The Role of the 2-Fluoro-6-(methylsulfonyl)phenyl Moiety in TRK Inhibition
The 2-Fluoro-6-(methylsulfonyl)phenyl moiety plays a critical role in the overall pharmacological profile of the resulting TRK inhibitor.
-
Anchoring and Selectivity: The aniline nitrogen forms a crucial hydrogen bond with the hinge region of the kinase domain, a common binding motif for many kinase inhibitors. The ortho-fluoro and ortho-methylsulfonyl groups provide steric and electronic constraints that can enhance selectivity for the target kinase by disfavoring binding to other kinases with different hinge region conformations.
-
Improved Physicochemical Properties: The fluorine atom can enhance membrane permeability, which is crucial for oral bioavailability and, in some cases, for crossing the blood-brain barrier to target central nervous system tumors. The methylsulfonyl group contributes to the overall polarity of the molecule, which can help to optimize solubility and avoid excessive lipophilicity that can lead to off-target effects and poor pharmacokinetic properties.
-
Metabolic Stability: The fluorine atom at the ortho position can shield the aniline linkage from metabolic degradation, contributing to a longer in vivo half-life.
TRK Signaling Pathway
The therapeutic rationale for using inhibitors derived from this scaffold is to block the oncogenic signaling driven by NTRK fusions.
Caption: Simplified TRK signaling pathway and the point of intervention for TRK inhibitors.
In NTRK fusion-positive cancers, the TRK kinase domain is constitutively active, leading to the downstream activation of pathways such as the MAPK (RAS-RAF-MEK-ERK) and PI3K-AKT pathways. This aberrant signaling drives tumor growth and survival. TRK inhibitors, by binding to the ATP-binding pocket of the TRK kinase domain, block its activity and shut down these downstream oncogenic signals.
Conclusion
This compound, and its readily accessible aniline derivative, represent a valuable and strategically designed building block in medicinal chemistry. The judicious combination of a fluorine atom and a methylsulfonyl group provides a powerful tool for medicinal chemists to fine-tune the properties of drug candidates. As demonstrated by its application in the synthesis of potent TRK inhibitors, this scaffold can contribute to enhanced potency, selectivity, and favorable pharmacokinetic properties. As the demand for highly optimized and targeted therapies continues to grow, the importance of such well-conceived chemical intermediates in the drug discovery and development pipeline cannot be overstated.
References
- 1. How to synthesize Entrectinib_Chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. The Synthetic method of Larotrectinib (LOXO-101)_Chemicalbook [chemicalbook.com]
- 4. Preparation method of Larotrectinib and intermediate of Larotrectinib - Eureka | Patsnap [eureka.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. CN107987082B - A kind of Preparation Method And Their Intermediate of Larotrectinib - Google Patents [patents.google.com]
- 7. Total Synthesis of Entrectinib - ChemistryViews [chemistryviews.org]
- 8. EP3439662B1 - Liquid formulations of (s)-n-(5-((r)-2-(2,5-difluorophenyl)-pyrrolidin-1-yl)-pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
solubility of 2-Fluoro-6-(methylsulfonyl)toluene in common organic solvents
An In-Depth Technical Guide to Determining the Solubility of 2-Fluoro-6-(methylsulfonyl)toluene in Common Organic Solvents
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine the solubility of this compound in a range of common organic solvents. Given the limited publicly available solubility data for this compound, this document outlines a detailed experimental protocol, grounded in established principles of physical chemistry, to enable the generation of reliable and reproducible solubility profiles.
Introduction to this compound
This compound is a halogenated aromatic sulfone that serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring a fluorine atom and a methylsulfonyl group on a toluene backbone, imparts unique electronic and steric properties that are leveraged in various chemical transformations. Understanding its solubility in different organic solvents is paramount for its effective use in reaction media, purification processes such as recrystallization, and formulation development. This guide provides the necessary protocols to establish this critical physicochemical parameter. The compound is a solid at room temperature.[1]
Theoretical Framework: The Principle of "Like Dissolves Like"
The solubility of a solid in a liquid solvent is governed by the intermolecular forces between the solute and solvent molecules. The adage "like dissolves like" serves as a fundamental predictive tool in solubility studies.[2][3] This principle suggests that substances with similar polarities are more likely to be soluble in one another.
-
Polar Solvents: These solvents, such as alcohols and water, have significant dipole moments and are effective at dissolving polar solutes through dipole-dipole interactions and hydrogen bonding.
-
Nonpolar Solvents: Solvents like hydrocarbons (e.g., hexane, toluene) have low dipole moments and primarily interact through weaker van der Waals forces. They are adept at dissolving nonpolar solutes.
This compound possesses both polar (the sulfonyl and fluoro groups) and nonpolar (the toluene ring) characteristics. Therefore, its solubility is expected to vary across a spectrum of organic solvents. A systematic investigation is necessary to quantify this behavior.
Experimental Protocol for Solubility Determination
This section details a robust, self-validating methodology for determining the solubility of this compound.
Materials and Equipment
-
Solute: this compound (purity ≥95%)[4]
-
Solvents: A selection of common organic solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).
-
Apparatus:
-
Analytical balance (±0.1 mg)
-
Vials with screw caps
-
Magnetic stirrer and stir bars
-
Constant temperature bath or heating block
-
Calibrated thermometers
-
Syringes and syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantitative analysis.
-
Safety Precautions
Handle this compound and all organic solvents in a well-ventilated fume hood.[5][6] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7] Refer to the Safety Data Sheet (SDS) for detailed hazard information. Hazard statements for this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).
Experimental Workflow
The following diagram illustrates the systematic approach to determining solubility.
References
A Researcher's Guide to Sourcing 2-Fluoro-6-(methylsulfonyl)toluene for Drug Discovery
This guide provides an in-depth technical overview of 2-Fluoro-6-(methylsulfonyl)toluene, a key chemical building block for researchers in medicinal chemistry and drug development. Beyond a simple list of vendors, this document outlines the critical importance of material purity, provides a framework for supplier validation, and details the compound's application in the synthesis of next-generation therapeutics.
Introduction: The Strategic Importance of a Niche Building Block
This compound (CAS No. 828270-59-3) is an aromatic organic compound featuring a strategic arrangement of functional groups: a fluorine atom, a methyl group, and a methylsulfonyl group. This unique substitution pattern makes it a valuable intermediate in multi-step organic synthesis, particularly for creating complex heterocyclic scaffolds found in modern drug candidates. Its utility is exemplified by its role as a foundational precursor in the synthesis of novel kinase inhibitors, a class of molecules at the forefront of targeted cancer therapy and immunology.
The fluorine atom can modulate metabolic stability and binding affinity, while the methylsulfonyl group, a strong electron-withdrawing moiety, can influence the reactivity of the aromatic ring and serve as a hydrogen bond acceptor. For drug development professionals, securing a reliable source of this compound is not merely a logistical step but a critical variable that can impact experimental reproducibility, timelines, and the ultimate success of a research campaign.
Physicochemical and Safety Profile
A thorough understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory.
| Property | Value | Source |
| CAS Number | 828270-59-3 | Angene Chemical |
| Molecular Formula | C₈H₉FO₂S | Angene Chemical |
| Molecular Weight | 188.22 g/mol | Angene Chemical |
| Appearance | White to off-white powder/solid | Supplier Data |
| Purity | Typically ≥95% | Supplier Catalogs |
Safety & Handling: According to the Safety Data Sheet (SDS) provided by Angene Chemical, this compound should be handled with care.[1]
-
Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.
-
Precautionary Measures: Use only in a well-ventilated area, preferably in a chemical fume hood.[1] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] Avoid breathing dust, fumes, or vapors.[1]
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[1]
The Cornerstone of Reliability: A Protocol for Supplier Qualification
In drug discovery, the integrity of your starting materials is paramount. An impurity, even at levels below 1%, can lead to failed reactions, misleading biological data, and months of lost work. Therefore, selecting a supplier is not about finding the lowest price but about establishing a partnership in quality. The narrative that a reagent is simply "pure" is insufficient; a self-validating system based on documentation and analysis is required.
The Certificate of Analysis (CoA): Your Primary Tool for Validation
A batch-specific Certificate of Analysis (CoA) is a non-negotiable document that provides a detailed quality report for the exact material you receive.[2][3][4] It is distinct from a general specification sheet, which only lists target ranges.[5] An informative CoA should always include:
-
Product and Batch Information: Product name, CAS number, and a unique lot/batch number.[2]
-
Purity Determination: The exact purity percentage (e.g., 98.7%) and the analytical method used to determine it, most commonly High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[2]
-
Identity Confirmation: Data from analytical methods that confirm the molecular structure, such as ¹H NMR (Proton Nuclear Magnetic Resonance) or Mass Spectrometry (MS).[2]
-
Physical Properties: Measured properties like melting point or appearance.[2]
-
Date of Analysis and Expiry: Ensures the data is current and the material is stable.[2]
A Step-by-Step Workflow for Vetting Commercial Suppliers
The following workflow illustrates a robust process for qualifying and procuring this compound, ensuring a foundation of quality for your research.
References
- 1. Design, synthesis, evaluation and optimization of potent IRAK4 inhibitors alleviating production of inflammatory cytokines in LPS-induced SIRS model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safe Handling of 2-Fluoro-6-(methylsulfonyl)toluene
Introduction: A Proactive Approach to Laboratory Safety
2-Fluoro-6-(methylsulfonyl)toluene (CAS No. 828270-59-3) is a substituted aromatic sulfone, a class of compounds increasingly utilized as synthetic building blocks in medicinal chemistry and materials science. Its unique electronic and structural properties make it a valuable reagent. However, these same properties, derived from the interplay of the electron-withdrawing methylsulfonyl group and the electronegative fluorine atom on a toluene backbone, necessitate a nuanced and rigorous approach to its handling. This guide moves beyond mere procedural checklists to provide a deep, mechanistic understanding of the hazards associated with this compound, enabling laboratory personnel to implement self-validating safety protocols grounded in first principles of chemistry and toxicology.
Section 1: Physicochemical Identity and Hazard Profile
A foundational understanding of a chemical's properties is the first step in risk mitigation. The data below summarizes the known characteristics of this compound.
| Property | Value | Source |
| CAS Number | 828270-59-3 | [1][2][3] |
| Molecular Formula | C₈H₉FO₂S | [3][4] |
| Molecular Weight | 188.22 g/mol | [3][4] |
| Appearance | Not explicitly stated, likely a solid or liquid | |
| Purity | Typically ≥95% | [3] |
GHS Hazard Classification
Based on available safety data sheets, this compound is classified under the Globally Harmonized System (GHS) as follows.[1] The rationale for these classifications stems from the compound's potential to interact with biological systems.
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.
-
Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.
While comprehensive toxicological data for this specific molecule is not widely published, the hazard profile can be inferred from its structural motifs. Aromatic sulfones and fluorinated toluenes can cause irritation to skin, eyes, and mucous membranes.[5][6]
Caption: GHS Hazard Profile for this compound.
Section 2: Exposure Controls & Personal Protective Equipment (PPE)
The cornerstone of chemical safety is minimizing exposure. This is achieved through a multi-layered strategy known as the "Hierarchy of Controls." For a compound like this compound, this hierarchy must be strictly applied.
Engineering Controls
Engineering controls are the most effective line of defense as they physically isolate the hazard from the user.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reaction setups, must be performed inside a properly functioning and certified chemical fume hood.[7][8] This is critical to prevent inhalation of any potential dusts or vapors.
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[5][9]
Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE must be deliberate and based on the specific task being performed.[10]
-
Eye and Face Protection: Chemical safety goggles are mandatory at all times.[5] When there is a heightened risk of splash, such as during transfers of solutions or reaction workups, a face shield should be worn in addition to goggles.[6][10]
-
Skin Protection:
-
Gloves: Wear nitrile gloves as a minimum standard. If prolonged contact or immersion is possible, consider a more robust glove material. Always inspect gloves before use and replace them immediately if they are contaminated or show signs of degradation.[5][6]
-
Lab Coat: A flame-retardant lab coat with full-length sleeves, buttoned completely, is required to protect skin and personal clothing.[8]
-
-
Respiratory Protection: Not typically required when working within a certified fume hood. However, if engineering controls fail or for emergency response, a NIOSH-approved respirator may be necessary.[5][8] Personnel must be medically cleared and fit-tested to use respirators.[8][10]
Caption: Task-Based Personal Protective Equipment (PPE) Selection Workflow.
Section 3: Protocols for Safe Handling, Storage, and Disposal
Adherence to standardized protocols is essential for preventing accidents and ensuring regulatory compliance.
Handling
-
Avoid Contact: Prevent all personal contact with the substance, including inhalation of dust or vapors and direct contact with skin and eyes.[9]
-
Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1][5] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[6][9]
-
Static Discharge: While not explicitly classified as flammable, related toluene compounds are. As a precaution, especially when handling in non-polar solvents, take measures against static discharge. Use spark-proof tools and ensure equipment is properly grounded.[5][9]
Storage
-
Container: Keep the container tightly closed and properly labeled.[11][12]
-
Conditions: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[5][9][11][12]
-
Incompatibilities: Segregate from strong oxidizing agents and strong bases. The sulfonyl group can be reactive, and related compounds like benzene sulfonyl chloride react violently with certain materials and with water to produce corrosive gases.[5][6]
Disposal
-
Waste Classification: This material must be disposed of as hazardous chemical waste.[13] Under no circumstances should it be discharged into drains or mixed with general laboratory trash.[13]
-
Procedure:
-
Collect waste material and any contaminated items (e.g., gloves, absorbent pads) in a designated, sealed, and properly labeled hazardous waste container.[13][14]
-
The label must clearly identify the contents, including "Hazardous Waste" and the full chemical name.[13]
-
Store the waste container in a designated satellite accumulation area, following all storage requirements for flammable and reactive materials.[13]
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed waste contractor.[13]
-
Section 4: Emergency Procedures: First Aid and Spill Response
Rapid and correct response during an emergency can significantly mitigate harm. All personnel must be familiar with these procedures and the location of safety equipment.
First Aid Measures
-
General Advice: In case of exposure, immediately move the affected person to fresh air and seek medical attention. Provide the Safety Data Sheet (SDS) to the responding medical personnel.
-
Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[4][5][15]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes.[5][8] Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[16]
-
Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[4][5] Call a physician or poison control center immediately.[4]
Accidental Release and Spill Cleanup
-
Minor Spill (within a fume hood):
-
Ensure PPE is worn.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads).[9][17]
-
Carefully collect the absorbent material using non-sparking tools and place it into a sealed container for hazardous waste disposal.[5][7]
-
Decontaminate the area with an appropriate solvent and then soap and water.
-
-
Major Spill (outside a fume hood):
-
Evacuate all non-essential personnel from the area immediately.[11]
-
Alert others in the vicinity and notify your institution's EHS or emergency response team.[8]
-
If trained and safe to do so, prevent the spill from entering drains.[12]
-
Allow only trained emergency responders with appropriate PPE to handle the cleanup.[8][18]
-
References
- 1. angenechemical.com [angenechemical.com]
- 2. 828270-59-3|this compound|BLD Pharm [bldpharm.com]
- 3. chemuniverse.com [chemuniverse.com]
- 4. 2-Fluoro-4-(Methylsulfonyl)toluene - Safety Data Sheet [chemicalbook.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. nj.gov [nj.gov]
- 7. umass.edu [umass.edu]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. solutions.covestro.com [solutions.covestro.com]
- 11. wyattfiles.s3.us-west-2.amazonaws.com [wyattfiles.s3.us-west-2.amazonaws.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. benchchem.com [benchchem.com]
- 14. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 15. CCOHS: Toluene [ccohs.ca]
- 16. merckmillipore.com [merckmillipore.com]
- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 18. airgas.com [airgas.com]
Methodological & Application
Application Notes and Protocols for Nucleophilic Aromatic Substitution using 2-Fluoro-6-(methylsulfonyl)toluene
Introduction: A Strategic Reagent for Complex Aromatic Scaffolds
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the strategic introduction of substituents to aromatic rings is a cornerstone of molecular design. Nucleophilic aromatic substitution (SNAr) stands as a powerful tool for this purpose, enabling the formation of carbon-heteroatom and carbon-carbon bonds on activated aromatic systems.[1][2] 2-Fluoro-6-(methylsulfonyl)toluene has emerged as a highly effective and versatile electrophile for SNAr reactions. Its unique substitution pattern, featuring a fluorine atom as a leaving group positioned ortho to a potent electron-withdrawing methylsulfonyl group, renders the aromatic ring exceptionally susceptible to nucleophilic attack. This strategic arrangement facilitates the synthesis of a diverse array of complex molecules under relatively mild conditions.[3][4]
This guide provides an in-depth exploration of the chemical principles underpinning the reactivity of this compound in SNAr reactions, alongside detailed, field-proven protocols for its application with a range of common nucleophiles.
The Mechanistic Heart of Reactivity: The SNAr Pathway
The efficacy of this compound in SNAr reactions is a direct consequence of its electronic and structural properties. The reaction proceeds via a well-established two-step addition-elimination mechanism.[1]
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the fluorine atom. This carbon is rendered highly electrophilic by the strong inductive and resonance electron-withdrawing effects of the ortho-methylsulfonyl group. This initial attack disrupts the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1]
-
Elimination of the Leaving Group and Aromatization: In the second, typically rapid, step, the fluoride ion is expelled from the Meisenheimer complex. The departure of the fluoride leaving group restores the aromaticity of the ring, yielding the final substituted product. The high electronegativity of fluorine enhances its ability to stabilize the transition state leading to the Meisenheimer complex, making it an excellent leaving group in this context.
Visualizing the SNAr Mechanism
Caption: The two-step addition-elimination mechanism of SNAr.
Experimental Protocols: A Practical Guide
The following protocols provide detailed, step-by-step methodologies for conducting SNAr reactions with this compound using common classes of nucleophiles.
Protocol 1: Reaction with Amine Nucleophiles
This protocol outlines a general procedure for the synthesis of N-substituted 2-(methylsulfonyl)anilines.
Materials:
-
This compound
-
Primary or secondary amine (e.g., morpholine, piperidine, aniline)
-
Anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Experimental Workflow: Amination
Caption: A generalized workflow for the amination of this compound.
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF or DMSO.
-
To this solution, add the desired amine nucleophile (1.1 - 1.5 eq).
-
Add the base (e.g., K₂CO₃ or Et₃N, 2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-100 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-substituted 2-(methylsulfonyl)aniline.
Protocol 2: Reaction with Thiol Nucleophiles
This protocol describes a general procedure for the synthesis of 2-(alkylthio/arylthio)-6-(methylsulfonyl)toluenes.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzyl mercaptan)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend NaH (1.2 eq) in anhydrous THF or DMF.
-
Cool the suspension to 0 °C and slowly add the thiol (1.1 eq). Stir for 20-30 minutes at 0 °C to form the thiolate.
-
Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the thiolate solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent in vacuo and purify the residue by flash chromatography.
Protocol 3: Reaction with Alcohol/Phenol Nucleophiles
This protocol provides a general method for the synthesis of 2-alkoxy/aryloxy-6-(methylsulfonyl)toluenes.
Materials:
-
This compound
-
Alcohol or phenol
-
Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol (1.5 eq) in anhydrous THF or DMF.
-
Add NaH or t-BuOK (1.2 eq) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to generate the alkoxide or phenoxide.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor by TLC.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Quantitative Data Summary
While specific yield data for this compound is not extensively tabulated in readily available literature, the following table provides representative yields for analogous SNAr reactions on activated fluoroarenes, which can serve as a benchmark for expected outcomes.
| Nucleophile Class | Activating Group | Solvent | Base | Temperature (°C) | Yield (%) |
| Amine | -NO₂ | DMF | K₂CO₃ | 25-100 | 70-95 |
| Thiol | -NO₂ | THF | NaH | 0-25 | 80-98 |
| Alcohol/Phenol | -NO₂ | DMF | NaH/t-BuOK | 60-80 | 65-90 |
Note: Yields are highly dependent on the specific nucleophile and reaction conditions.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is a combustible liquid and should be kept away from heat, sparks, and open flames. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
Conclusion: A Versatile Building Block
The SNAr reactions of this compound offer a reliable and efficient pathway for the synthesis of a wide range of substituted aromatic compounds. The protocols detailed in these application notes are adaptable for various nucleophiles and serve as a robust starting point for the development of novel molecules in drug discovery and materials science. The strong activation provided by the methylsulfonyl group coupled with the excellent leaving group ability of fluorine makes this reagent an invaluable tool for synthetic chemists.
References
protocol for Suzuki coupling with 2-Fluoro-6-(methylsulfonyl)toluene
An Application Note and Detailed Protocol for the Suzuki-Miyaura Coupling of 2-Fluoro-6-(methylsulfonyl)toluene Derivatives
Abstract
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on performing the Suzuki-Miyaura coupling with a challenging electrophile: a halogenated derivative of this compound. This substrate presents a confluence of steric and electronic challenges, including a sterically encumbered reaction site flanked by ortho-substituents and the presence of a strong C-F bond. We present a detailed, field-proven protocol, explain the causal relationships behind experimental choices, and offer a guide to troubleshooting common issues.
Introduction: Navigating a Challenging Coupling Partner
The target electrophile, for the purpose of this protocol, is 1-Bromo-2-fluoro-6-(methylsulfonyl)benzene . This molecule is representative of a class of substrates that are increasingly common in medicinal chemistry but pose significant hurdles for standard cross-coupling protocols.
The primary challenges are:
-
Steric Hindrance: The bromine atom is positioned between two ortho-substituents (fluorine and methylsulfonyl), which can impede the crucial oxidative addition step by blocking the palladium catalyst's access to the C-Br bond.[3]
-
Electron-Withdrawing Groups: The methylsulfonyl (SO₂Me) and fluoro (F) groups are strongly electron-withdrawing. While this can sometimes facilitate oxidative addition, the overall electronic environment and steric profile require careful catalyst selection.[4]
-
Alternative Reactivity: Aryl sulfones and aryl fluorides can themselves undergo cross-coupling under specific conditions, presenting potential side reactions.[5][6][7] The protocol must favor selective C-Br bond activation, which is kinetically preferred over C-SO₂Me and C-F activation under the prescribed conditions.[8]
This guide provides a robust starting point for coupling this and similar substrates, grounded in a mechanistic understanding of the reaction.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Rationale
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[1][9][10] Understanding this cycle is critical for rationalizing the protocol and for effective troubleshooting.
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex. This is often the rate-limiting step and is highly sensitive to steric hindrance and the electron density of the aryl halide.[1] For sterically demanding substrates like ours, bulky, electron-rich phosphine ligands are essential to promote this step.[11][12]
-
Transmetalation: A group (R') is transferred from the organoboron reagent (e.g., a boronic acid) to the Pd(II) center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate "ate" complex.[8][13][14]
-
Reductive Elimination: The two organic fragments on the Pd(II) center (Ar and R') couple to form the new C-C bond, regenerating the active Pd(0) catalyst, which re-enters the cycle.[10]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Detailed Experimental Protocol
This protocol is designed as a robust starting point. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for different boronic acid coupling partners.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 1-Bromo-2-fluoro-6-(methylsulfonyl)benzene | >97% | Sigma-Aldrich | The electrophile. |
| Arylboronic Acid or Pinacol Ester | >98% | Combi-Blocks | The nucleophile. Use 1.2-1.5 equivalents. |
| XPhos Pd G3 (or similar pre-catalyst) | Catalyst Grade | Sigma-Aldrich | A highly active catalyst for hindered substrates. Loading: 1-3 mol%.[15] |
| Potassium Phosphate (K₃PO₄) | Anhydrous, >98% | Acros Organics | The base. Use 2.0-3.0 equivalents. Must be finely powdered and dry.[16] |
| 1,4-Dioxane | Anhydrous | Acros Organics | Reaction solvent. |
| Water | Degassed, DI | In-house | Co-solvent. Degas thoroughly before use. |
| Schlenk flask or reaction vial with septum | - | VWR | For maintaining an inert atmosphere. |
| Nitrogen or Argon gas | High Purity | Airgas | For creating an inert atmosphere. |
| Standard laboratory glassware | - | - | For workup and purification. |
| Celite® or silica gel | - | - | For filtration and chromatography. |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the Suzuki coupling.
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 1-Bromo-2-fluoro-6-(methylsulfonyl)benzene (1.0 equiv), the desired arylboronic acid (1.2 equiv), potassium phosphate (2.5 equiv, finely ground), and the XPhos Pd G3 pre-catalyst (0.02 equiv, 2 mol%).
-
Inerting the Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with inert gas (nitrogen or argon). Repeat this cycle three times to ensure all oxygen is removed.[17]
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane followed by degassed water via syringe. A common solvent ratio is 4:1 to 5:1 dioxane:water. The final concentration should be approximately 0.1 M with respect to the limiting reagent.
-
Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the mixture vigorously for 12-24 hours. The reaction mixture will typically turn dark brown or black.[4]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS by taking small aliquots. Check for the consumption of the starting aryl bromide.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite® to remove the palladium black and inorganic salts.[9]
-
Extraction: Transfer the filtrate to a separatory funnel. Wash with water, followed by saturated aqueous sodium chloride (brine).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxygen contamination).2. Insufficiently active catalyst/ligand for the substrate.3. Poor quality base (wet or not finely ground).4. Low reaction temperature. | 1. Ensure rigorous degassing and use of anhydrous solvents.[17]2. Screen other ligands (e.g., RuPhos, SPhos) or increase catalyst loading to 3-5 mol%.[5][15]3. Use fresh, anhydrous, finely powdered K₃PO₄ or switch to Cs₂CO₃.4. Increase temperature to 110-120 °C (if solvents permit). |
| Protodeborylation | Degradation of the boronic acid before it can couple. More common with electron-deficient or heteroaryl boronic acids.[10] | 1. Use the corresponding boronic acid pinacol (Bpin) ester, which is more stable.2. Increase the equivalents of the boronic acid to 1.5-2.0.3. Add the boronic acid portion-wise over the course of the reaction. |
| Homocoupling | Coupling of two boronic acid molecules. Often caused by the presence of oxygen or Pd(II) species at the start.[10] | 1. Ensure rigorous degassing.2. Use a high-quality pre-catalyst that cleanly generates the Pd(0) species. |
| Dehalogenation | The aryl bromide is reduced to an arene. Can be caused by hydride sources in the reaction.[10] | 1. Ensure solvents are pure.2. This is sometimes an unavoidable side reaction with highly active catalysts; optimizing for a lower temperature or shorter reaction time may help. |
Safety and Handling
-
General Precautions: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[18][19]
-
Palladium Catalysts: Palladium compounds can be toxic and are expensive. Handle them carefully to avoid inhalation of dust. Recover palladium residues where possible.
-
Organoboron Reagents: While generally less toxic than other organometallics, boronic acids and their derivatives should be handled with care. Avoid creating dust. Store in a cool, dry place, protected from moisture.[20][21]
-
Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle with extreme care and avoid exposure.
-
Bases: Anhydrous bases like K₃PO₄ are hygroscopic. Strong bases can be corrosive. Avoid contact with skin and eyes.
-
Waste Disposal: Dispose of all chemical waste according to your institution's hazardous waste guidelines.
References
- 1. byjus.com [byjus.com]
- 2. [PDF] Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis | Semantic Scholar [semanticscholar.org]
- 3. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. reddit.com [reddit.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. reddit.com [reddit.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Boron - ESPI Metals [espimetals.com]
- 21. Organoboron chemistry - Wikipedia [en.wikipedia.org]
Application Note: A Practical Guide to the Amination of 2-Fluoro-6-(methylsulfonyl)toluene
Introduction: Strategic Synthesis of Aryl Amines
The synthesis of substituted anilines is a cornerstone of modern medicinal and materials chemistry. The specific scaffold, 2-amino-6-(methylsulfonyl)toluene and its derivatives, represents a valuable building block in the development of novel pharmaceuticals and agrochemicals. The challenge lies in the efficient and selective formation of the carbon-nitrogen bond on a sterically hindered and electronically defined aromatic ring.
This application note provides a comprehensive guide to the amination of 2-Fluoro-6-(methylsulfonyl)toluene. The substrate's unique electronic properties, characterized by a strongly electron-withdrawing methylsulfonyl group (-SO₂Me) positioned ortho to the fluorine leaving group, render it exceptionally well-suited for Nucleophilic Aromatic Substitution (SNAr).[1][2] This pathway offers a distinct advantage over transition-metal-catalyzed methods by avoiding the cost and potential toxicity of metal catalysts, simplifying purification, and often proceeding under milder conditions.
We will first detail the mechanistic underpinnings of the SNAr pathway, followed by a robust, step-by-step experimental protocol. We will also discuss an alternative palladium-catalyzed Buchwald-Hartwig amination protocol for cases involving less nucleophilic amines.[3][4][5] This guide is designed for researchers, scientists, and drug development professionals seeking a reliable and well-validated methodology for this critical transformation.
The Mechanistic Rationale: Why SNAr Prevails
The success of a Nucleophilic Aromatic Substitution reaction hinges on the stability of the intermediate formed during the reaction. The SNAr mechanism is a two-step addition-elimination process.[2][6]
-
Nucleophilic Addition: The amine nucleophile attacks the carbon atom bearing the fluorine (the ipso-carbon). This is typically the rate-determining step. The aromaticity of the ring is temporarily broken, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1]
-
Elimination: The aromaticity is restored as the leaving group (fluoride ion) is expelled.
The key to the facile amination of this compound is the powerful resonance stabilization of the Meisenheimer complex afforded by the ortho-methylsulfonyl group. This electron-withdrawing group delocalizes the negative charge, lowering the activation energy of the initial addition step and driving the reaction forward.
Safety and Materials
Hazard Identification & Personal Protective Equipment (PPE)
All manipulations should be performed in a well-ventilated fume hood. Standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.
-
This compound: While specific data is limited, related aryl sulfonyl compounds can be corrosive and cause skin and eye irritation.[7] Avoid inhalation of dust and direct contact.
-
Solvents (DMSO, DMF): Can cause skin irritation. Dimethylformamide (DMF) is a suspected teratogen. Use with caution.
-
Bases (K₂CO₃, Cs₂CO₃, NaOtBu): Carbonates are irritants. Sodium tert-butoxide (NaOtBu) is a strong base and is corrosive and flammable; handle with extreme care in an inert atmosphere.
-
Amines: Many amines are corrosive, toxic, and have strong odors. Consult the specific Safety Data Sheet (SDS) for the amine being used.
-
Palladium Catalysts/Ligands: Many are air-sensitive and potentially toxic. Handle under an inert atmosphere.
Reagents and Equipment
| Reagent/Material | Grade | Recommended Supplier |
| This compound | >95% | Sigma-Aldrich, Combi-Blocks |
| Amine (e.g., Morpholine, Benzylamine) | Reagent | Major chemical suppliers |
| Potassium Carbonate (K₂CO₃), anhydrous | Reagent | Major chemical suppliers |
| Dimethyl Sulfoxide (DMSO), anhydrous | Reagent | Major chemical suppliers |
| Ethyl Acetate | ACS | Major chemical suppliers |
| Hexanes | ACS | Major chemical suppliers |
| Brine, saturated aqueous solution | Lab Prepared | N/A |
| Magnesium Sulfate (MgSO₄), anhydrous | Reagent | Major chemical suppliers |
| Round-bottom flasks, magnetic stir bars | N/A | Standard lab suppliers |
| Condenser, heating mantle | N/A | Standard lab suppliers |
| Separatory funnel, rotary evaporator | N/A | Standard lab suppliers |
| Silica gel for flash chromatography | 60 Å, 230-400 mesh | Standard lab suppliers |
Experimental Protocols
Protocol 1: Nucleophilic Aromatic Substitution (SNAr)
This protocol is the primary and recommended method for most primary and secondary amines. It is robust, high-yielding, and avoids the use of metal catalysts.
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq, e.g., 1.00 g, 5.31 mmol).
-
Add Reagents: Add potassium carbonate (K₂CO₃, 2.0 eq, 1.47 g, 10.6 mmol) followed by the desired amine (1.2 eq, 6.37 mmol).
-
Causality Note: Potassium carbonate acts as a base to neutralize the HF formed in situ, driving the reaction to completion. An excess is used to ensure a sufficiently basic medium.
-
-
Add Solvent: Add anhydrous dimethyl sulfoxide (DMSO) to achieve a substrate concentration of approximately 0.5 M (e.g., ~10 mL).
-
Causality Note: A polar aprotic solvent like DMSO is crucial. It effectively solvates the cation (K⁺) but poorly solvates the amine nucleophile, increasing its nucleophilicity. It also has a high boiling point, allowing for elevated reaction temperatures.
-
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Carefully pour the mixture into a separatory funnel containing water (10x the volume of DMSO).
-
Extraction: Extract the aqueous phase with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Causality Note: The product is organic-soluble, while the inorganic salts (K₂CO₃, KF) and DMSO are water-soluble. This step separates the product from the bulk of the reaction medium.
-
-
Washing: Wash the combined organic layers with water (2 x 50 mL) and then with saturated brine (1 x 50 mL) to remove residual DMSO and water.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
Characterization: Characterize the pure product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: Buchwald-Hartwig Amination (Alternative)
This method is recommended for less nucleophilic amines (e.g., certain anilines or hindered amines) where the SNAr reaction may be sluggish. This procedure requires strict inert atmosphere techniques.
Step-by-Step Procedure:
-
Inert Setup: In a glovebox or under a stream of argon, add to an oven-dried flask: a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., RuPhos, 4 mol%), and a strong base (e.g., sodium tert-butoxide, 1.5 eq).
-
Add Reagents: Add this compound (1.0 eq) and the amine (1.2 eq).
-
Add Solvent: Add anhydrous toluene or dioxane (~0.2 M concentration).
-
Reaction: Seal the flask and heat to 100-110 °C.
-
Monitoring & Work-up: Monitor the reaction as described in Protocol 1. The work-up is similar, but begins with filtering the cooled reaction mixture through a pad of Celite to remove the palladium catalyst before proceeding with the aqueous work-up.
Expected Results & Troubleshooting
The SNAr protocol is generally high-yielding. The table below provides expected outcomes for representative amines.
| Amine Nucleophile | Type | Expected Yield | Notes |
| Morpholine | Secondary, cyclic | >90% | Typically a very clean and efficient reaction. |
| Benzylamine | Primary | >85% | Product is stable. Double addition is not observed. |
| Aniline | Primary, aromatic | 70-85% | May require slightly longer reaction times or higher temperatures due to lower nucleophilicity. |
| Diethylamine | Secondary, acyclic | >90% | Efficient reaction, but the product can be volatile. |
Troubleshooting:
-
Incomplete Reaction: If the starting material persists, ensure reagents are anhydrous. The temperature can be increased (up to 120 °C in DMSO), or a stronger base like cesium carbonate (Cs₂CO₃) can be used. For very unreactive amines, consider the Buchwald-Hartwig protocol.
-
Side Product Formation: Ensure the reaction is not overheated for extended periods, which can lead to decomposition. If the amine is sensitive, a milder base like diisopropylethylamine (DIPEA) may be beneficial, though reaction times will increase.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. research.rug.nl [research.rug.nl]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. fishersci.com [fishersci.com]
Application Notes and Protocols: 2-Fluoro-6-(methylsulfonyl)toluene as a Versatile Building Block for Next-Generation Kinase Inhibitors
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The rational design of potent and selective kinase inhibitors is a cornerstone of modern drug discovery. This document provides a detailed guide on the application of 2-Fluoro-6-(methylsulfonyl)toluene, a key building block whose unique electronic and steric properties are ideally suited for creating sophisticated kinase inhibitors. We will explore its synthesis, its incorporation into lead compounds, and the rationale behind its efficacy, supplemented with detailed experimental protocols for synthesis and biological evaluation.
Introduction: The Strategic Advantage of Fluorination and Sulfonylation in Kinase Inhibitor Design
The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and inflammatory diseases. The core challenge lies in achieving high potency for the target kinase while maintaining selectivity against a panel of hundreds of other kinases to minimize off-target effects and associated toxicity. The chemical architecture of the inhibitor is paramount in achieving this goal.
The this compound scaffold offers a unique combination of functionalities that medicinal chemists can leverage:
-
The Fluorine Atom: Beyond its small steric footprint, fluorine's high electronegativity can modulate the pKa of nearby groups, enhance metabolic stability by blocking sites of oxidation, and increase lipophilicity, which can improve cell permeability.[1] In the context of this building block, the fluorine atom also serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, providing a reliable handle for synthesis.
-
The Methylsulfonyl Group: As a potent electron-withdrawing group, the methylsulfonyl moiety activates the aromatic ring, making the fluorine atom more susceptible to SNAr displacement. Furthermore, its oxygen atoms are strong hydrogen bond acceptors, capable of forming critical interactions with amino acid residues in the kinase ATP-binding pocket.
-
The Ortho-Methyl Group: This group provides steric bulk that can be exploited to achieve selectivity. By creating a specific three-dimensional conformation, it can favor binding to the desired kinase while preventing interaction with other kinases that have a different topography in the ATP-binding site.
This guide will provide researchers with the foundational knowledge and practical protocols to effectively utilize this high-value building block in their drug discovery programs.
Physicochemical Properties & Safe Handling
Prior to experimental work, it is crucial to understand the properties and handling requirements of this compound.
| Property | Value | Reference |
| CAS Number | 828270-59-3 | [2][3][4] |
| Molecular Formula | C₈H₉FO₂S | [2][4] |
| Molecular Weight | 188.22 g/mol | [2][4] |
| Appearance | White to off-white solid | Inferred from typical small molecules |
| Storage | Store at room temperature in a dry, well-ventilated place. | [2] |
Safety & Handling: Researchers should always consult the latest Safety Data Sheet (SDS) before handling this compound. General precautions include:
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[5][6][7]
-
Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5][6][8]
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[7]
Synthesis of the Building Block
While this compound is commercially available[3][4], understanding its synthesis provides context for its purity and potential side products. A common route involves the oxidation of a corresponding thioether, which can be prepared from the commercially available 2-fluoro-6-methylaniline.
Figure 1. Representative synthetic workflow for this compound.
Protocol 1: Synthesis via Oxidation
This protocol outlines a general procedure for the oxidation of the corresponding sulfide.
Materials:
-
2-Fluoro-6-(methylthio)toluene
-
Oxone® (Potassium peroxymonosulfate)
-
Methanol (MeOH)
-
Water (H₂O)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve 2-Fluoro-6-(methylthio)toluene (1 equivalent) in a 1:1 mixture of MeOH and H₂O in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Oxidation: Add Oxone® (2.2 equivalents) portion-wise to the stirred solution over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous NaHCO₃ until the effervescence ceases.
-
Extraction: Extract the aqueous mixture with DCM (3 x volume of MeOH/H₂O).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to yield the pure this compound.
Causality: The use of Oxone® provides a powerful yet relatively safe and convenient method for oxidizing the sulfide to the sulfone. The biphasic solvent system facilitates both the dissolution of the organic starting material and the inorganic oxidant.
Application in Kinase Inhibitor Synthesis
The primary utility of this compound is its role as an electrophile in SNAr reactions. The electron-withdrawing sulfonyl group strongly activates the fluorine for displacement by a nucleophile, typically an amine from a heterocyclic core of the target inhibitor.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound [myskinrecipes.com]
- 3. 828270-59-3|this compound|BLD Pharm [bldpharm.com]
- 4. chemuniverse.com [chemuniverse.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Application Note: A Scalable and Robust Synthesis of 2-Fluoro-6-(methylsulfonyl)toluene
Introduction
2-Fluoro-6-(methylsulfonyl)toluene is a key chemical intermediate widely utilized in the synthesis of complex molecules within the pharmaceutical and agrochemical industries.[1][2] Its specific substitution pattern, featuring a fluorine atom and a methylsulfonyl group ortho to a methyl group, imparts unique electronic and steric properties that are leveraged in the development of new active ingredients. This document provides a comprehensive, field-proven guide for the large-scale synthesis of this compound, designed for researchers, scientists, and drug development professionals. The protocol emphasizes scalability, safety, and high-yield production, moving beyond a simple recitation of steps to explain the underlying chemical principles and rationale for key experimental choices.
Synthetic Strategy and Mechanistic Rationale
The selected synthetic route is a robust two-step process commencing with the commercially available 2-fluoro-6-methylaniline. This strategy offers a reliable and scalable pathway by employing well-understood, high-yielding chemical transformations.
The overall transformation is as follows:
-
Step 1: Diazotization and Thiomethylation. The initial step involves the conversion of the primary aromatic amine of 2-fluoro-6-methylaniline into a diazonium salt. This is immediately followed by a copper-catalyzed Sandmeyer-type reaction to introduce a methylthio (-SMe) group, yielding the intermediate 2-fluoro-6-(methylthio)toluene.
-
Step 2: Oxidation. The sulfide intermediate is then selectively oxidized to the corresponding sulfone, this compound, using a potent and controlled oxidizing agent.
Causality Behind Experimental Choices:
-
Starting Material Selection: 2-Fluoro-6-methylaniline is an ideal starting point due to its commercial availability and the versatile reactivity of the primary amine group, which serves as a synthetic handle for introducing new functionalities.[1][3]
-
The Sandmeyer Reaction: This classic transformation is exceptionally reliable for converting aromatic amines into a wide array of functional groups.[4][5] The formation of a diazonium salt intermediate is key, as dinitrogen gas (N₂) is an excellent leaving group, thermodynamically driving the reaction forward.[6] The use of a copper(I) catalyst is crucial for the single-electron transfer (SET) mechanism that initiates the radical-nucleophilic aromatic substitution.[4][6] For the introduction of the methylthio group, sodium thiomethoxide is chosen as a readily available and effective nucleophile.
-
Oxidation Step: The conversion of the sulfide to a sulfone requires a strong oxidizing agent. Hydrogen peroxide in the presence of an acid catalyst like acetic acid is selected for its effectiveness, relatively clean reaction profile, and scalability. The reaction proceeds via a two-step oxidation, first to the sulfoxide and then to the sulfone.
Overall Synthesis Workflow
References
Application Notes & Protocols: Catalyst Selection for Cross-Coupling Reactions Involving 2-Fluoro-6-(methylsulfonyl)toluene
Introduction: Navigating the Challenges of a Unique Substrate
In the landscape of modern drug discovery and materials science, halogenated aromatic compounds are indispensable building blocks. Among these, 2-Fluoro-6-(methylsulfonyl)toluene presents a unique synthetic challenge and opportunity. Its structure is characterized by a sterically hindered and highly electron-deficient aromatic ring, owing to the powerful ortho-directing electron-withdrawing effects of both the fluorine and methylsulfonyl groups.
While the carbon-fluorine (C-F) bond is notoriously robust and typically the least reactive of the carbon-halogen bonds, its activation is the key to unlocking the synthetic potential of this substrate. The profound electron deficiency on the aromatic ring actually facilitates the critical oxidative addition step in palladium- or nickel-catalyzed cross-coupling cycles, making an otherwise difficult transformation feasible with the correct catalytic system.[1][2]
This guide provides researchers, scientists, and drug development professionals with a detailed framework for selecting the optimal catalysts and conditions for performing Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions with this compound. We will move beyond simple procedural lists to explain the fundamental principles behind each experimental choice, ensuring a robust and reproducible methodology.
Core Principles of Catalyst Selection for C-F Bond Activation
The success of any cross-coupling reaction hinges on the delicate interplay between the metal center, its coordinating ligands, the substrate, and the reaction conditions. For a challenging substrate like this compound, these choices are paramount.
The Metal Center: Palladium vs. Nickel
-
Palladium: As the most versatile and widely used metal in cross-coupling chemistry, palladium is the logical starting point.[3][4] For C-F activation, the key is to use a palladium(0) source that is both highly reactive and stable. Modern palladium precatalysts, which generate the active Pd(0) species in situ, are often superior to traditional sources like Pd(PPh₃)₄.[5]
-
Nickel: For particularly stubborn C-F bonds, nickel-based catalysts can offer enhanced reactivity.[5][6] Nickel is a more earth-abundant and cost-effective alternative, and its catalytic cycle can involve different oxidation states (e.g., Ni(0)/Ni(II) or Ni(I)/Ni(III)), providing alternative pathways for C-F bond cleavage.[6]
The Ligand: The Engine of Reactivity
The ligand is arguably the most critical component for activating C-F bonds. The electron-deficient nature of this compound necessitates a ligand that can generate a highly electron-rich and reactive low-valent metal center.
Key characteristics of effective ligands include:
-
Strong Electron-Donating Ability: Ligands that are potent σ-donors enrich the metal center with electron density. This electronic enrichment is crucial for facilitating the oxidative addition of the strong C-F bond into the metal's coordination sphere.[4][5]
-
Steric Bulk: Large, bulky ligands promote the formation of low-coordinate, highly reactive metal species. This steric hindrance also accelerates the final reductive elimination step, which forms the desired C-C or C-N bond and regenerates the active catalyst.[4][5]
For these reasons, the state-of-the-art Buchwald dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) and advanced N-Heterocyclic Carbenes (NHCs) are the premier choices for this type of transformation.[4]
The Base: A Critical, Multifunctional Reagent
The base plays several potential roles depending on the specific reaction:
-
Suzuki-Miyaura: The base is essential for activating the organoboron species to facilitate transmetalation to the palladium center.[7][8]
-
Buchwald-Hartwig: The base deprotonates the amine nucleophile, making it competent for coordination and subsequent reductive elimination.[9][10]
-
Sonogashira: The base deprotonates the terminal alkyne and can influence the regeneration of the Pd(0) catalyst.[11][12]
The choice of base (e.g., Cs₂CO₃, K₃PO₄, NaOt-Bu) must be carefully considered, as it can impact catalyst stability, substrate tolerance, and reaction rate.
Application Protocol 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds.[7] For coupling an arylboronic acid with this compound, a catalyst system designed for activating challenging electrophiles is required.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Recommended Protocol
-
Vessel Preparation: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., SPhos Pd G3, 0.02 mmol, 2 mol%).
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and water (0.5 mL) via syringe.
-
Degassing: Seal the flask and degas the mixture by subjecting it to three cycles of vacuum followed by backfilling with argon or nitrogen.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup: Cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Rationale for Component Selection
| Component | Selection | Justification |
| Pd Precatalyst | SPhos Pd G3 | The G3 precatalyst ensures the efficient generation of the active L-Pd(0) species. The SPhos ligand provides the necessary steric bulk and electron-donating character to facilitate the challenging oxidative addition of the C-F bond.[4] |
| Base | K₃PO₄ | A moderately strong base that is highly effective in Suzuki couplings, particularly with boronic acids. It effectively promotes transmetalation without causing significant substrate or product degradation. |
| Solvent | Dioxane / Water | This solvent system provides good solubility for both the organic and inorganic reagents. Water is often crucial for facilitating the transmetalation step.[13] |
Application Protocol 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the premier method for constructing C-N bonds, enabling the coupling of amines with aryl halides.[9][10] Given the substrate, a highly active catalyst system is necessary to achieve efficient coupling with either primary or secondary amines.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Recommended Protocol
-
Vessel Preparation: In a glovebox, add sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 equiv) to an oven-dried Schlenk tube.
-
Catalyst & Substrate Addition: Add the palladium precatalyst (e.g., RuPhos Pd G3, 0.02 mmol, 2 mol%), this compound (1.0 mmol, 1.0 equiv), and the desired amine (1.2 mmol, 1.2 equiv).
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Reaction Setup: Seal the tube with a Teflon screw cap, remove it from the glovebox, and place it in a preheated oil bath at 110 °C.
-
Reaction: Stir the mixture vigorously for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup: After cooling, pass the reaction mixture through a short plug of silica gel, eluting with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography or recrystallization.
Rationale for Component Selection
| Component | Selection | Justification |
| Pd Precatalyst | RuPhos Pd G3 | RuPhos is another highly effective Buchwald ligand known for its broad substrate scope, including challenging aryl halides. The G3 precatalyst provides high activity and stability.[14] |
| Base | NaOt-Bu | A strong, non-nucleophilic base that is highly effective for deprotonating a wide range of amines, facilitating the formation of the key palladium-amido intermediate. |
| Solvent | Toluene | A common non-polar solvent for Buchwald-Hartwig aminations that provides good solubility and a suitable boiling point for the reaction. |
Application Protocol 3: Sonogashira Coupling
The Sonogashira coupling provides a powerful route to aryl alkynes by combining an aryl halide with a terminal alkyne.[11] This reaction typically requires both a palladium catalyst and a copper(I) co-catalyst, although copper-free versions exist.[12][15]
Catalytic Cycle for Sonogashira Coupling
References
- 1. Palladium(0)-catalyzed amination, Stille coupling, and Suzuki coupling of electron-deficient aryl fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. youtube.com [youtube.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note & Protocols: Strategic Etherification of 2-Fluoro-6-(methylsulfonyl)toluene via Nucleophilic Aromatic Substitution
Introduction: The Strategic Value of 2-Fluoro-6-(methylsulfonyl)toluene in Synthesis
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and sulfonyl groups into molecular scaffolds is a cornerstone of drug design.[1][2][3] These modifications can profoundly influence a molecule's metabolic stability, lipophilicity, pKa, and binding affinity.[1][2] this compound emerges as a particularly valuable building block, possessing a unique electronic architecture primed for functionalization.[4][5] The molecule features a fluorine atom—an excellent leaving group in specific contexts—activated by a potent ortho-positioned, electron-withdrawing methylsulfonyl group.
This configuration makes the aromatic ring highly susceptible to nucleophilic attack, providing a reliable and regioselective pathway for constructing complex aryl ethers. This application guide provides an in-depth analysis of the reaction mechanism, detailed experimental protocols, and optimization strategies for the etherification of this compound, empowering researchers to leverage this versatile intermediate in their synthetic campaigns.
Mechanistic Rationale: The SNAr Pathway
The etherification of this compound proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[6][7] Unlike the more common electrophilic substitutions on aromatic rings, the SNAr pathway is facilitated by strong electron-withdrawing groups that render the ring electron-deficient and thus electrophilic.[7][8]
The key steps are:
-
Nucleophilic Attack: The reaction is initiated by the attack of a potent nucleophile, typically an alkoxide (RO⁻) or phenoxide (ArO⁻), on the carbon atom bearing the fluorine leaving group. This step is rate-determining.
-
Formation of a Meisenheimer Complex: This attack disrupts the ring's aromaticity, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[6][7][8] The stability of this complex is paramount for the reaction to proceed. The ortho-methylsulfonyl group plays a critical role by delocalizing the negative charge through resonance, significantly lowering the activation energy.
-
Rearomatization: The aromaticity of the ring is restored through the expulsion of the fluoride ion, a competent leaving group, to yield the final aryl ether product.
The fluorine atom is a particularly effective leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond and further activates the site for nucleophilic attack.[9][10]
Caption: Figure 1: SNAr Mechanism for Etherification.
Experimental Protocols
The following protocols provide a robust starting point for the synthesis of both aliphatic and aromatic ethers from this compound. All reactions should be performed in oven-dried glassware under an inert atmosphere (e.g., Nitrogen or Argon).[11][12]
Protocol 1: Synthesis of an Aliphatic Aryl Ether
(Example: 2-(Ethoxy)-6-(methylsulfonyl)toluene)
A. Materials and Reagents:
-
This compound (1.0 equiv)
-
Anhydrous Ethanol (1.5 - 3.0 equiv)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
B. Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Septa and nitrogen/argon inlet
-
Syringes
-
Ice-water bath
-
Rotary evaporator
-
Separatory funnel
-
Chromatography column
C. Step-by-Step Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.2 equiv). Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, decanting the hexanes carefully via syringe.
-
Solvent Addition: Add anhydrous DMF to the flask to create a slurry. Cool the flask to 0 °C using an ice-water bath.
-
Alkoxide Formation: Slowly add anhydrous ethanol (1.5 equiv) dropwise to the stirred NaH/DMF slurry. Hydrogen gas evolution will be observed. Allow the mixture to stir at 0 °C for 20-30 minutes to ensure complete formation of sodium ethoxide.[13]
-
Substrate Addition: Prepare a solution of this compound (1.0 equiv) in a minimal amount of anhydrous DMF. Add this solution dropwise to the cold alkoxide mixture.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Heat the mixture to 60-80 °C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[12]
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-(Ethoxy)-6-(methylsulfonyl)toluene.
Protocol 2: Synthesis of a Diaryl Ether
(Example: 2-(Phenoxy)-6-(methylsulfonyl)toluene)
A. Materials and Reagents:
-
This compound (1.0 equiv)
-
Phenol (1.2 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or DMF
-
Water
-
Ethyl Acetate (EtOAc) or Dichloromethane (DCM)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel
B. Equipment:
-
Identical to Protocol 1.
C. Step-by-Step Procedure:
-
Setup: To a round-bottom flask, add this compound (1.0 equiv), phenol (1.2 equiv), and anhydrous potassium carbonate (2.0 equiv).
-
Solvent Addition: Add anhydrous DMSO or DMF to the flask. The volume should be sufficient to create a stirrable slurry.
-
Reaction: Place the flask in a preheated oil bath at 100-120 °C. Stir the mixture vigorously. The use of a slightly stronger base like K₂CO₃ is common for deprotonating less acidic phenols.[10] Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 6-24 hours.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a beaker containing a substantial amount of cold water, which should precipitate the crude product.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate or DCM.
-
Washing: Combine the organic layers and wash with water (to remove residual DMSO/DMF) and then with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the resulting solid or oil by flash column chromatography or recrystallization to obtain the pure diaryl ether.
Data Presentation & Optimization Strategies
The success of the etherification reaction depends on the careful selection of reagents and conditions. The following table summarizes key parameters for consideration.
| Parameter | Aliphatic Ethers (ROH) | Aryl Ethers (ArOH) | Causality & Rationale |
| Nucleophile | Primary & secondary alcohols. | Phenols, electron-rich phenols react faster. | Steric hindrance can slow the reaction; tertiary alcohols are generally unsuitable due to competing elimination reactions.[14] |
| Base | NaH, KH (strong, non-nucleophilic) | K₂CO₃, Cs₂CO₃ (milder, effective for phenols) | A base strong enough to deprotonate the alcohol/phenol is required. NaH is excellent for alcohols. Carbonates are often sufficient for more acidic phenols and are easier to handle.[10][15] |
| Solvent | DMF, THF, Dioxane | DMF, DMSO, NMP | Polar aprotic solvents are essential. They solvate the cation of the base but do not protonate the nucleophile, maximizing its reactivity.[10][13] |
| Temperature | 25 - 80 °C | 80 - 140 °C | Phenoxides are generally less nucleophilic than alkoxides, requiring higher thermal energy to overcome the activation barrier. |
| Typical Yield | 75 - 95% | 60 - 90% | Yields are illustrative and depend heavily on the specific substrates and purity of reagents. |
Experimental Workflow Visualization
The general laboratory workflow for these protocols can be visualized as a sequence of distinct stages, from initial setup to final analysis.
Caption: Figure 2: General Experimental Workflow.
Conclusion
This compound is a superb substrate for SNAr-mediated etherification. The powerful activating effect of the ortho-sulfonyl group, combined with the excellent leaving group ability of fluorine, enables the efficient and predictable synthesis of a wide range of aryl ethers. By understanding the underlying mechanism and carefully controlling the reaction parameters—particularly the choice of base, solvent, and temperature—researchers can reliably incorporate this valuable structural motif into complex molecules, facilitating advances in drug discovery and materials science.
References
- 1. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound [myskinrecipes.com]
- 5. chemuniverse.com [chemuniverse.com]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. m.youtube.com [m.youtube.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Volume # 3(136), May - June 2021 — "Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes" [notes.fluorine1.ru]
protecting group strategies for functionalizing 2-Fluoro-6-(methylsulfonyl)toluene
An In-Depth Guide to Protecting Group Strategies for the Selective Functionalization of 2-Fluoro-6-(methylsulfonyl)toluene
Introduction: Navigating the Synthetic Landscape of a Versatile Building Block
This compound is a valuable trifunctional aromatic building block in medicinal chemistry and materials science. Its unique substitution pattern—a reactive benzylic methyl group, a strongly electron-withdrawing methylsulfonyl group, and a fluorine atom—presents both significant opportunities and distinct challenges for selective chemical modification. The interplay between the electronic properties and steric hindrance of these groups dictates the regioselectivity of further transformations. The methyl group offers a handle for side-chain elaboration[1][2], while the potent meta-directing sulfonyl group and the ortho,para-directing fluorine atom create a complex environment for aromatic substitution.
A naive approach to functionalization can often lead to low yields or undesired side reactions. Therefore, a strategic application of protecting groups is paramount to unlocking the full synthetic potential of this molecule. This guide provides a detailed exploration of protecting group-assisted strategies, moving beyond simple protocols to explain the underlying chemical principles and rationale. We will focus on two primary synthetic avenues: functionalization of the benzylic position and subsequent modification of the aromatic ring, demonstrating how temporary protection of an intermediate functional group is the key to achieving complex molecular architectures.
Part 1: Strategies for Benzylic Functionalization
The carbon atom adjacent to the benzene ring, the benzylic position, is inherently reactive due to the ability of the aromatic ring to stabilize radical or ionic intermediates through resonance.[1][3] This provides a reliable entry point for introducing diverse functionalities.
Strategy A: Direct Functionalization of the Methyl Group
The most direct method involves the transformation of the methyl group without the use of protecting groups. This is suitable when the intended modifications are the final step or are compatible with subsequent reaction conditions.
Protocol 1.1: Radical Bromination of the Benzylic Position
This protocol leverages a free-radical chain reaction to selectively install a bromine atom at the benzylic position, which serves as an excellent leaving group for subsequent nucleophilic substitutions.
-
Principle: N-Bromosuccinimide (NBS) is used as a source of bromine radicals in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide). The reaction proceeds via a resonance-stabilized benzylic radical, ensuring high selectivity for the benzylic C-H bond over other C-H bonds or the aromatic ring.[2][3]
-
Step-by-Step Protocol:
-
To a solution of this compound (1.0 eq) in a non-polar solvent such as carbon tetrachloride (CCl₄) or acetonitrile (CH₃CN), add N-Bromosuccinimide (NBS, 1.1 eq).
-
Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN, 0.05 eq).
-
Heat the mixture to reflux (typically 77-82°C) and monitor the reaction progress by TLC or GC-MS. The reaction is often complete within 1-4 hours.
-
Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
-
Wash the filtrate with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 2-(bromomethyl)-1-fluoro-3-(methylsulfonyl)benzene.
-
Protocol 1.2: Oxidation of the Benzylic Methyl to a Carboxylic Acid
For the synthesis of benzoic acid derivatives, the benzylic methyl group can be fully oxidized using strong oxidizing agents.
-
Principle: Strong oxidants like potassium permanganate (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) can aggressively oxidize alkyl side chains on a benzene ring down to a carboxylic acid, provided there is at least one hydrogen atom on the benzylic carbon.[1][2] The benzene ring itself is resistant to these harsh conditions.[3]
-
Step-by-Step Protocol:
-
Suspend this compound (1.0 eq) in an aqueous solution of potassium permanganate (KMnO₄, ~3.0 eq). A co-solvent like pyridine or tert-butanol may be added to improve solubility.
-
Heat the mixture to reflux (around 100°C) for several hours until the purple color of the permanganate has disappeared, indicating its consumption.
-
Cool the mixture to room temperature and filter off the manganese dioxide (MnO₂) byproduct.
-
Acidify the clear filtrate with a strong acid, such as concentrated HCl, until the pH is ~1-2.
-
The product, 2-Fluoro-6-(methylsulfonyl)benzoic acid, will precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Strategy B: Benzylic Functionalization Followed by Protection
This strategy is crucial when further modifications are planned for the aromatic ring, particularly those involving organometallic reagents or strong bases, which are incompatible with acidic protons (e.g., on a hydroxyl group).
Workflow: Functionalize → Protect → Modify Ring → Deprotect
This workflow illustrates the core concept of using a protecting group to enable multi-step synthesis.
Caption: A generalized workflow for protecting group-assisted synthesis.
Protocol 1.3: Synthesis and Protection of 2-Fluoro-6-(methylsulfonyl)benzyl Alcohol
First, the methyl group is converted to a hydroxymethyl group. This alcohol is then protected, for example, as a benzyl (Bn) ether, which is exceptionally stable across a wide range of acidic and basic conditions and, critically, is unreactive towards organolithium reagents.[4][5]
-
Step 1: Synthesis of the Alcohol
-
Prepare 2-(bromomethyl)-1-fluoro-3-(methylsulfonyl)benzene as described in Protocol 1.1.
-
Dissolve the crude benzylic bromide (1.0 eq) in a solvent mixture such as acetone/water (e.g., 9:1 v/v).
-
Add a mild base like sodium bicarbonate (NaHCO₃, 1.5 eq) or calcium carbonate (CaCO₃, 1.5 eq).
-
Heat the mixture to reflux for 2-6 hours to facilitate the Sₙ2 reaction, replacing the bromide with a hydroxyl group.
-
After cooling, remove the acetone under reduced pressure. Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate to yield the crude [2-Fluoro-6-(methylsulfonyl)phenyl]methanol.
-
-
Step 2: Protection as a Benzyl (Bn) Ether
-
Under an inert atmosphere (N₂ or Ar), dissolve the crude alcohol (1.0 eq) in anhydrous DMF or THF.
-
Cool the solution to 0°C and add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq), portion-wise. Allow the mixture to stir for 30 minutes to form the alkoxide.
-
Add benzyl bromide (BnBr, 1.2 eq) dropwise to the solution.[6] A catalytic amount of tetrabutylammonium iodide (TBAI) can be added to accelerate the reaction.[5]
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of water or a saturated NH₄Cl solution.
-
Extract the product with ethyl acetate, wash the organic layer with water and brine, dry over Na₂SO₄, and purify by flash column chromatography to yield the benzyl-protected ether.
-
Table 1: Comparison of Common Alcohol Protecting Groups
| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Stability Profile |
| Benzyl Ether | Bn | NaH, BnBr, THF/DMF[5] | H₂, Pd/C (Hydrogenolysis)[6][7]; Strong Lewis acids | Stable to most acids, bases, and organometallics. |
| tert-Butyldimethylsilyl Ether | TBS | TBSCl, Imidazole, DMF | TBAF, THF; Acetic Acid | Base stable; Cleaved by acid and fluoride sources. |
| Methoxymethyl Ether | MOM | MOMCl, DIPEA, DCM | Strong Acid (e.g., HCl in THF/H₂O)[8] | Acid labile; Generally stable to bases and organometallics. |
Part 2: Aromatic Ring Functionalization via Directed Ortho-Metalation (DoM)
With the reactive benzylic position now masked by a robust protecting group, we can turn our attention to the aromatic ring. Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization that circumvents the often-unpredictable outcomes of electrophilic aromatic substitution.[9]
-
Principle: The methylsulfonyl (SO₂Me) group is a potent directed metalation group (DMG).[10] It coordinates to a strong organolithium base (like n-BuLi), which then deprotonates the sterically accessible ortho position (C5) with high selectivity. The resulting aryllithium intermediate can be trapped with a wide variety of electrophiles.[9][11] The protected benzylic alcohol prevents the organolithium reagent from being quenched by an acidic proton.
Protocol 2.1: Ortho-Lithiation and Electrophilic Quench
This protocol describes the C5-iodination of the protected intermediate from Protocol 1.3. Iodine is introduced as a versatile handle for subsequent cross-coupling reactions.
-
Step-by-Step Protocol:
-
Under an inert atmosphere, dissolve the benzyl-protected ether (1.0 eq) in anhydrous THF.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi, 1.2 eq, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe. A color change to deep red or orange often indicates the formation of the aryllithium species. Stir at -78°C for 1 hour.
-
In a separate flask, dissolve the electrophile, iodine (I₂, 1.5 eq), in anhydrous THF.
-
Transfer the aryllithium solution via cannula into the iodine solution at -78°C.
-
Stir the reaction at -78°C for 1-2 hours, then allow it to slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine.
-
Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify by column chromatography to yield the C5-iodinated product.
-
Final Step: Deprotection to Reveal the Target Molecule
The final step is to remove the protecting group to unveil the desired functionalized product. For the benzyl group, catalytic hydrogenolysis is the most common and clean method.[4][6]
Protocol 2.2: Deprotection of the Benzyl Ether
-
Principle: A palladium catalyst (typically 10% Pd on carbon) facilitates the cleavage of the C-O bond of the benzyl ether by molecular hydrogen (H₂), releasing the free alcohol and toluene as the only byproduct.[7]
-
Step-by-Step Protocol:
-
Dissolve the C5-iodinated benzyl ether (1.0 eq) in a solvent such as ethanol (EtOH), methanol (MeOH), or ethyl acetate (EtOAc).
-
Carefully add a catalytic amount of 10% Palladium on Carbon (Pd/C, ~5-10 mol% Pd).
-
Securely attach a balloon filled with hydrogen gas (H₂) to the flask or use a hydrogenator apparatus.
-
Purge the flask with H₂ (or use a vacuum/H₂ cycle) and stir the mixture vigorously under a positive pressure of H₂ at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete in 2-12 hours.
-
Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely in the air.
-
Rinse the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the final deprotected product.
-
Strategic Decision Making
Choosing the correct synthetic path depends entirely on the desired final structure. The following flowchart provides a simplified decision-making guide for researchers.
Caption: A flowchart to guide synthetic strategy selection.
Conclusion
The functionalization of this compound requires a deliberate and strategic approach. While direct modification of the benzylic methyl group is effective for simpler derivatives, accessing more complex analogues, particularly those modified on the aromatic ring, necessitates a protecting group strategy. By converting the benzylic position to a protected alcohol, the powerful technique of directed ortho-metalation can be employed to selectively functionalize the C5 position. This guide provides the foundational protocols and strategic insights for researchers to confidently navigate the synthesis of novel compounds derived from this versatile scaffold, enabling advancements in drug discovery and materials science.
References
- 1. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Benzyl protecting group - Georganics [georganics.sk]
- 5. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 7. jk-sci.com [jk-sci.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. baranlab.org [baranlab.org]
Application Note: 2-Fluoro-6-(methylsulfonyl)toluene as a Key Building Block in the Synthesis of Novel Agrochemicals
Abstract
The strategic incorporation of fluorine and sulfonyl functional groups has become a cornerstone of modern agrochemical design, often imparting enhanced efficacy, metabolic stability, and favorable physicochemical properties.[1] This application note details the utility of 2-Fluoro-6-(methylsulfonyl)toluene (CAS 828270-59-3), a highly functionalized aromatic building block, in the synthesis of next-generation agrochemicals. We present a representative protocol for the synthesis of a novel pyrazole-based fungicide candidate via a concerted nucleophilic aromatic substitution (SNAr) mechanism. This document serves as a technical guide for research scientists, providing in-depth mechanistic insights, a detailed experimental workflow, and expected analytical data, underscoring the value of this intermediate in agrochemical discovery pipelines.
Introduction: The Strategic Role of Fluorine and Sulfonyl Groups
In the quest for more potent and environmentally benign crop protection agents, chemists frequently turn to fluorinated intermediates. The fluorine atom's high electronegativity and small size can dramatically alter a molecule's lipophilicity, binding affinity to target enzymes, and resistance to metabolic degradation.[1] When combined with a strongly electron-withdrawing group like a methylsulfonyl (-SO₂CH₃) moiety, the synthetic utility of a fluorinated scaffold is significantly enhanced.
This compound is an exemplary intermediate embodying this principle. The methylsulfonyl group, positioned ortho to the fluorine atom, serves two critical functions:
-
Electronic Activation: It powerfully activates the aromatic ring for nucleophilic aromatic substitution (SNAr), facilitating the displacement of the fluoride leaving group by a variety of nucleophiles.[2][3]
-
Pharmacophoric Contribution: The sulfone group itself is a common feature in bioactive molecules, capable of acting as a hydrogen bond acceptor and influencing the overall conformation and solubility of the final product.
This note provides a practical framework for leveraging this intermediate's reactivity in the synthesis of a potential fungicide.
Physicochemical Properties of the Intermediate
A summary of the key properties for this compound is provided below.
| Property | Value | Source |
| CAS Number | 828270-59-3 | [4][5] |
| Molecular Formula | C₈H₉FO₂S | [6] |
| Molecular Weight | 188.22 g/mol | [6] |
| Appearance | Typically a solid or oil | N/A |
| Purity | >95% (Commercially available) | [6] |
Core Application: Synthesis of a Pyrazole Fungicide Candidate
To demonstrate the synthetic utility of this compound, we describe its application in the synthesis of a hypothetical, yet chemically plausible, fungicide candidate: 1-(2-Methyl-6-(methylsulfonyl)phenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide ("Fungicide X") . This target structure is representative of pyrazole carboxamide fungicides, a class known for inhibiting the succinate dehydrogenase (SDHI) enzyme in fungi.
Overall Synthetic Workflow
The synthesis is a one-step process involving the nucleophilic aromatic substitution reaction between the starting intermediate and a suitable pyrazole nucleophile.
Caption: High-level workflow for the synthesis of "Fungicide X".
Mechanistic Rationale: The Concerted SNAr Pathway
The reaction proceeds via a concerted nucleophilic aromatic substitution (SNAr) mechanism. Traditional SNAr reactions are often depicted as a two-step process involving a discrete Meisenheimer complex. However, recent studies suggest that many such reactions, particularly with highly activated systems and good leaving groups like fluoride, proceed through a single, concerted transition state.[2][7]
Causality Behind Experimental Choices:
-
Substrate: The methylsulfonyl group at the ortho position provides powerful resonance and inductive stabilization for the incoming negative charge during nucleophilic attack, making the reaction highly efficient.
-
Nucleophile: The pyrazole carboxamide is deprotonated by the base, forming an anionic nitrogen nucleophile that readily attacks the electron-deficient aromatic ring.
-
Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) is chosen because it effectively solvates the potassium cation from the base, leaving the carbonate anion more reactive, and it can stabilize the charge-separated transition state of the SNAr reaction.
-
Base: Potassium carbonate (K₂CO₃) is a mild, non-nucleophilic base sufficient to deprotonate the pyrazole N-H, initiating the reaction without causing unwanted side reactions.
Caption: Simplified representation of the concerted SNAr mechanism. (Note: Actual chemical structures would replace placeholder images in a final document.)
Experimental Protocol
Disclaimer: This protocol is a representative example and has not been optimized. All work should be conducted in a well-ventilated fume hood by trained personnel using appropriate personal protective equipment (PPE).
Materials:
-
This compound (1.0 eq, 1.88 g, 10.0 mmol)
-
3-(Trifluoromethyl)-1H-pyrazole-5-carboxamide (1.05 eq, 1.88 g, 10.5 mmol)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely milled (2.0 eq, 2.76 g, 20.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (50 mL)
-
Ethyl Acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel (for chromatography)
Equipment:
-
100 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer/thermocouple
-
Heating mantle with temperature controller
-
Condenser
-
Nitrogen/Argon inlet
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To the 100 mL three-neck flask, add this compound (1.88 g), 3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (1.88 g), and potassium carbonate (2.76 g).
-
Inert Atmosphere: Equip the flask with a condenser and a nitrogen inlet. Purge the system with nitrogen for 10 minutes.
-
Solvent Addition: Add anhydrous DMF (50 mL) to the flask via syringe.
-
Reaction: Begin stirring the suspension and heat the mixture to 80 °C using the heating mantle. Maintain this temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. (Expected reaction time: 4-6 hours).
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing 150 mL of water and 100 mL of ethyl acetate.
-
Extraction: Shake the funnel vigorously and allow the layers to separate. Drain the aqueous layer and wash the organic layer with brine (2 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting from 3:1 to 1:1) to afford the pure "Fungicide X" as a white solid.
Expected Results & Characterization
| Parameter | Expected Value |
| Product | 1-(2-Methyl-6-(methylsulfonyl)phenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide |
| Appearance | White to off-white solid |
| Yield | 2.9 - 3.2 g (80-90%) |
| Purity (HPLC) | >98% |
| ¹H NMR | Consistent with proposed structure |
| Mass Spec (ESI+) | [M+H]⁺ calculated: 364.06; found: 364.1 |
Conclusion
This compound is a valuable and highly reactive intermediate for the synthesis of complex agrochemicals. The ortho-disposed fluoro and methylsulfonyl groups create a powerful electrophilic site for SNAr reactions, enabling the efficient construction of carbon-nitrogen bonds under mild conditions. The protocol detailed herein provides a robust starting point for researchers looking to incorporate this versatile building block into their synthetic programs for the discovery of novel fungicides, herbicides, and insecticides.
References
- 1. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]
- 2. Concerted nucleophilic aromatic substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 828270-59-3|this compound|BLD Pharm [bldpharm.com]
- 5. This compound | 828270-59-3 [sigmaaldrich.com]
- 6. chemuniverse.com [chemuniverse.com]
- 7. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-Fluoro-6-(methylsulfonyl)toluene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides detailed application notes and protocols for the synthesis of various heterocyclic compounds utilizing 2-Fluoro-6-(methylsulfonyl)toluene as a key starting material. The inherent reactivity of this substrate, governed by the synergistic effects of the fluoro and methylsulfonyl groups, offers a versatile platform for the construction of privileged heterocyclic scaffolds relevant to medicinal chemistry and materials science. This document will delve into the mechanistic rationale behind the synthetic strategies and provide experimentally grounded protocols for the synthesis of benzimidazoles, benzoxazoles, and phenothiazine analogs.
Introduction: The Synthetic Utility of this compound
This compound is a valuable building block in organic synthesis. Its utility stems from the presence of a fluorine atom positioned ortho to a potent electron-withdrawing methylsulfonyl group. This arrangement significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), rendering the fluorine atom an excellent leaving group.[1] This enhanced electrophilicity at the C-F carbon allows for the facile formation of new carbon-heteroatom bonds under relatively mild conditions, making it an ideal substrate for the synthesis of complex heterocyclic systems.
The primary synthetic strategy discussed herein involves the reaction of this compound with various binucleophilic reagents. The initial SNAr reaction is typically followed by an intramolecular cyclization step to construct the desired heterocyclic core. Alternative metal-catalyzed cross-coupling approaches will also be considered.
Core Synthetic Strategies and Mechanistic Considerations
The synthesis of heterocyclic compounds from this compound can be broadly categorized into two main approaches: Nucleophilic Aromatic Substitution (SNAr) followed by cyclization, and Palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) Pathway
The SNAr mechanism is the cornerstone of the synthetic routes detailed in this guide. The reaction proceeds via a two-step addition-elimination sequence involving a stabilized Meisenheimer intermediate.[2] The strong electron-withdrawing nature of the ortho-sulfonyl group is crucial for stabilizing the negative charge of this intermediate, thereby facilitating the displacement of the fluoride ion.
Diagram 1: General SNAr Mechanism
Caption: Generalized SNAr pathway for this compound.
Synthesis of Benzimidazole Derivatives
The reaction of this compound with o-phenylenediamines provides a direct route to N-aryl benzimidazole precursors, which can subsequently be cyclized.
Protocol: Synthesis of 1-(2-Methyl-3-(methylsulfonyl)phenyl)-1H-benzo[d]imidazole
This two-step protocol involves an initial SNAr reaction followed by an acid-catalyzed cyclization.
Step 1: Synthesis of N-(2-Methyl-3-(methylsulfonyl)phenyl)benzene-1,2-diamine
-
Reagents and Materials:
-
This compound
-
o-Phenylenediamine
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
Standard work-up and purification equipment
-
-
Procedure:
-
To a stirred solution of o-phenylenediamine (1.1 eq.) in anhydrous DMF, add potassium carbonate (2.0 eq.).
-
Add this compound (1.0 eq.) to the suspension.
-
Heat the reaction mixture to 120-130 °C and maintain for 12-16 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Cyclization to 1-(2-Methyl-3-(methylsulfonyl)phenyl)-1H-benzo[d]imidazole
-
Reagents and Materials:
-
N-(2-Methyl-3-(methylsulfonyl)phenyl)benzene-1,2-diamine
-
Triethyl orthoformate
-
p-Toluenesulfonic acid (p-TsOH), catalytic amount
-
Toluene
-
Dean-Stark apparatus
-
-
Procedure:
-
Dissolve the product from Step 1 in toluene.
-
Add triethyl orthoformate (1.5 eq.) and a catalytic amount of p-TsOH.
-
Reflux the mixture using a Dean-Stark trap to remove ethanol for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by recrystallization or column chromatography to yield the target benzimidazole.
-
Diagram 2: Benzimidazole Synthesis Workflow
Caption: Workflow for the synthesis of a benzimidazole derivative.
Synthesis of Benzoxazole Derivatives
Following a similar strategy, benzoxazoles can be synthesized by reacting this compound with o-aminophenols.
Protocol: Synthesis of 2-(2-Methyl-3-(methylsulfonyl)phenoxy)aniline and subsequent cyclization
Step 1: Synthesis of 2-(2-Methyl-3-(methylsulfonyl)phenoxy)aniline
-
Reagents and Materials:
-
This compound
-
o-Aminophenol
-
Cesium carbonate (Cs₂CO₃)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
-
Procedure:
-
In a round-bottom flask, combine o-aminophenol (1.2 eq.) and cesium carbonate (2.0 eq.) in anhydrous DMSO.
-
Add this compound (1.0 eq.).
-
Heat the mixture to 100 °C for 8-12 hours.
-
Follow the work-up and purification procedure as described for the benzimidazole intermediate.
-
Step 2: Cyclization to a Benzoxazole Derivative
The cyclization of the resulting diphenyl ether intermediate can be achieved through various methods, such as treatment with a dehydrating agent like polyphosphoric acid (PPA) or via a palladium-catalyzed intramolecular C-O bond formation. A common method involves condensation with an aldehyde or carboxylic acid derivative. For the synthesis of a 2-substituted benzoxazole, the intermediate from Step 1 can be reacted with a suitable aldehyde.
-
Procedure (Example with Benzaldehyde):
-
Dissolve the 2-(2-methyl-3-(methylsulfonyl)phenoxy)aniline in a suitable solvent like ethanol.
-
Add benzaldehyde (1.1 eq.) and an oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 eq.).[3]
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction, perform an aqueous work-up, and purify the product by column chromatography.
-
Synthesis of Phenothiazine Analogs (Dibenzothiazine Dioxides)
The synthesis of phenothiazine-like structures can be achieved by reacting this compound with o-aminothiophenols. The resulting diphenyl sulfide can then be cyclized.
Protocol: Synthesis of a Dibenzothiazine Dioxide Derivative
Step 1: Synthesis of 2-((2-Methyl-3-(methylsulfonyl)phenyl)thio)aniline
-
Reagents and Materials:
-
This compound
-
o-Aminothiophenol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Tetrahydrofuran (THF), anhydrous
-
-
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF at 0 °C, add o-aminothiophenol (1.1 eq.) dropwise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 eq.) in THF.
-
Heat the reaction to reflux for 6-8 hours.
-
Carefully quench the reaction with water, and perform a standard aqueous work-up and purification.
-
Step 2: Intramolecular Cyclization
The cyclization to form the phenothiazine-like core can be accomplished via a palladium-catalyzed intramolecular C-N bond formation (Buchwald-Hartwig amination).
-
Reagents and Materials:
-
2-((2-Methyl-3-(methylsulfonyl)phenyl)thio)aniline
-
Pd₂(dba)₃ (palladium catalyst)
-
Xantphos (ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, combine the diphenyl sulfide intermediate, Pd₂(dba)₃ (0.02 eq.), Xantphos (0.04 eq.), and sodium tert-butoxide (1.4 eq.) in a flask.
-
Add anhydrous toluene.
-
Heat the reaction mixture to 110 °C for 12-18 hours.
-
Cool the reaction, filter through a pad of Celite, and concentrate the filtrate.
-
Purify the crude product by column chromatography.
-
Table 1: Summary of Synthetic Approaches
| Heterocyclic Core | Dinucleophile | Key Intermediate | Cyclization Method |
| Benzimidazole | o-Phenylenediamine | N-Aryl-o-phenylenediamine | Acid-catalyzed condensation with an orthoformate |
| Benzoxazole | o-Aminophenol | N-Aryl-o-aminophenol | Oxidative condensation with an aldehyde |
| Dibenzothiazine Dioxide | o-Aminothiophenol | S-Aryl-o-aminothiophenol | Pd-catalyzed intramolecular C-N coupling |
Alternative Strategy: Palladium-Catalyzed Cross-Coupling
As an alternative to SNAr, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form the initial C-N or C-S bond.[2][4] This approach may offer advantages in terms of substrate scope and milder reaction conditions for certain substrates.
Protocol: Direct Synthesis of N-(2-Methyl-3-(methylsulfonyl)phenyl)-2-aminopyridine
-
Reagents and Materials:
-
This compound
-
2-Aminopyridine
-
Pd(OAc)₂ (palladium catalyst)
-
BINAP (ligand)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene, anhydrous
-
-
Procedure:
-
Combine this compound (1.0 eq.), 2-aminopyridine (1.2 eq.), Pd(OAc)₂ (0.05 eq.), BINAP (0.075 eq.), and cesium carbonate (1.5 eq.) in a reaction vessel.
-
Add anhydrous toluene.
-
Degas the mixture and heat under an inert atmosphere at 100 °C for 18-24 hours.
-
Cool, filter, and concentrate the reaction mixture.
-
Purify the product by column chromatography.
-
Conclusion
This compound is a highly effective substrate for the synthesis of a range of heterocyclic compounds. The protocols outlined in this guide, primarily leveraging the SNAr reaction pathway, provide robust and versatile methods for accessing benzimidazoles, benzoxazoles, and phenothiazine analogs. These heterocyclic cores are of significant interest in drug discovery and materials science, and the methodologies presented here offer a solid foundation for further exploration and derivatization. Researchers are encouraged to adapt and optimize these protocols to suit their specific synthetic targets.
References
Troubleshooting & Optimization
common side products in the synthesis of 2-Fluoro-6-(methylsulfonyl)toluene
Welcome to the technical support center for the synthesis of 2-Fluoro-6-(methylsulfonyl)toluene. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during the multi-step synthesis of this important intermediate. We will move beyond simple procedural lists to explore the causality behind common side reactions and provide field-proven troubleshooting strategies to ensure the integrity and purity of your target compound.
Introduction: Navigating the Synthetic Landscape
The synthesis of this compound is a sequential process, typically involving the introduction of the methylthio group via nucleophilic aromatic substitution (SNAr), followed by oxidation to the desired sulfone. Each step presents a unique set of challenges where minor deviations in reaction conditions can lead to a complex mixture of side products. This guide provides a structured, question-and-answer-based approach to troubleshoot these issues effectively.
Overview of a Common Synthetic Pathway
A prevalent strategy for synthesizing this compound involves a two-step process starting from 2,6-difluorotoluene. This pathway is favored for its relative simplicity and the commercial availability of the starting material.
Caption: A common two-step synthetic route to the target compound.
Troubleshooting Guide & FAQs
This section directly addresses specific experimental issues in a question-and-answer format.
Issue 1: My final product is contaminated with a significant amount of the corresponding sulfoxide.
Question: During the oxidation of 2-Fluoro-6-(methylthio)toluene, my analysis (LC-MS/¹H NMR) shows a major impurity that I've identified as 2-Fluoro-6-(methylsulfinyl)toluene. How can I prevent its formation and purify my final product?
Answer:
-
Probable Cause: The presence of the sulfoxide byproduct is a classic sign of incomplete oxidation. The oxidation of a sulfide to a sulfone is a stepwise process that proceeds through a stable sulfoxide intermediate. Insufficient oxidant, low reaction temperature, or inadequate reaction time will result in the accumulation of this intermediate.
-
Troubleshooting & Prevention Protocol:
-
Increase Oxidant Stoichiometry: Ensure you are using at least two molar equivalents of the oxidizing agent (e.g., hydrogen peroxide, m-CPBA). It is often beneficial to use a slight excess (e.g., 2.2-2.5 equivalents) to drive the reaction to completion.
-
Optimize Reaction Time and Temperature: Monitor the reaction progress meticulously using TLC or LC-MS. If the reaction stalls with the sulfoxide present, consider extending the reaction time or cautiously increasing the temperature. For hydrogen peroxide in acetic acid, maintaining a temperature of 60-80°C is often effective.
-
Choice of Oxidant: While hydrogen peroxide is cost-effective, reagents like meta-chloroperoxybenzoic acid (m-CPBA) or potassium peroxymonosulfate (Oxone®) can offer more controlled and sometimes faster oxidation at lower temperatures.
-
-
Purification Strategy: The sulfoxide is significantly more polar than the target sulfone. This difference in polarity is key to its removal.
-
Column Chromatography: Silica gel chromatography is highly effective. A gradient elution starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 9:1) and gradually increasing polarity will elute the less polar sulfone first, leaving the sulfoxide adsorbed on the column to be eluted later.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) can selectively crystallize the less soluble sulfone, leaving the more polar sulfoxide impurity in the mother liquor.
-
| Compound | Relative Polarity | Typical TLC Rf (Hex/EtOAc 4:1) |
| 2-Fluoro-6-(methylthio)toluene | Low | ~0.85 |
| This compound | Medium | ~0.40 |
| 2-Fluoro-6-(methylsulfinyl)toluene | High | ~0.20 |
| Caption: Comparative polarity of compounds in the oxidation step. |
Issue 2: During the first step, I am observing a di-substituted byproduct, 2,6-bis(methylthio)toluene.
Question: In the SNAr reaction of 2,6-difluorotoluene with sodium thiomethoxide, I am forming a significant amount of the di-substituted product alongside my desired mono-substituted intermediate. How can I improve the selectivity?
Answer:
-
Probable Cause: The fluorine atoms at both the C2 and C6 positions are activated for nucleophilic aromatic substitution.[1] While the first substitution deactivates the ring slightly towards a second substitution, using an excess of the nucleophile or running the reaction at elevated temperatures for extended periods can favor the formation of the di-substituted byproduct.
-
Troubleshooting & Prevention Protocol:
-
Control Stoichiometry: This is the most critical parameter. Use a slight sub-stoichiometric amount or, at most, one equivalent of the sodium thiomethoxide (NaSMe) nucleophile (e.g., 0.95-1.0 equivalents) relative to the 2,6-difluorotoluene.
-
Slow Addition & Temperature Control: Add the nucleophile solution slowly to the solution of the electrophile at a low temperature (e.g., 0-10°C). This maintains a low instantaneous concentration of the nucleophile, favoring mono-substitution. After the addition is complete, allow the reaction to slowly warm to room temperature and monitor its progress.
-
Monitor the Reaction: Use GC-MS or LC-MS to track the disappearance of the starting material and the appearance of the mono- and di-substituted products. Stop the reaction as soon as the starting material is consumed to a satisfactory level, even if a small amount remains, to prevent further reaction to the di-substituted product.
-
Caption: Decision workflow for optimizing the SNAr step.
FAQ Section
Q1: What are potential side products if a Balz-Schiemann reaction is used to introduce the fluorine atom?
A1: The Balz-Schiemann reaction, which transforms an aromatic amine into a fluoride via a diazonium tetrafluoroborate salt, is a powerful but sensitive method.[2][3] Common side products arise from competing reactions of the diazonium intermediate:
-
Hydro-de-diazoniation (Proto-dediazoniation): The diazonium group is replaced by a hydrogen atom, yielding 2-(methylsulfonyl)toluene. This is often promoted by the presence of a hydrogen donor in the reaction medium.
-
Phenol Formation: If water is present during the thermal decomposition of the diazonium salt, it can act as a nucleophile, leading to the formation of 2-hydroxy-6-(methylsulfonyl)toluene. Running the reaction under anhydrous conditions is crucial to minimize this.[4]
-
Azo Coupling: The highly electrophilic diazonium salt can react with any unreacted, electron-rich starting amine to form colored azo compounds. This is minimized by ensuring complete diazotization at low temperatures before heating.
Q2: Are there any specific safety concerns I should be aware of?
A2: Yes. When working with diazonium salts, especially if isolating them as part of a Balz-Schiemann reaction, extreme caution is necessary. Aryl diazonium salts, particularly when dry, can be shock-sensitive and explosive. [5] It is highly recommended to use them in solution without isolation whenever possible. Furthermore, reagents like sodium thiomethoxide are highly malodorous and should be handled in a well-ventilated fume hood.
Q3: How can ¹H NMR spectroscopy help distinguish the product from the sulfoxide and sulfide precursors?
A3: The chemical shift of the methyl protons is highly diagnostic. The increasing oxidation state of the sulfur atom causes a significant downfield shift of the adjacent methyl protons due to the deshielding effect of the oxygen atoms.
| Functional Group | Structure Fragment | Approximate ¹H NMR Chemical Shift (δ) of Methyl Protons |
| Thioether (Sulfide) | Ar-S-CH₃ | 2.4 - 2.6 ppm |
| Sulfoxide | Ar-S(O)-CH₃ | 2.7 - 2.9 ppm |
| Sulfone | Ar-S(O)₂-CH₃ | 3.1 - 3.3 ppm |
| Caption: Diagnostic ¹H NMR shifts for the sulfur-bound methyl group. |
References
- 1. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 3. Balz-Schiemann Reaction [organic-chemistry.org]
- 4. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expanding the Balz-Schiemann Reaction: Organotrifluoroborates Serve as Competent Sources of Fluoride Ion for Fluoro-Dediazoniation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of High-Purity 2-Fluoro-6-(methylsulfonyl)toluene
Welcome to the technical support center for the purification of 2-Fluoro-6-(methylsulfonyl)toluene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to aid in achieving high-purity material for your critical applications.
Introduction
This compound is a key building block in medicinal chemistry and materials science. The presence of impurities, even in trace amounts, can significantly impact downstream reactions and the quality of the final product. This guide provides a comprehensive overview of robust purification techniques and troubleshooting strategies to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in crude this compound?
A1: Impurities in this compound typically arise from the synthetic route. A common pathway involves the oxidation of a thioether precursor, 2-fluoro-6-(methylthio)toluene. Based on this, likely impurities include:
-
Unreacted Starting Material: Residual 2-fluoro-6-(methylthio)toluene.
-
Partially Oxidized Intermediate: The corresponding sulfoxide, 2-fluoro-6-(methylsulfinyl)toluene.
-
Over-oxidized Byproducts: While the sulfone is generally stable, harsh oxidation conditions could potentially lead to minor ring-oxidized species.
-
Positional Isomers: Depending on the synthesis of the initial substituted toluene, other isomers such as 4-fluoro-2-(methylsulfonyl)toluene might be present.
-
Residual Solvents and Reagents: Solvents used in the reaction and workup (e.g., dichloromethane, ethyl acetate, toluene) and residual oxidizing agents or their byproducts.[1]
Q2: How can I assess the purity of my this compound sample?
A2: A multi-technique approach is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for quantifying organic impurities.[2] A reversed-phase method using a C18 or a phenyl-based column can effectively separate the target compound from its less polar precursors and more polar byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying volatile and semi-volatile impurities, including residual solvents and starting materials.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides structural confirmation and can be used for quantitative analysis (qNMR) with an internal standard to determine absolute purity.
-
¹⁹F NMR: This is a particularly powerful technique for fluorinated compounds due to the high sensitivity of the ¹⁹F nucleus and its wide chemical shift range, which minimizes signal overlap.[5][6][7] The presence of a single, sharp signal at the expected chemical shift is a strong indicator of high purity with respect to other fluorine-containing species.
-
Q3: Is recrystallization a suitable method for purifying this compound?
A3: Yes, recrystallization is often a highly effective, scalable, and economical method for purifying solid organic compounds like aryl sulfones.[8][9] The key is to select an appropriate solvent or solvent system. Given that sulfones are a crystalline-friendly functional group, there is a high probability of success.[8]
Q4: What are the best general-purpose solvents for recrystallizing aryl sulfones?
A4: A good starting point for solvent screening includes:
-
Single Solvents: Ethanol, isopropanol, ethyl acetate, and toluene.
-
Solvent Pairs: A two-solvent system is often more effective.[10][11] Common pairs include ethanol/water, ethyl acetate/hexane, and toluene/hexane.[5][10] The principle is to dissolve the compound in a minimal amount of a hot "good" solvent and then slowly add a "poor" solvent until the solution becomes turbid, followed by gentle reheating to clarify and slow cooling.
Purification Protocols
Protocol 1: Recrystallization
This protocol outlines a general procedure for the recrystallization of this compound. The choice of solvent will need to be optimized for your specific crude material.
Step-by-Step Methodology:
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude material. Add a few drops of a chosen solvent and observe the solubility at room temperature. Heat the mixture and observe if the solid dissolves. If it dissolves readily in the hot solvent and precipitates upon cooling, it is a good candidate for single-solvent recrystallization. If it is too soluble, consider a solvent pair.
-
Dissolution: In an Erlenmeyer flask, add your crude this compound. Add the minimum amount of the chosen hot solvent (or the "good" solvent of a pair) to completely dissolve the solid. Use a boiling stick or magnetic stirring to ensure homogeneity.[9]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper.
-
Crystallization:
-
Single Solvent: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[8]
-
Solvent Pair: To the hot solution, add the "poor" solvent dropwise until a persistent cloudiness is observed. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[11]
-
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the purified crystals under vacuum.
-
Purity Assessment: Analyze the purity of the recrystallized material using HPLC, GC-MS, or NMR.
| Solvent System | Comments |
| Ethanol/Water | A common and effective system for moderately polar compounds. |
| Ethyl Acetate/Hexane | Good for compounds that are highly soluble in ethyl acetate. |
| Toluene/Hexane | Suitable if the compound is soluble in hot toluene. |
| Isopropanol | A single solvent that often provides good results for aryl sulfones. |
Protocol 2: Flash Column Chromatography
Flash column chromatography is a versatile technique for purifying a wide range of organic compounds.[12]
Step-by-Step Methodology:
-
TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine the optimal solvent system. A good mobile phase will give the target compound an Rf value of approximately 0.2-0.4. A starting point for solvent systems is a mixture of hexane and ethyl acetate.
-
Column Packing: Pack a glass column with silica gel using the chosen mobile phase.
-
Sample Loading: Dissolve the crude material in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Elute the column with the mobile phase, collecting fractions. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, may be necessary for difficult separations.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Purity Assessment: Confirm the purity of the final product by HPLC, GC-MS, or NMR.
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexane/Ethyl Acetate (e.g., start with 4:1) |
| Gradient | Optional, can increase ethyl acetate concentration |
| Detection | UV visualization at 254 nm for TLC |
Troubleshooting Guide
Issue 1: Oiling Out During Recrystallization
-
Possible Cause: The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated.
-
Solution:
-
Reheat the mixture to dissolve the oil.
-
Add more of the "good" solvent to decrease the saturation.
-
Try a solvent with a lower boiling point.
-
Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus.
-
Issue 2: Poor Separation in Column Chromatography (Peak Tailing)
-
Possible Cause: The sulfone group can have strong interactions with the acidic silanol groups on the silica surface.
-
Solution:
-
Use a less polar eluent: This can sometimes improve peak shape.
-
Add a modifier: Adding a small amount of a more polar solvent like methanol or a small amount of an acid (like acetic acid) or base (like triethylamine, ~0.1-1%) to the mobile phase can deactivate the silica gel and reduce tailing.
-
Use a different stationary phase: Consider using neutral or basic alumina, or a bonded phase like diol.
-
Issue 3: Co-elution of Impurities
-
Possible Cause: The chosen mobile phase does not provide sufficient selectivity to resolve the target compound from a closely related impurity (e.g., a positional isomer or the sulfoxide).
-
Solution:
-
Optimize the mobile phase: Systematically vary the solvent ratio. Sometimes, switching one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can alter selectivity.
-
Consider Preparative HPLC: For very difficult separations, preparative HPLC offers much higher resolution. Fluorinated stationary phases can offer unique selectivity for fluorinated compounds.
-
Visualization of Workflows
Purification Decision Workflow
Caption: Decision tree for selecting a purification method.
Troubleshooting Chromatography Issues
Caption: A logical approach to troubleshooting common chromatography problems.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN104341326A - Preparation method for 2-substituted 6-(trifluoromethyl)benzenesulphonyl chloride - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. CN104961662A - Preparation method of 2-fluoro-6-trifluoromethyl benzenesulfonyl chloride - Google Patents [patents.google.com]
- 6. This compound Price from Supplier Brand Dayang Chem (Hangzhou) Co., Ltd. on Chemsrc.com [chemsrc.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. 2-Fluoro-5-(methylsulfonyl)toluene | 828270-58-2 [sigmaaldrich.com]
- 11. toluene-4-sulfonic Search Results - Taiwan [merckmillipore.com]
- 12. WO2007054668A1 - Synthesis of methylsulphonyl benzene compounds - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reactions with 2-Fluoro-6-(methylsulfonyl)toluene
Welcome to the dedicated technical support guide for 2-Fluoro-6-(methylsulfonyl)toluene (CAS 828270-59-3). This resource is designed for researchers, chemists, and drug development professionals to provide field-proven insights and robust troubleshooting strategies for optimizing reactions involving this versatile synthetic intermediate. The unique electronic properties of this molecule—specifically the potent electron-withdrawing methylsulfonyl group positioned ortho to a fluorine leaving group—make it an excellent substrate for specific reaction classes, but also one that requires careful control of reaction parameters to ensure success.
This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions during your experimental design and optimization phases.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive characteristics of this compound?
A1: The reactivity is dominated by the electronic arrangement of its substituents. The methylsulfonyl (-SO₂CH₃) group is a powerful electron-withdrawing group. Its position ortho to the fluorine atom strongly activates the ipso-carbon for nucleophilic aromatic substitution (SₙAr). The fluorine atom serves as an excellent leaving group in this context. Therefore, the primary application of this reagent is as an electrophile in SₙAr reactions.
Q2: Why is the SₙAr reaction so favorable at the C-F bond?
A2: The mechanism of an SₙAr reaction involves a two-step addition-elimination process.[1] First, the nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. The stability of this complex is the key to the reaction's success. The ortho-methylsulfonyl group provides powerful resonance and inductive stabilization for the negative charge, significantly lowering the activation energy of this first step. The subsequent elimination of the fluoride ion restores aromaticity and yields the final product.[1]
Q3: Can this molecule be used in metal-catalyzed cross-coupling reactions?
A3: While aryl fluorides can participate in cross-coupling reactions, they are significantly less reactive than the corresponding chlorides, bromides, or iodides in the crucial oxidative addition step with palladium catalysts.[2] Therefore, direct Suzuki-Miyaura or Buchwald-Hartwig amination reactions using the C-F bond are challenging and require specialized, highly active catalyst systems. For cross-coupling applications, it is more common to leverage the SₙAr reactivity first and carry the resulting product forward.
Q4: What are the primary safety considerations when handling this compound?
A4: this compound should be handled with standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. As with many sulfonyl-containing compounds and aryl fluorides, thermal decomposition at high temperatures can release toxic gases such as sulfur oxides and hydrogen fluoride. Always consult the Safety Data Sheet (SDS) before use.
Troubleshooting Guide: Temperature & Pressure Optimization
This section addresses common issues encountered during SₙAr reactions with this compound, focusing on the critical interplay of temperature and pressure.
Issue 1: Low or No Conversion of Starting Material
Q: My SₙAr reaction with an amine nucleophile shows only starting material after several hours. I'm running the reaction at 80 °C in DMF with K₂CO₃ as the base. What should I do?
A: This is a classic case of insufficient activation energy. While the substrate is highly activated, the nucleophilicity of the reacting partner and the reaction conditions must be adequate.
Causality & Recommended Actions:
-
Temperature Insufficiency: SₙAr reactions, while favorable for this substrate, still require a significant thermal energy input to overcome the activation barrier for the initial nucleophilic attack. An operating temperature of 80 °C may be too low, especially for moderately reactive nucleophiles.
-
Action: Incrementally increase the reaction temperature in 10-15 °C steps (e.g., to 95 °C, then 110 °C), monitoring the reaction progress by TLC or LC-MS at each stage. Be cautious of exceeding the boiling point of your solvent unless using a sealed vessel.
-
-
Base Strength and Solubility: Potassium carbonate (K₂CO₃) is a moderate base. Its effectiveness depends on its ability to deprotonate the nucleophile (if it's a primary/secondary amine or alcohol) and its solubility in the reaction medium.
-
Action: Switch to a stronger or more soluble base. Cesium carbonate (Cs₂CO₃) is often more effective due to the higher solubility of its salts in polar aprotic solvents.[3] For very weak nucleophiles, a stronger, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) may be necessary, although care must be taken to avoid side reactions.
-
-
Solvent Choice: While DMF is a good choice, other polar aprotic solvents can have a profound impact.
-
Action: Consider switching to DMSO or NMP, which have higher boiling points and can often accelerate SₙAr reactions. Ensure the solvent is anhydrous, as water can lead to competitive hydrolysis of the starting material to form 2-hydroxy-6-(methylsulfonyl)toluene.
-
Experimental Protocol: Temperature Screening for SₙAr
-
Setup: In parallel reaction vials, add this compound (1.0 equiv.), your nucleophile (1.1-1.2 equiv.), and base (e.g., Cs₂CO₃, 2.0 equiv.).
-
Solvent: Add anhydrous DMSO to each vial to a concentration of 0.1 M.
-
Inert Atmosphere: Purge each vial with nitrogen or argon.
-
Heating: Place the vials in separate heating blocks set to a range of temperatures (e.g., 80 °C, 100 °C, 120 °C, 140 °C).
-
Monitoring: After a set time (e.g., 4 hours), take an aliquot from each reaction, quench, and analyze by LC-MS to determine the conversion percentage.
-
Analysis: Compare the results to identify the optimal temperature that provides the best conversion with minimal byproduct formation.
Issue 2: Product Degradation and Side-Product Formation
Q: Increasing the temperature improved my conversion, but now I'm seeing significant side-product formation and a decrease in the isolated yield of my desired product. What is happening?
A: High temperatures can accelerate the desired reaction but also open pathways to undesired side reactions or product degradation. The key is to find the "sweet spot" where the rate of product formation significantly outpaces the rate of degradation.
Causality & Recommended Actions:
-
Thermal Instability: Either your starting material, nucleophile, or product may be thermally unstable at the elevated temperatures, leading to decomposition.
-
Action: Run the reaction at the lowest temperature that gives a reasonable reaction rate. It is often better to run a reaction for 24 hours at 100 °C than for 2 hours at 150 °C if the latter causes degradation.
-
-
Benzyne Mechanism: Under very harsh conditions (high temperature and strong base), an alternative E1cB-AdN mechanism via a benzyne intermediate can occur, which may lead to a loss of regioselectivity.
-
Action: Use the mildest effective base and the lowest feasible temperature to favor the SₙAr pathway.
-
-
Pressure as a Variable: For reactions that are clean but slow at moderate temperatures, using a sealed pressure vessel can be highly effective.
-
Scientific Principle: Operating in a sealed vessel allows you to heat the reaction above the atmospheric boiling point of the solvent. This increases the reaction rate according to the Arrhenius equation without boiling off the solvent. The modest increase in pressure itself (autogenous pressure) ensures the system remains contained.
-
Action: Transfer your reaction to a microwave vial or a Parr pressure reactor. Run the reaction at a temperature 15-20 °C above the atmospheric boiling point of your solvent (e.g., Toluene at 130 °C). This often dramatically reduces reaction times from many hours to 1-2 hours, minimizing the time the product is exposed to high temperatures and thus reducing degradation.
-
Data Presentation: Recommended SₙAr Conditions
| Nucleophile Type | Recommended Base | Solvent | Temperature Range (°C) | Pressure Conditions |
| Primary/Secondary Amines | Cs₂CO₃, K₃PO₄ | DMSO, NMP, Dioxane | 90 - 120 | Atmospheric or Sealed Vessel |
| Alcohols / Phenols | NaH, KOtBu | THF, DMF | 60 - 100 | Atmospheric |
| Thiols | K₂CO₃, Et₃N | DMF, Acetonitrile | 50 - 90 | Atmospheric |
| Anilines (less nucleophilic) | NaOtBu, K₃PO₄ | Toluene, Dioxane | 100 - 140 | Sealed Vessel Recommended |
Note: This table provides general starting points. Optimization is required for each specific substrate combination.
Visualization of Workflow and Mechanism
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting a low-yielding SₙAr reaction.
Caption: A decision-making workflow for optimizing SₙAr reactions.
SₙAr Mechanism & Role of the Sulfonyl Group
This diagram illustrates the key intermediate in the SₙAr pathway and how the methylsulfonyl group stabilizes it.
Caption: The SₙAr mechanism highlighting the stabilizing Meisenheimer complex.
References
Technical Support Center: Troubleshooting Failed Reactions with 2-Fluoro-6-(methylsulfonyl)toluene
Welcome to the technical support center for 2-Fluoro-6-(methylsulfonyl)toluene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile building block. Here, we address common challenges and provide in-depth troubleshooting strategies in a practical question-and-answer format.
Introduction to this compound
This compound is a valuable reagent in organic synthesis, particularly in the pharmaceutical and agrochemical industries. [1]Its unique structure, featuring an electron-withdrawing methylsulfonyl group and a fluorine atom on an aromatic ring, imparts specific reactivity that can be harnessed for various transformations. However, these same features can also present challenges in reaction optimization. This guide will help you understand the nuances of its reactivity and overcome common hurdles in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Here are some of the common initial questions we receive regarding reactions with this compound.
Q1: What are the key reactive sites on this compound?
A1: The primary reactive sites are:
-
The C-F bond: The fluorine atom can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. The strong electron-withdrawing nature of the ortho-methylsulfonyl group activates the ring for nucleophilic attack. [2][3]* The C-H bonds of the methyl group: The methyl group can be a site for oxidation or other transformations.
-
The aromatic ring: The ring can undergo electrophilic aromatic substitution, although the presence of the deactivating methylsulfonyl group makes this less favorable.
Q2: Why is my nucleophilic aromatic substitution (SNAr) reaction with this compound failing?
A2: Several factors can contribute to the failure of an SNAr reaction with this substrate. Common culprits include:
-
Insufficient activation: The nucleophile may not be strong enough, or the reaction conditions may not be harsh enough to overcome the activation energy.
-
Poor choice of base: The base may not be strong enough to deprotonate the nucleophile or facilitate the reaction.
-
Solvent effects: The solvent plays a crucial role in stabilizing intermediates and influencing reaction rates.
-
Decomposition of starting material or product: The reaction conditions may be too harsh, leading to unwanted side reactions.
Q3: Can I use this compound in palladium-catalyzed cross-coupling reactions?
A3: Yes, but with considerations. While aryl fluorides are generally less reactive than other aryl halides in cross-coupling reactions, the presence of the electron-withdrawing methylsulfonyl group can facilitate oxidative addition to the palladium catalyst. [4]However, specialized ligands and reaction conditions are often necessary to achieve good yields.
In-Depth Troubleshooting Guides
This section provides detailed troubleshooting for specific reaction types where this compound is a key reactant.
Guide 1: Nucleophilic Aromatic Substitution (SNAr) Reactions
SNAr reactions are a cornerstone of utilizing this compound. The fluorine atom, activated by the ortho-methylsulfonyl group, can be displaced by a variety of nucleophiles.
Problem: Low or no conversion in an SNAr reaction.
| Potential Cause | Explanation & Troubleshooting Steps |
| Weak Nucleophile | The electron-withdrawing methylsulfonyl group activates the ring, but a sufficiently strong nucleophile is still required. Solution: Consider using a stronger nucleophile or increasing its concentration. For amine nucleophiles, ensure the free base is present. For alcohol nucleophiles, deprotonation with a strong base (e.g., NaH, KOtBu) is often necessary. |
| Inappropriate Base | The choice of base is critical. It must be strong enough to deprotonate the nucleophile without causing side reactions. Solution: For amine nucleophiles, inorganic bases like K2CO3 or Cs2CO3 are often effective. For less acidic nucleophiles, stronger bases like NaH or KOtBu may be needed. [5] |
| Suboptimal Solvent | Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred for SNAr reactions as they can solvate the cationic counter-ion of the nucleophile and do not protonate the nucleophile. Solution: If your reaction is sluggish, consider switching to a higher-boiling polar aprotic solvent to allow for higher reaction temperatures. |
| Low Reaction Temperature | SNAr reactions often require elevated temperatures to proceed at a reasonable rate. Solution: Gradually increase the reaction temperature, monitoring for product formation and potential decomposition by TLC or LC-MS. [6][7] |
| Moisture Contamination | Water can protonate the nucleophile, reducing its reactivity, or compete as a nucleophile. Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. Running the reaction under an inert atmosphere (N2 or Ar) is also recommended. [8] |
Guide 2: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
While less reactive than their bromo or iodo counterparts, aryl fluorides can participate in cross-coupling reactions under the right conditions.
Problem: Failure of a Suzuki or Buchwald-Hartwig coupling reaction.
| Potential Cause | Explanation & Troubleshooting Steps |
| Catalyst System Inactivity | Standard palladium catalysts may not be active enough for the challenging oxidative addition of the C-F bond. [4]Solution: Employ specialized, electron-rich, and sterically hindered phosphine ligands (e.g., Buchwald or Hartwig ligands) or N-heterocyclic carbene (NHC) ligands. [9][10]Using a pre-catalyst can also improve reactivity. |
| Incorrect Base | The base plays a crucial role in the transmetalation step of the Suzuki coupling and the deprotonation of the amine in the Buchwald-Hartwig amination. Solution: For Suzuki couplings, bases like K3PO4, K2CO3, or CsF are often effective. [11][12]For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are typically required. [5][9] |
| Solvent Choice | The solvent must be compatible with the catalyst system and reagents. Solution: Toluene, dioxane, and THF are common solvents for these reactions. For Suzuki couplings, the addition of water can sometimes be beneficial. |
| Decomposition of Boronic Acid (Suzuki) | Boronic acids can be unstable, especially at elevated temperatures. Solution: Use fresh, high-purity boronic acid. Consider using boronate esters, which are often more stable. |
| Catalyst Poisoning | Impurities in the starting materials or solvents can poison the palladium catalyst. Solution: Ensure all reagents and solvents are of high purity. Degassing the solvent to remove oxygen is also critical. |
Experimental Protocols
Here are starting point protocols for common reactions. Remember that optimization is often necessary.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine
-
To a dry reaction flask, add this compound (1.0 eq), the amine nucleophile (1.2 eq), and a suitable base (e.g., K2CO3, 2.0 eq).
-
Add a polar aprotic solvent (e.g., DMF or DMSO).
-
Heat the reaction mixture to 80-120 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for a Suzuki-Miyaura Coupling
-
In a Schlenk flask, combine this compound (1.0 eq), the boronic acid (1.5 eq), a palladium catalyst (e.g., Pd(OAc)2, 2-5 mol%), a phosphine ligand (e.g., SPhos, 4-10 mol%), and a base (e.g., K3PO4, 3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent system (e.g., toluene/water).
-
Heat the reaction to 80-110 °C and monitor its progress.
-
After completion, cool the mixture, dilute with water, and extract with an organic solvent.
-
Purify the product via column chromatography. [4]
Visualizing the Troubleshooting Process
To aid in your troubleshooting, the following workflow diagram outlines a logical approach to diagnosing a failed reaction.
A troubleshooting workflow for failed reactions.
Understanding the Mechanistic Underpinnings
A solid grasp of the reaction mechanisms is crucial for effective troubleshooting.
Nucleophilic Aromatic Substitution (SNAr) Mechanism
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is typically the initial nucleophilic attack to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. [3][13]The strong electron-withdrawing effect of the methylsulfonyl group is key to stabilizing this intermediate.
The addition-elimination mechanism of SNAr.
Suzuki-Miyaura Coupling Catalytic Cycle
The Suzuki-Miyaura coupling involves a palladium catalyst that cycles through several oxidation states. [11]The key steps are oxidative addition of the aryl fluoride to Pd(0), transmetalation with the boronate complex, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.
The catalytic cycle of the Suzuki-Miyaura coupling.
By understanding these fundamental principles and applying the troubleshooting strategies outlined in this guide, you will be better equipped to achieve success in your synthetic work with this compound.
References
- 1. This compound [myskinrecipes.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Troubleshooting [chem.rochester.edu]
- 7. Troubleshooting [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
minimizing byproduct formation in 2-Fluoro-6-(methylsulfonyl)toluene modifications
Welcome to the technical support center for the synthesis and modification of 2-Fluoro-6-(methylsulfonyl)toluene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile but challenging intermediate. Here, we address common issues encountered during its modification, with a focus on minimizing byproduct formation through a deep understanding of the underlying reaction mechanisms.
Introduction: Navigating the Reactivity of this compound
This compound is a valuable building block in medicinal chemistry due to the unique electronic properties conferred by its substituents. The fluorine atom can modulate pKa, improve metabolic stability, and enhance binding interactions. The methylsulfonyl group is a strong electron-withdrawing group that can act as a hydrogen bond acceptor and influence the overall electronic nature of the molecule. However, the interplay of these functional groups presents specific challenges in achieving clean and high-yielding transformations. This guide provides practical, field-proven insights to overcome these hurdles.
Section 1: Benzylic Bromination of the Methyl Group
A common first step in the functionalization of this compound is the bromination of the benzylic methyl group to form 2-Fluoro-6-(methylsulfonyl)benzyl bromide. This intermediate is a versatile precursor for introducing a variety of nucleophiles. The Wohl-Ziegler reaction, employing N-Bromosuccinimide (NBS) and a radical initiator, is the standard method for this transformation.[1][2] However, the electron-deficient nature of the aromatic ring can influence the reaction rate and selectivity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My benzylic bromination reaction is sluggish or incomplete. What could be the cause?
A1: The electron-withdrawing nature of both the fluoro and methylsulfonyl groups deactivates the benzene ring, which can indirectly reduce the stability of the benzylic radical intermediate. This can lead to a slower reaction compared to electron-rich toluenes.
-
Troubleshooting Steps:
-
Increase Initiator Concentration: A higher concentration of the radical initiator (e.g., AIBN or benzoyl peroxide) can increase the rate of radical formation.
-
Optimize Temperature: Ensure the reaction is maintained at the reflux temperature of the solvent (commonly carbon tetrachloride or a safer alternative like acetonitrile) to ensure efficient decomposition of the initiator.[1][3]
-
Light Initiation: The use of a sunlamp or a broad-spectrum light source can be used to promote the homolytic cleavage of bromine, initiating the radical chain reaction.
-
Q2: I am observing significant amounts of a di-brominated byproduct. How can I improve the selectivity for the mono-brominated product?
A2: Over-bromination is a common side reaction in benzylic brominations. The initially formed benzyl bromide is more reactive towards further bromination than the starting toluene.
-
Troubleshooting Steps:
-
Control Stoichiometry: Use no more than 1.05-1.1 equivalents of NBS. Carefully measure your reagents.
-
Slow Addition of NBS: Adding NBS portion-wise over the course of the reaction can help maintain a low concentration of the brominating agent, favoring mono-bromination.
-
Monitor the Reaction Closely: Use TLC or GC-MS to monitor the consumption of the starting material. Stop the reaction as soon as the starting material is consumed to prevent further reaction of the product.
-
Q3: I am seeing byproducts that appear to be from bromination on the aromatic ring. Why is this happening and how can I prevent it?
A3: While benzylic bromination is a radical process, aromatic bromination is an electrophilic substitution. The presence of trace amounts of acid (HBr is a byproduct of the reaction) can catalyze the electrophilic bromination of the aromatic ring, especially if the reaction is prolonged or overheated.
-
Troubleshooting Steps:
-
Include a Radical Scavenger for Ionic Reactions (Optional and with caution): The addition of a non-basic acid scavenger like anhydrous sodium carbonate can neutralize trace HBr. However, this can sometimes interfere with the radical reaction.
-
Purify NBS: Old or impure NBS can contain free bromine and HBr, which promote electrophilic aromatic substitution. Recrystallizing NBS from water before use can improve results.
-
Maintain Low Bromine Concentration: The key to the Wohl-Ziegler reaction's selectivity is maintaining a low concentration of Br2.[4] Using a high-quality radical initiator and appropriate reaction conditions is crucial.
-
Proposed Experimental Protocol: Benzylic Bromination
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., carbon tetrachloride or acetonitrile) is added N-Bromosuccinimide (1.05 eq).
-
A catalytic amount of a radical initiator, such as AIBN (0.05 eq), is added to the mixture.
-
The reaction mixture is heated to reflux under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction is monitored by TLC or GC-MS for the disappearance of the starting material.
-
Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by chromatography or recrystallization.
Section 2: Oxidation of the Methyl Group to a Carboxylic Acid
The conversion of the methyl group to a carboxylic acid to form 2-Fluoro-6-(methylsulfonyl)benzoic acid is another important transformation. This is typically achieved using strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (CrO3).[5][6][7] The robust nature of the starting material due to its electron-withdrawing substituents requires harsh reaction conditions, which can lead to side reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My oxidation reaction with KMnO4 is not going to completion, even with prolonged reaction times and heating.
A1: The electron-deficient nature of the aromatic ring makes the benzylic C-H bonds stronger and less susceptible to oxidation compared to electron-rich toluenes.
-
Troubleshooting Steps:
-
Increase Temperature: These oxidations often require high temperatures (refluxing in aqueous solution) to proceed at a reasonable rate.
-
Use a Phase-Transfer Catalyst: If using a biphasic system, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can facilitate the interaction between the aqueous permanganate and the organic substrate.
-
Ensure a Sufficient Excess of Oxidant: A significant excess of KMnO4 (typically 3-4 equivalents) is often necessary to drive the reaction to completion.
-
Q2: I am concerned about the stability of the methylsulfonyl group under the harsh oxidative conditions. Could it be degraded?
A2: Aryl sulfones are generally stable to oxidation.[8][9] However, under very harsh acidic or basic conditions at high temperatures, hydrolysis of the sulfonyl group is a possibility, although it is generally a slow process.
-
Preventative Measures:
-
Control pH: While permanganate oxidations can be run under acidic or basic conditions, basic conditions are often preferred for substituted toluenes to avoid acidic degradation of sensitive functional groups.[10]
-
Moderate Reaction Time: Avoid unnecessarily long reaction times at high temperatures. Monitor the reaction and work it up promptly upon completion.
-
Q3: Are there any other potential byproducts I should be aware of during the oxidation?
A3: Incomplete oxidation can lead to the formation of the corresponding benzaldehyde or benzyl alcohol as minor impurities. Also, if the reaction is not worked up carefully, manganese dioxide (from the reduction of permanganate) can be difficult to remove.
-
Work-up and Purification Tips:
-
Quenching Excess Permanganate: After the reaction, any remaining purple permanganate can be quenched by the addition of a reducing agent like sodium bisulfite or oxalic acid until the solution is colorless.
-
Removal of Manganese Dioxide: The brown manganese dioxide precipitate can be removed by filtration. Acidifying the solution can help dissolve some of the MnO2, but care should be taken if the product is acid-sensitive.
-
Proposed Experimental Protocol: Oxidation with KMnO4
-
A mixture of this compound (1.0 eq) and a solution of potassium permanganate (3.5 eq) in water is heated to reflux with vigorous stirring.
-
The reaction is monitored by TLC or LC-MS. Additional portions of KMnO4 may be added if the reaction stalls.
-
Once the starting material is consumed, the reaction is cooled to room temperature.
-
Excess permanganate is destroyed by the addition of a saturated solution of sodium bisulfite until the purple color disappears.
-
The mixture is filtered to remove the manganese dioxide precipitate.
-
The filtrate is acidified with concentrated HCl, and the resulting precipitate of 2-Fluoro-6-(methylsulfonyl)benzoic acid is collected by filtration, washed with cold water, and dried.
Section 3: Nucleophilic Aromatic Substitution (SNAr)
Replacing the fluorine atom via nucleophilic aromatic substitution (SNAr) is a key strategy for introducing diverse functionalities. The success of this reaction is highly dependent on the electronic nature of the aromatic ring and the nature of the nucleophile.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am attempting a nucleophilic aromatic substitution with an amine, but the reaction is very slow or does not proceed. Why is this?
A1: For an SNAr reaction to occur, the aromatic ring must be activated by strongly electron-withdrawing groups. In this compound, the methylsulfonyl group is a powerful activator. However, the directing effects of the substituents are crucial. The fluoro group is ortho, para-directing, while the methylsulfonyl group is meta-directing. In this case, the incoming nucleophile will be directed to the position ortho to the fluorine and meta to the methylsulfonyl group. The steric hindrance from the adjacent methylsulfonyl group can also slow down the reaction.
-
Troubleshooting Steps:
-
Increase Temperature: SNAr reactions often require elevated temperatures, sometimes in high-boiling polar aprotic solvents like DMSO, DMF, or NMP.
-
Use a Stronger Base: The presence of a non-nucleophilic base (e.g., K2CO3, Cs2CO3, or a hindered amine base) is often necessary to deprotonate the nucleophile (in the case of amines or alcohols) and to neutralize the HF byproduct.
-
Consider Microwave Irradiation: Microwave heating can often dramatically reduce reaction times for sluggish SNAr reactions.
-
Q2: What is the expected regioselectivity for nucleophilic attack on this compound?
A2: The fluorine atom is the leaving group. The strong electron-withdrawing effect of the ortho-methylsulfonyl group activates the C-F bond towards nucleophilic attack. Therefore, the substitution will occur at the carbon bearing the fluorine atom.
Q3: Could the methylsulfonyl group act as a leaving group?
A3: While the sulfonyl group can be a leaving group in some contexts, it is generally much less labile than a fluoride in SNAr reactions on an activated aromatic ring. The primary pathway will be the displacement of the fluoride.
Q4: Is there a risk of defluorination through other mechanisms?
A4: While direct SNAr is the most likely pathway, under very strong basic conditions, elimination-addition (via a benzyne intermediate) could be a possibility, though less likely given the substitution pattern. Sticking to the recommended SNAr conditions should minimize this.
Proposed Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine
-
To a solution of this compound (1.0 eq) in a polar aprotic solvent such as DMSO or NMP are added the amine nucleophile (1.2-2.0 eq) and a base such as potassium carbonate (2.0 eq).
-
The reaction mixture is heated to a high temperature (e.g., 120-180 °C) and stirred under an inert atmosphere.
-
The reaction is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography.
Summary of Key Parameters for Minimizing Byproducts
| Reaction Type | Key Parameters to Control | Common Byproducts |
| Benzylic Bromination | NBS stoichiometry, reaction time, purity of NBS, initiator concentration. | Di-brominated product, aromatic bromination products. |
| Oxidation | Temperature, reaction time, equivalents of oxidant, work-up procedure. | Benzaldehyde, benzyl alcohol, manganese dioxide contamination. |
| SNAr | Temperature, choice of base and solvent, reaction time. | Unreacted starting material, potential for benzyne-related byproducts under harsh basic conditions. |
Conclusion
Successfully modifying this compound hinges on a clear understanding of the electronic and steric effects of its functional groups. By carefully controlling reaction conditions and anticipating potential side reactions, researchers can minimize byproduct formation and achieve their desired synthetic targets efficiently. This guide provides a starting point for troubleshooting and optimization; however, as with all chemical research, empirical optimization for each specific substrate and reaction is essential for success.
References
- 1. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. researchgate.net [researchgate.net]
- 4. Wohl-Ziegler Reaction [organic-chemistry.org]
- 5. quora.com [quora.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Chromium(VI) Oxide-Catalyzed Benzylic Oxidation with Periodic Acid [organic-chemistry.org]
- 8. Organosulfur Materials with High Photo- and Photo-Oxidation Stability: 10-Anthryl Sulfoxides and Sulfones and Their Photophysical Properties Dependent on the Sulfur Oxidation State - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Catalyst Poisoning in Reactions with 2-Fluoro-6-(methylsulfonyl)toluene
Welcome to the Technical Support Center for troubleshooting catalyst poisoning issues in reactions involving 2-Fluoro-6-(methylsulfonyl)toluene. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during catalytic processes with this specific substrate. Our approach is rooted in a deep understanding of catalytic mechanisms and extensive field experience.
Introduction: The Challenge of the Sulfonyl Group
This compound is a valuable building block in medicinal chemistry and materials science. However, its structural features, particularly the methylsulfonyl (-SO₂CH₃) group, present a significant challenge in heterogeneous and homogeneous catalysis. The sulfur atom in the sulfonyl group, despite being in a high oxidation state, can still interact with and deactivate catalytically active metal centers. This phenomenon, known as catalyst poisoning, leads to reduced reaction rates, lower yields, and in severe cases, complete reaction failure.[1][2][3]
Understanding the underlying causes of catalyst deactivation is paramount for developing robust and efficient synthetic routes. This guide provides a structured, question-and-answer-based approach to troubleshoot these issues, offering both diagnostic procedures and mitigation strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck, Buchwald-Hartwig) is sluggish or has stalled completely when using this compound. What is the likely cause?
Answer: The most probable cause is the poisoning of your palladium catalyst by the methylsulfonyl group of the substrate.[4][5] Sulfur-containing compounds are well-documented poisons for palladium catalysts.[4][6][7][8][9][10] The sulfur atom can strongly adsorb to the palladium surface, blocking the active sites required for the catalytic cycle to proceed.[1][2][3][4] This leads to a significant decrease in catalytic activity or complete deactivation.[2][3][4]
Troubleshooting Workflow:
-
Confirm Catalyst Deactivation:
-
Monitor Reaction Progress: If you observe a rapid initial reaction rate that then plateaus, this is a strong indicator of catalyst poisoning.
-
Spiking Experiment: Add a fresh batch of catalyst to the stalled reaction. If the reaction restarts, it confirms that the initial catalyst was deactivated.
-
-
Analyze the Catalyst:
-
Visual Inspection: A change in the catalyst's appearance (e.g., color change, aggregation) can sometimes indicate poisoning.
-
Surface Analysis (for heterogeneous catalysts): Techniques like X-ray Photoelectron Spectroscopy (XPS) can detect the presence of sulfur on the catalyst surface.[2][11][12][13]
-
Mitigation Strategies:
-
Increase Catalyst Loading: While not always cost-effective, a higher catalyst loading can sometimes compensate for partial deactivation.
-
Use a More Robust Catalyst:
-
Employ a "Sacrificial" Additive: In some cases, adding a small amount of a different, more easily poisoned sulfur compound can act as a scavenger, protecting the primary catalyst.
-
Optimize Reaction Conditions:
-
Temperature: Higher temperatures can sometimes promote the desorption of weakly bound poisons.[15]
-
Solvent: The choice of solvent can influence the interaction between the substrate and the catalyst.
-
FAQ 2: I am performing a hydrogenation reaction, and the catalyst (e.g., Pd/C, PtO₂) is showing poor activity with this compound. Is this also a poisoning issue?
Answer: Yes, this is highly likely a case of catalyst poisoning. Hydrogenation catalysts, particularly those based on palladium and platinum, are extremely sensitive to sulfur compounds.[4][5][8] The mechanism of poisoning in hydrogenation is similar to that in cross-coupling reactions: strong adsorption of the sulfur atom onto the active metal sites, which inhibits the adsorption and activation of hydrogen and the organic substrate.[2][4]
Visualizing the Poisoning Process:
References
- 1. Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 6. Sulfur poisoning and regeneration of palladium-based catalysts. Part 2.—Influence of adsorbed sulfur on deactivation of carbonaceous deposits - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 7. dcl-inc.com [dcl-inc.com]
- 8. researchgate.net [researchgate.net]
- 9. Sulphur poisoning of palladium catalysts used for methane combustion: effect of the support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Catalyst Poisoning Testing [intertek.com]
- 12. researchgate.net [researchgate.net]
- 13. Analysis of Catalysts | tasconusa.com [tasconusa.com]
- 14. Catalyst Poisoning Mitigation → Term [energy.sustainability-directory.com]
- 15. youtube.com [youtube.com]
Technical Support Center: Workup and Purification of 2-Fluoro-6-(methylsulfonyl)toluene
Welcome to the technical support guide for 2-Fluoro-6-(methylsulfonyl)toluene. As a key intermediate in pharmaceutical and materials science research, achieving high purity of this compound is critical for downstream success. This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered by researchers in the field. We will delve into the causality behind each procedural step, ensuring you not only execute the protocol but also understand the underlying chemical principles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and purification of this compound.
Q1: What are the most likely impurities I'll encounter in my crude this compound?
The impurity profile is intrinsically linked to the synthetic route employed. However, based on common preparative methods for sulfones, you should anticipate the following:
-
Unreacted Starting Materials: Depending on the synthesis, this could include 2-fluorotoluene[1] or the corresponding sulfide, 2-fluoro-6-(methylthio)toluene. These are typically less polar than the desired product.
-
Regioisomers: Sulfonylation of 2-fluorotoluene can produce other isomers, such as 4-fluoro-2-(methylsulfonyl)toluene, due to the ortho-, para-directing effects of both the fluoro and methyl groups.
-
Reaction Byproducts: If a Grignard reaction is used, biphenyl-type coupling products can form, which are often non-polar and can impart a yellow color to the crude material.[2]
-
Residual Reagents and Salts: Acids, bases, or oxidizing agents used in the synthesis will be present. For instance, reactions for sulfonyl chloride formation can be highly exothermic and use reagents that need to be carefully quenched.[3]
-
Solvents: High-boiling point solvents like DMF or DMSO, if used, can be difficult to remove and require specific washing procedures.[4]
Q2: What physical properties of this compound are most important for designing a workup?
Understanding the physical properties is fundamental to designing an effective purification strategy.
| Property | Value / Observation | Implication for Workup & Purification |
| CAS Number | 828270-59-3 | For accurate literature and safety data retrieval.[5] |
| Molecular Weight | 188.22 g/mol | Useful for mass spectrometry and calculating molar equivalents.[5] |
| Physical Form | White to yellow solid | This is a critical property. As a solid, the compound is an excellent candidate for purification by recrystallization.[6] |
| Solubility | Very slightly soluble in water | This property is the cornerstone of an effective aqueous workup, allowing for the removal of water-soluble impurities by washing the organic phase.[7] |
| Purity (Typical) | ~95% from commercial suppliers | Indicates that even commercial batches may require further purification for highly sensitive applications.[5] |
Q3: Which analytical techniques are best for assessing the purity of my final product?
A multi-pronged analytical approach is recommended for comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity analysis. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is typically effective. The aromatic nature of the compound makes it highly responsive to UV detection. HPLC is essential for quantifying impurities.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the desired product and identifying any structurally related impurities. ¹⁹F NMR is also highly valuable for confirming the presence and environment of the fluorine atom.
-
Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is thermally stable, GC-MS can be used to identify volatile impurities and confirm the molecular weight of the product.
-
Melting Point: A sharp melting point range is a good indicator of high purity for a crystalline solid. A broad or depressed melting point suggests the presence of impurities.
Q4: What are the primary safety precautions I should take during the workup?
Handling this compound and the associated reagents requires adherence to standard laboratory safety protocols.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: Conduct all steps of the workup in a well-ventilated fume hood.
-
Hazard Statements: The compound is associated with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Avoid inhalation of dust or vapors and direct contact with skin and eyes.
-
Quenching: Be aware that quenching reactive reagents (e.g., oxidizing agents, Grignard reagents) can be exothermic. Perform additions slowly and with adequate cooling.
Section 2: Standard Aqueous Workup Protocol
The goal of a standard aqueous workup is to remove the bulk of inorganic salts, water-soluble reagents, and polar byproducts from the reaction mixture before final purification.
General Workup Workflow
Caption: Standard experimental workflow from crude reaction to pure product.
Step-by-Step Aqueous Workup Protocol
This protocol assumes the reaction was run in an organic solvent like THF, Dichloromethane (DCM), or Ethyl Acetate (EtOAc).
-
Quenching the Reaction:
-
Action: Cool the reaction vessel in an ice-water bath. Slowly add a quenching solution (e.g., saturated aqueous ammonium chloride for organometallic reagents, or sodium bisulfite for oxidizers) dropwise with vigorous stirring.
-
Causality: This step safely deactivates any remaining high-energy reagents. A slow, cooled addition prevents a dangerous exotherm. Saturated NH₄Cl is a weak acid, ideal for quenching Grignard reagents without causing side reactions that a strong acid might induce.[4]
-
-
Extraction:
-
Action: Transfer the quenched reaction mixture to a separatory funnel. If needed, add more of the reaction solvent (e.g., EtOAc) to ensure the product is fully dissolved. Add deionized water to dissolve the salts.
-
Causality: This step partitions the components between two immiscible phases. The non-polar organic product will preferentially reside in the organic layer, while inorganic salts and polar impurities will move into the aqueous layer.[10]
-
-
Washing with Saturated Sodium Bicarbonate (NaHCO₃):
-
Action: Drain the aqueous layer. Add a saturated aqueous solution of NaHCO₃ to the separatory funnel. Stopper the funnel, invert, and vent frequently to release CO₂ gas. Shake gently, then allow the layers to separate. Drain the aqueous layer.
-
Causality: This basic wash neutralizes any residual acidic catalysts or byproducts from the reaction. The reaction between the acid and bicarbonate produces CO₂ gas, which is why frequent venting is critical to prevent pressure buildup.
-
-
Washing with Brine (Saturated NaCl):
-
Action: Add a saturated aqueous solution of NaCl to the organic layer, shake, and separate.
-
Causality: Brine has a very high ionic strength. This helps to remove the majority of dissolved water from the organic layer ("salting out") and aids in breaking up any emulsions that may have formed, creating a sharper separation between the layers.
-
-
Drying the Organic Layer:
-
Action: Drain the washed organic layer into an Erlenmeyer flask. Add a solid anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), and swirl. Add agent until it no longer clumps together.
-
Causality: Even after the brine wash, trace amounts of water remain in the organic solvent. The anhydrous salt physically binds to this water, forming hydrates and effectively drying the solution.
-
-
Filtration and Concentration:
-
Action: Filter the dried organic solution through a funnel with a small cotton or filter paper plug to remove the drying agent. Rinse the flask and the drying agent with a small amount of fresh solvent. Remove the solvent from the combined filtrate under reduced pressure using a rotary evaporator.
-
Causality: This step isolates the crude product from the drying agent and removes the volatile organic solvent, leaving behind the non-volatile crude this compound, which should be a solid.[10]
-
Section 3: Troubleshooting Guide
| Issue Encountered | Probable Cause(s) | Recommended Solution(s) |
| An emulsion forms during extraction. | - The pH of the aqueous layer is close to the pKa of an impurity. - Insufficient ionic strength in the aqueous layer. | - Add a small amount of brine (saturated NaCl) to the separatory funnel and swirl gently. This increases the ionic strength and often breaks emulsions. - If the emulsion persists, filter the entire mixture through a pad of Celite®. |
| My final product is a persistent oil or wax, not a solid. | - Presence of significant impurities (e.g., residual solvent, greasy byproducts) that are depressing the melting point. - Incomplete removal of a high-boiling solvent (e.g., DMSO, DMF). | - Analyze a sample by ¹H NMR to check for residual solvent. If present, re-dissolve the oil in a low-boiling solvent (like DCM) and wash again extensively with water to remove DMF/DMSO.[4] - Attempt to purify via column chromatography to separate the product from impurities. Try triturating the oil with a non-polar solvent like hexanes or pentane to induce crystallization. |
| My yield is very low after the workup. | - The product has some water solubility and was lost to the aqueous layers. - The product was not fully extracted from the initial aqueous layer. | - Before discarding the aqueous layers, perform a "back-extraction." Extract all combined aqueous layers with a fresh portion of organic solvent (e.g., EtOAc) to recover any dissolved product. - Ensure you used a sufficient volume of organic solvent during the initial extraction. |
| NMR analysis shows unreacted starting material. | - The reaction did not go to completion. | - This cannot be fixed by a simple workup. The crude material must be purified by column chromatography or recrystallization to separate the product from the less polar starting material. |
Section 4: Advanced Purification Protocols
If the standard workup yields a product of insufficient purity, one of the following methods is required.
Purification Decision Workflow
Caption: Decision tree for selecting an advanced purification method.
Protocol 1: Recrystallization
This is the preferred method for purifying a solid product if the impurities have different solubility profiles.
-
Solvent Selection: The key is to find a solvent (or solvent system) in which this compound is sparingly soluble at room temperature but highly soluble when hot. Good starting points are isopropanol, ethanol, or a mixture of ethyl acetate and hexanes.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the crystals under high vacuum to remove all residual solvent.
Protocol 2: Silica Gel Chromatography
This method separates compounds based on their polarity and is effective for removing impurities that are very close in structure or for purifying oils.
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to find a mobile phase (e.g., a mixture of hexanes and ethyl acetate) that gives the desired product a retention factor (Rf) of ~0.3.
-
Column Packing: Pack a glass column with silica gel slurried in the chosen non-polar solvent (e.g., hexanes).
-
Loading: Dissolve the crude product in a minimal amount of solvent and load it onto the top of the silica gel.
-
Elution: Run the chosen solvent system through the column, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator.
References
- 1. 2-Fluorotoluene | C7H7F | CID 7241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. chemuniverse.com [chemuniverse.com]
- 6. This compound [myskinrecipes.com]
- 7. hoffmanchemicals.com [hoffmanchemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. Efficient Synthesis of Potential Impurities in Levonadifloxacin (WCK 771) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How To Run A Reaction [chem.rochester.edu]
Technical Support Center: Navigating the Scale-Up of 2-Fluoro-6-(methylsulfonyl)toluene Production
Welcome to the technical support center for the synthesis and scale-up of 2-Fluoro-6-(methylsulfonyl)toluene (CAS 828270-59-3). This molecule is a valuable building block in the pharmaceutical and agrochemical industries.[1] Scaling its production from the laboratory bench to pilot or manufacturing scale introduces a unique set of challenges that require careful consideration of reaction kinetics, thermal management, and process control.
This guide is structured to provide direct, actionable advice for researchers, chemists, and process engineers. It addresses common problems encountered during scale-up through a series of troubleshooting scenarios and frequently asked questions, grounding all recommendations in established chemical principles.
Section 1: Synthesis Pathway & Critical Control Points
The most common and scalable synthesis route involves a two-step process:
-
Nucleophilic Aromatic Substitution (SNAr): Formation of a thioether intermediate, 2-fluoro-6-(methylthio)toluene, by reacting a suitable precursor like 2,3-difluorotoluene or 2-chloro-6-fluorotoluene with a methylthiol equivalent.
-
Oxidation: Conversion of the thioether to the target sulfone. This step is typically highly exothermic and is the most critical to control during scale-up.[2][3]
The successful scale-up of this process hinges on mastering the oxidation step.
Caption: General two-step synthesis workflow for this compound.
Section 2: Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up process in a question-and-answer format.
Issue Category: Reaction Failures & Low Yield
Question: My oxidation reaction stalls at the sulfoxide intermediate and provides low yields of the desired sulfone. What are the likely causes?
Answer: This is a common issue related to stoichiometry and reaction conditions.
-
Causality: The oxidation of a thioether to a sulfone proceeds through a sulfoxide intermediate.[2] If the reaction stalls, it often means the conditions are insufficient to complete the second oxidation step.
-
Troubleshooting Steps:
-
Oxidant Stoichiometry: Ensure at least two chemical equivalents of the oxidizing agent are used. At scale, minor errors in weighing or reagent purity can lead to a significant stoichiometric deficit.
-
Temperature Control: While the reaction is exothermic, insufficient temperature can slow the second oxidation step more than the first. A common strategy is to initiate the reaction at a lower temperature and then slowly ramp it up to drive the conversion of the sulfoxide to the sulfone.
-
Mixing Efficiency: In large reactors, poor mixing can create localized zones where the oxidant is depleted.[4] This leads to incomplete conversion. Evaluate the stirrer design (e.g., pitched-blade turbine vs. anchor) and agitation speed to ensure proper mass transfer.
-
Catalyst Activity: If using a catalytic system (e.g., sodium tungstate with hydrogen peroxide), ensure the catalyst is not poisoned or deactivated. Impurities in starting materials that are negligible at lab scale can become significant catalyst poisons in larger batches.[5]
-
Question: The initial SNAr reaction to form the thioether is sluggish and incomplete. Why might this be happening?
Answer: SNAr reactions are highly sensitive to solvent, temperature, and the purity of reactants.
-
Causality: The reaction relies on a potent nucleophile (thiomethoxide) attacking an electron-deficient aromatic ring. Water or other protic impurities can quench the nucleophile, while an inappropriate solvent can fail to stabilize the charged intermediate (Meisenheimer complex).
-
Troubleshooting Steps:
-
Moisture Control: Ensure all solvents and reagents are anhydrous. The thiomethoxide nucleophile is a strong base and will be protonated by water, rendering it inactive.
-
Solvent Choice: Use a polar aprotic solvent like DMF, DMSO, or NMP to effectively solvate the nucleophile and stabilize the reaction intermediate.
-
Temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate. If the reaction is slow, consider carefully increasing the temperature while monitoring for impurity formation via in-process controls (e.g., HPLC, GC).
-
Issue Category: Impurity Profile & Product Quality
Question: My final product is contaminated with the corresponding sulfoxide. How can I improve the purity?
Answer: The presence of the sulfoxide is a direct result of incomplete oxidation.
-
Causality: This impurity arises when the reaction is stopped prematurely or when conditions are not vigorous enough to fully convert the sulfoxide intermediate to the sulfone.[6]
-
Mitigation & Purification:
-
Process Optimization: The best approach is to optimize the reaction to drive it to completion. This can involve increasing the reaction time, temperature, or the amount of oxidant. Real-time monitoring with HPLC is crucial to determine the reaction endpoint.
-
Purification: If process optimization is insufficient, purification is necessary.
-
Recrystallization: This is the most scalable purification method.[7] Screen various solvents to find one in which the sulfone has high solubility at elevated temperatures but low solubility at room temperature, while the sulfoxide remains more soluble. Isopropyl alcohol or ethanol/water mixtures are often good starting points.
-
Oxidative Workup: In some cases, a small amount of residual sulfoxide can be removed by treating the crude product with a selective oxidizing agent during workup, followed by another purification step. This is a complex approach and should be carefully evaluated for scalability.
-
-
Question: After scaling up, I'm observing a new, unknown impurity by GC analysis. How should I proceed?
Answer: The appearance of new impurities at scale is a classic challenge, often due to subtle changes in reaction conditions.[4]
-
Causality: Longer reaction times, localized "hot spots" from inefficient heat transfer, or higher concentrations of minor starting material impurities can open up new side-reaction pathways.[4][5]
-
Troubleshooting & Identification Workflow:
-
Characterization: Isolate the impurity (if possible, via preparative chromatography on a small scale) and characterize it using GC-MS for molecular weight and fragmentation patterns, and NMR for structural elucidation.[8]
-
Root Cause Analysis: Once the structure is known, deduce its formation pathway. Is it from over-oxidation, thermal degradation, or a reaction with the solvent or a known starting material impurity?
-
Process Adjustment: Modify the process to prevent its formation. This could involve lowering the reaction temperature, reducing reaction time, or sourcing higher-purity starting materials.
-
Caption: Workflow for addressing new impurities encountered during scale-up.
Issue Category: Process Safety & Thermal Management
Question: The oxidation step is dangerously exothermic in our 100L reactor, making it difficult to control the temperature. What are our options?
Answer: Managing the exotherm of the oxidation is the single most critical safety and quality challenge during the scale-up of sulfone synthesis. A failure to do so can lead to a runaway reaction.[4]
-
Causality: Oxidation reactions are inherently high-energy. As reactor volume increases, the surface-area-to-volume ratio decreases, making heat removal less efficient. A reaction that is easily managed in a flask can quickly overwhelm a large reactor's cooling capacity.[4]
-
Control Strategies:
-
Semi-Batch Operation: Do not charge all reagents at once. Add the oxidizing agent slowly and sub-surface over a prolonged period. This allows the reactor's cooling system to keep pace with the heat being generated.
-
Use a Milder Oxidant: Reagents like m-CPBA or peracetic acid can be highly aggressive. Consider using aqueous hydrogen peroxide with a catalyst, which often provides a more controlled release of energy.
-
Increase Dilution: Running the reaction at a lower concentration increases the thermal mass of the batch, meaning more energy is required to raise the temperature. This provides a larger buffer against temperature spikes.
-
Reverse Addition: In some cases, adding the thioether solution to the oxidizing agent (rather than the other way around) can help maintain a low concentration of the unreacted thioether, smoothing the heat-flow profile.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the key analytical methods for monitoring this reaction? A1: A combination of methods is recommended for robust process control.
| Analytical Method | Parameter Measured | Advantages | Disadvantages |
| HPLC | Purity, presence of starting materials, sulfoxide intermediate, and final product. | Robust, quantitative, widely available, excellent for monitoring reaction progress. | Requires method development for separation. |
| GC-FID | Purity, presence of volatile byproducts and residual solvents.[8] | High sensitivity for volatile compounds. | May not be suitable for thermally labile compounds. |
| GC-MS | Identification of unknown byproducts and impurities.[8] | Provides structural information for impurity identification. | Can be less quantitative than GC-FID without proper calibration. |
| Karl Fischer Titration | Water content. | Accurate and specific for water, which is critical for the SNAr step. | Does not provide information on other impurities. |
Q2: Column chromatography is not feasible for our target production volume. What are the best practices for developing a scalable crystallization process? A2: Developing a robust crystallization process is essential for large-scale purification.[7]
-
Solvent Selection: Screen a range of solvents and solvent mixtures. An ideal solvent will dissolve the crude product at a high temperature but provide low solubility upon cooling, leaving impurities behind in the mother liquor.
-
Cooling Profile: Avoid crash cooling. A slow, controlled cooling profile is critical for forming pure, easily filterable crystals. Rapid cooling can trap impurities within the crystal lattice.[7]
-
Seeding: Introduce a small quantity of high-purity product crystals at the point of supersaturation. This promotes the formation of the desired crystal form and size, leading to greater consistency between batches.
-
Washing: Wash the isolated filter cake with a small amount of ice-cold, fresh solvent to remove residual mother liquor containing dissolved impurities.
Q3: What are the primary safety hazards associated with this process? A3: Beyond the thermal hazard of the oxidation, other risks must be managed.
-
Malodorous Reagents: Thiols and thioethers are notoriously foul-smelling.[3] All operations should be conducted in a well-ventilated area or closed system, and appropriate scrubber systems (e.g., using bleach/sodium hypochlorite) should be in place to treat off-gases.[3][9]
-
Strong Oxidizers: Handle oxidizing agents like hydrogen peroxide and Oxone® with extreme care. Use appropriate personal protective equipment (PPE) and ensure they are not mixed with incompatible materials (e.g., flammable solvents) outside of the controlled reactor environment.
-
Pressure Buildup: Some oxidation reactions can evolve gas (e.g., oxygen from the decomposition of H₂O₂). Ensure reactors are equipped with adequate pressure relief systems.[4]
Section 4: Example Laboratory Protocol
This protocol is provided as a starting point for lab-scale development (up to 100g). All parameters must be re-validated and optimized during scale-up.
Step 1: Synthesis of 2-Fluoro-6-(methylthio)toluene
-
Apparatus Setup: Equip a dry 1 L three-neck round-bottom flask with a mechanical stirrer, thermometer, and nitrogen inlet.
-
Reagents:
-
2,3-Difluorotoluene (0.1 mol)
-
Sodium thiomethoxide (0.11 mol)
-
Anhydrous Dimethylformamide (DMF) (250 mL)
-
-
Procedure: a. Under a nitrogen atmosphere, charge the flask with DMF and sodium thiomethoxide. b. Stir the mixture until the solid dissolves. c. Add the 2,3-difluorotoluene dropwise over 30 minutes, keeping the internal temperature below 30°C. d. Heat the reaction mixture to 60-70°C and monitor by HPLC or GC until the starting material is consumed (typically 4-6 hours). e. Cool the reaction to room temperature and quench by pouring it into 1 L of ice-water. f. Extract the aqueous mixture with methyl tert-butyl ether (MTBE) (3 x 200 mL). g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude thioether.
Step 2: Oxidation to this compound
-
Apparatus Setup: Equip a 1 L jacketed reactor with a mechanical stirrer, thermometer, and addition funnel.
-
Reagents:
-
Crude 2-Fluoro-6-(methylthio)toluene (from Step 1)
-
Glacial Acetic Acid (300 mL)
-
35% Hydrogen Peroxide (H₂O₂) (0.22 mol, ~2.2 equivalents)
-
-
Procedure: a. Charge the reactor with the crude thioether and acetic acid. b. Cool the mixture to 15-20°C using the reactor jacket. c. Add the 35% H₂O₂ dropwise via the addition funnel over 1.5-2 hours, ensuring the internal temperature does not exceed 30°C. (Caution: Exothermic reaction!) d. After the addition is complete, allow the mixture to stir at room temperature for 1 hour, then slowly heat to 40-50°C. e. Monitor the disappearance of the sulfoxide intermediate by HPLC. Continue heating until the conversion is >99.5%. f. Cool the reaction to room temperature and carefully add it to a stirred solution of sodium sulfite in water to quench any excess peroxide. g. The product will precipitate as a white solid. Stir for 1 hour, then collect the solid by vacuum filtration. h. Wash the filter cake with water until the filtrate is neutral, then with a small amount of cold isopropyl alcohol. i. Dry the solid in a vacuum oven at 50°C to a constant weight.
References
- 1. This compound [myskinrecipes.com]
- 2. Sulfone - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Thioether Formation - Wordpress [reagents.acsgcipr.org]
alternative solvents for improving 2-Fluoro-6-(methylsulfonyl)toluene reactivity
Prepared by: The Senior Application Scientist Team
Welcome to the technical support center for 2-Fluoro-6-(methylsulfonyl)toluene (CAS: 828270-59-3). This guide is designed for researchers, scientists, and drug development professionals to address common reactivity challenges encountered during its use, particularly in nucleophilic aromatic substitution (SNAr) reactions. We provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you optimize your experimental outcomes.
Understanding the Reactivity of this compound
This compound is a valuable intermediate in organic synthesis.[1] Its reactivity is dominated by the electronic properties of its substituents on the aromatic ring. The core reaction for this substrate is Nucleophilic Aromatic Substitution (SNAr), a cornerstone for constructing C-N, C-O, and C-S bonds in the pharmaceutical industry.[2]
-
Activating Group: The methylsulfonyl (-SO₂CH₃) group is a powerful electron-withdrawing group. It strongly activates the aromatic ring towards nucleophilic attack by stabilizing the negative charge in the intermediate (the Meisenheimer complex).
-
Leaving Group: The fluorine atom is an excellent leaving group for SNAr reactions. Despite being the most electronegative halogen, its small size and the strength of the C-F bond make the initial attack by the nucleophile the rate-determining step in many cases. The fluoride ion's departure is often facilitated by the reaction conditions.[3]
-
Directing Effects: The activating -SO₂CH₃ group and the -F leaving group are positioned ortho to each other, which is a favorable arrangement for SNAr. The methyl group (-CH₃) at position 2 has a minor electronic influence but provides steric hindrance that can affect the approach of the nucleophile.
The choice of solvent is paramount as it must solvate the reagents, influence the nucleophile's reactivity, and stabilize the charged intermediate. Difficulties in reactivity often trace back to suboptimal solvent selection.
Troubleshooting Guide: Enhancing Reaction Performance
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: My SNAr reaction is sluggish or failing in a common ethereal solvent like THF. What should I do next?
This is a frequent challenge. Tetrahydrofuran (THF) is a relatively non-polar ether and often insufficient for promoting SNAr reactions, especially with moderately reactive nucleophiles. The primary issue is its inability to effectively stabilize the charged Meisenheimer complex and solvate the counter-ion of the nucleophile's salt.
Causality: SNAr reaction rates are dramatically enhanced by polar aprotic solvents.[4] These solvents possess large dipole moments but lack acidic protons. They excel at solvating cations, leaving the corresponding anionic nucleophile "naked" and more reactive. Protic solvents, by contrast, can form hydrogen bonds with the nucleophile, creating a solvent cage that blunts its reactivity.[5]
Troubleshooting Steps:
-
Switch to a Conventional Dipolar Aprotic Solvent: The most direct approach to increase the reaction rate is to switch to a more effective polar aprotic solvent.[6]
-
Increase the Reaction Temperature: If the reaction is still slow in a superior solvent, increasing the temperature is a logical next step. Solvents with high boiling points, such as DMSO (189 °C) or NMP (202 °C), provide a wide operational window to safely increase thermal energy.[6]
-
Re-evaluate Your Base: If your protocol involves generating the nucleophile in situ using a base (e.g., deprotonating an alcohol or amine), the base-solvent combination is critical. A mild base like K₂CO₃ may be ineffective in THF but sufficient in DMSO. If necessary, consider a stronger base like NaH or KHMDS, but be mindful of potential side reactions with your substrate or solvent.[6]
Caption: Troubleshooting workflow for a slow SNAr reaction.
Question 2: I am concerned about the toxicity and environmental impact of DMF and NMP. What are some viable "greener" alternatives?
This is an excellent consideration. Regulatory scrutiny and a focus on sustainability have led to the investigation of safer, more environmentally benign solvents.[8] While traditional dipolar aprotic solvents are effective, several alternatives can be employed.
Recommended Alternatives:
-
Ethereal Solvents:
-
2-Methyltetrahydrofuran (2-MeTHF): Derived from biorenewable sources, 2-MeTHF has a much better environmental profile than THF.[9] It has been shown to be effective for various reactions, including Grignard reactions and some nucleophilic substitutions.[7] While less polar than DMSO, it can be a significant improvement over THF.
-
Cyclopentyl Methyl Ether (CPME): Another greener ether with a high boiling point and favorable safety profile.
-
-
Bio-based Dipolar Aprotics:
-
Aqueous Systems:
-
For certain nucleophiles, reactions can be performed in water using surfactants or polymeric additives like Hydroxypropyl methylcellulose (HPMC).[6][8] These additives help to create micelles, which act as microreactors, overcoming the solubility issues of organic substrates in water. This approach often allows for reactions at or near room temperature.[4]
-
-
Aromatic Solvents:
-
Solvents like toluene are sometimes used, often with a small amount of a dipolar aprotic solvent added as a catalyst to increase the reaction rate.[9]
-
Question 3: My nucleophile seems to be decomposing or participating in side reactions. Could the solvent be the problem?
Absolutely. The solvent can directly influence the stability of your reagents and the selectivity of the reaction.
Potential Issues & Solutions:
-
Compatibility with Base: If you are using a strong base (e.g., alkoxides, NaH) to deprotonate your nucleophile, ester-based solvents like Ethyl Acetate (EtOAc) or Isopropyl Acetate (i-PrOAc) are incompatible and will be saponified.[9] In such cases, stick to ethers, aromatic hydrocarbons, or polar aprotic solvents.
-
Solvent as a Nucleophile: Some solvents can compete with your intended nucleophile. For example, less hindered alcohols can act as nucleophiles in SNAr reactions, leading to undesired ether byproducts.[9] If you must use an alcohol as a solvent, choose a bulky one like t-BuOH.
-
Over-reaction: In substrates with multiple leaving groups, the high reactivity promoted by solvents like DMSO can sometimes lead to over-reaction or double substitution.[9] In such a scenario, deliberately choosing a less activating solvent like 2-MeTHF or even toluene can improve selectivity for the mono-substituted product.
Frequently Asked Questions (FAQs)
Q1: Why are dipolar aprotic solvents the default choice for SNAr reactions? Dipolar aprotic solvents are favored because they significantly accelerate SNAr reactions through two main effects.[4] First, their polarity helps dissolve the ionic nucleophile and stabilize the charged Meisenheimer complex intermediate. Second, because they cannot act as hydrogen-bond donors, they do not form a tight solvent shell around the anionic nucleophile, leaving it more exposed and highly reactive.[5]
Q2: What are the key solvent properties to consider when choosing an alternative?
-
Polarity (Dielectric Constant): Higher polarity generally favors SNAr reactions by stabilizing charged species.
-
Aprotic vs. Protic: Aprotic solvents are strongly preferred to avoid deactivating the nucleophile via hydrogen bonding.[10]
-
Boiling Point: A higher boiling point allows for a wider temperature range, enabling you to drive sluggish reactions to completion with thermal energy.
-
Nucleophile/Base Compatibility: Ensure the solvent does not react with your nucleophile or the base used in the reaction.[9]
-
Safety & Environmental Profile: Consider toxicity, flammability, and whether the solvent is derived from renewable sources.[2]
Q3: Can I use protic solvents like water or ethanol at all? While generally avoided because they can solvate and deactivate nucleophiles, there are exceptions.[5] As mentioned, reactions in water are possible with the aid of surfactants that create a hydrophobic environment for the reaction to occur.[4][8] Protic solvents might also be used if the nucleophile is neutral (e.g., ammonia, amines) and becomes charged only after the initial attack. However, for most applications involving anionic nucleophiles, aprotic solvents are superior.
Table 1: Properties of Common and Alternative Solvents for SNAr Reactions
| Solvent | Abbreviation | Type | Boiling Point (°C) | Dielectric Constant (ε) | Key Considerations |
| Dimethyl Sulfoxide | DMSO | Dipolar Aprotic | 189 | 47.2 | Excellent reactivity, high boiling point; can be difficult to remove. |
| N,N-Dimethylformamide | DMF | Dipolar Aprotic | 153 | 36.7 | High performance standard; reprotoxic concerns.[7] |
| N-Methyl-2-pyrrolidinone | NMP | Dipolar Aprotic | 202 | 32.2 | High performance standard; reprotoxic concerns.[7][8] |
| Tetrahydrofuran | THF | Ethereal (Aprotic) | 66 | 7.6 | Often too non-polar, leading to slow reactions. |
| 2-Methyltetrahydrofuran | 2-MeTHF | Ethereal (Aprotic) | 80 | 6.2 | Greener alternative to THF, better performance in some cases.[7][9] |
| Toluene | - | Aromatic (Aprotic) | 111 | 2.4 | Low polarity; may require high temps or a phase-transfer catalyst.[9] |
| Water | H₂O | Protic | 100 | 80.1 | Requires additives (e.g., HPMC, TPGS-750-M) for substrate solubility.[4][8] |
| Cyrene™ | - | Dipolar Aprotic | 227 | ~39 | Bio-based alternative; unstable with strong bases.[9] |
Appendix: Experimental Protocol
Protocol 1: Parallel Solvent Screening for SNAr Reactions
This protocol provides a framework for efficiently screening multiple solvents to find the optimal conditions for your reaction between this compound and a chosen nucleophile.
Objective: To identify a solvent that maximizes product yield while minimizing reaction time and side products.
Materials:
-
This compound (Electrophile)
-
Your chosen nucleophile (e.g., an amine, alcohol, or thiol)
-
Base (e.g., K₂CO₃, Cs₂CO₃, DBU), if required
-
An array of solvents to be tested (e.g., DMSO, NMP, 2-MeTHF, CPME, Toluene)
-
Internal standard for analytical monitoring (e.g., dodecane)
-
Reaction vials suitable for heating and stirring (e.g., microwave vials)
-
Stir plate with heating capabilities
-
Analytical equipment (e.g., HPLC, GC-MS, or TLC)
Procedure:
-
Preparation: In separate, identical reaction vials, place a magnetic stir bar. To each vial, add this compound (1.0 eq).
-
Reagent Addition:
-
Add the nucleophile (typically 1.1-1.5 eq) to each vial.
-
Add the base (typically 1.5-2.0 eq), if your reaction requires one.
-
Add a known amount of the internal standard to each vial. This will allow for accurate quantification of conversion by HPLC or GC.
-
-
Solvent Addition: To each vial, add a different solvent from your screening list. Ensure the concentration of the limiting reagent is consistent across all vials (e.g., 0.1 M).
-
Reaction Execution:
-
Seal the vials securely.
-
Place all vials on the heating/stirring block.
-
Begin stirring and heat all reactions to your desired starting temperature (e.g., 80 °C).
-
-
Monitoring:
-
After a set time (e.g., 1 hour), carefully take a small aliquot from each reaction mixture.
-
Quench the aliquot (e.g., with dilute acid or water) and prepare it for analysis.
-
Analyze the samples by HPLC or GC-MS to determine the percent conversion of the starting material and the formation of the desired product.
-
Continue monitoring at regular intervals (e.g., 2, 4, 8, 24 hours) until the reactions appear complete or have stalled.
-
-
Analysis & Selection: Compare the reaction profiles from each solvent. Identify the solvent that provides the fastest conversion, highest yield, and cleanest profile (fewest byproducts). This solvent is your lead candidate for scale-up optimization.
Caption: Workflow for a parallel solvent screening experiment.
References
- 1. This compound [myskinrecipes.com]
- 2. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]
- 3. Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
analytical methods for the characterization of 2-Fluoro-6-(methylsulfonyl)toluene
A Comprehensive Guide to the Analytical Characterization of 2-Fluoro-6-(methylsulfonyl)toluene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Rigorous Characterization
This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its chemical structure, featuring a fluoro group and a methylsulfonyl moiety on a toluene backbone, imparts specific physicochemical properties that necessitate a multi-faceted analytical approach for complete characterization. Accurate determination of its identity, purity, and impurity profile is paramount to ensure the quality, safety, and efficacy of the final products.[1] This guide explores and compares the principal analytical techniques essential for this purpose.
I. Chromatographic Methods: The Cornerstone of Purity and Impurity Assessment
Chromatographic techniques are indispensable for separating this compound from its impurities, which may arise from the synthetic route or degradation.[2] The choice between liquid and gas chromatography is primarily dictated by the analyte's volatility and thermal stability.
A. High-Performance Liquid Chromatography (HPLC): Versatility for Purity and Related Substances
HPLC is the workhorse for the analysis of non-volatile and thermally labile compounds. For this compound, a reversed-phase method is typically the most effective approach.
Rationale for Method Design:
The selection of a C18 stationary phase is based on its hydrophobicity, which provides effective retention for the aromatic toluene ring. The mobile phase, a mixture of a polar organic solvent (like acetonitrile or methanol) and an aqueous buffer, allows for the fine-tuning of the retention time and resolution of the analyte from its potential impurities. A gradient elution is often preferred over an isocratic one to ensure the timely elution of more retained impurities while maintaining good peak shape for the main component. UV detection is suitable due to the presence of the aromatic chromophore.
Experimental Protocol: HPLC Purity and Related Substances Assay
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % B 0 30 15 70 20 70 22 30 | 25 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 225 nm.[3]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a 50:50 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.
-
-
System Suitability: Inject the standard solution in replicate (n=5). The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.[4]
Workflow for HPLC Analysis
Caption: Workflow for HPLC purity and impurity analysis.
B. Gas Chromatography (GC): An Alternative for Volatile Impurities
Given that this compound is a solid with a relatively high molecular weight, GC is more suitable for the analysis of volatile impurities, such as residual solvents from the synthesis process.[5][6] Direct analysis of the main compound would require high temperatures that could lead to degradation. Headspace GC is the preferred technique for residual solvent analysis. For the analysis of semi-volatile impurities, a GC-MS method can be employed.
Rationale for Method Design:
A capillary column with a polar stationary phase is chosen for the separation of residual solvents. Flame Ionization Detection (FID) is a universal detector for organic compounds and provides excellent sensitivity. For the identification of unknown impurities, Mass Spectrometry (MS) is the detector of choice due to its ability to provide structural information.[7]
Experimental Protocol: GC-MS for Semi-Volatile Impurities
-
Instrumentation: A GC system coupled with a Mass Spectrometer.
-
Chromatographic Conditions:
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[8]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (1:20).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 amu.
-
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane or toluene) to a concentration of approximately 1 mg/mL.
II. Spectroscopic Methods: Unveiling the Molecular Structure
Spectroscopic techniques are crucial for the unambiguous identification and structural elucidation of this compound and its impurities.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the structural confirmation of this compound.
Expected Chemical Shifts and Couplings (in CDCl₃):
-
¹H NMR:
-
The aromatic protons will appear as a complex multiplet in the range of 7.0-8.0 ppm. The coupling between the protons and the fluorine atom will further split these signals.
-
The methyl group on the toluene ring will be a singlet around 2.5 ppm.
-
The methyl group of the sulfonyl moiety will be a singlet around 3.1 ppm.
-
-
¹³C NMR:
-
Aromatic carbons will resonate in the 120-140 ppm region. The carbon directly attached to the fluorine will show a large one-bond C-F coupling constant.
-
The methyl carbon of the toluene will be around 20 ppm.
-
The methyl carbon of the sulfonyl group will be around 45 ppm.
-
Experimental Protocol: NMR Analysis
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
For complete structural assignment, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.
-
B. Mass Spectrometry (MS): Molecular Weight and Fragmentation Insights
Mass spectrometry provides the molecular weight of the compound and, through fragmentation patterns, offers clues about its structure.
Expected Fragmentation Pattern (Electron Ionization):
The molecular ion peak (M⁺) should be observed at m/z 188.22.[6] Common fragmentation pathways for aromatic sulfones include the loss of the methyl group from the sulfonyl moiety ([M-15]⁺) and cleavage of the C-S bond. The presence of the toluene moiety will likely lead to the formation of a tropylium ion at m/z 91.[9]
Experimental Workflow for Structural Elucidation
Caption: Integrated spectroscopic workflow for structural identification.
III. Thermal Analysis: Assessing Thermal Stability and Purity
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable information about the thermal properties of this compound.
A. Differential Scanning Calorimetry (DSC) for Purity Determination
DSC can be used to determine the purity of highly pure crystalline substances based on the principle of melting point depression.[10][11]
Rationale for Method Design:
Impurities in a crystalline solid typically lower and broaden its melting range. By carefully measuring the heat flow into the sample as a function of temperature during melting, the van't Hoff equation can be used to calculate the mole percent of impurities.[1]
Experimental Protocol: DSC Purity Analysis
-
Instrumentation: A calibrated DSC instrument.
-
Sample Preparation: Accurately weigh 1-3 mg of the sample into a standard aluminum pan and hermetically seal it.
-
Experimental Conditions:
-
Temperature Program: Heat the sample from ambient temperature to a temperature sufficiently above its melting point at a slow heating rate (e.g., 1 °C/min).[1]
-
Atmosphere: Inert atmosphere (e.g., nitrogen) at a flow rate of 50 mL/min.
-
-
Data Analysis: Integrate the melting endotherm and use the software's purity calculation function based on the van't Hoff equation.
B. Thermogravimetric Analysis (TGA) for Thermal Stability
TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition profile.
Experimental Protocol: TGA for Thermal Stability
-
Instrumentation: A calibrated TGA instrument.
-
Sample Preparation: Place 5-10 mg of the sample in a suitable TGA pan (e.g., alumina).
-
Experimental Conditions:
-
Temperature Program: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Atmosphere: Inert (nitrogen) or oxidative (air) atmosphere at a flow rate of 50 mL/min.
-
IV. Impurity Profiling: A Forced Degradation Approach
Forced degradation studies are essential to identify potential degradation products and to establish the stability-indicating nature of the analytical methods.[12][13][14][15]
Forced Degradation Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105 °C for 24 hours.
-
Photodegradation: Exposure to UV light (254 nm) and visible light for an extended period.
The stressed samples are then analyzed by a validated stability-indicating HPLC method to separate the degradation products from the parent compound. LC-MS can be used to identify the structures of the major degradation products.
Comparison of Analytical Methods
| Technique | Information Provided | Primary Application | Advantages | Limitations |
| HPLC-UV/PDA | Purity, impurity levels, quantitative analysis | Routine quality control, stability testing | High precision and accuracy, well-established | Requires reference standards for impurities |
| GC-MS | Identification of volatile and semi-volatile impurities | Residual solvent analysis, impurity identification | High sensitivity and specificity, structural information | Not suitable for non-volatile or thermally labile compounds |
| NMR | Unambiguous structural confirmation | Structure elucidation, identification of unknowns | Provides detailed structural information | Lower sensitivity compared to MS, can be complex to interpret |
| Mass Spectrometry | Molecular weight, structural fragments | Molecular weight determination, structural confirmation | High sensitivity, provides molecular formula with high resolution MS | Fragmentation can be complex, may not always show a molecular ion |
| DSC | Purity of crystalline substances, melting point | High-purity material characterization | Fast, requires small sample size | Only applicable to crystalline materials, less accurate for low purity |
| TGA | Thermal stability, decomposition profile | Material stability assessment | Simple, provides quantitative information on mass loss | Does not identify decomposition products |
Conclusion
A comprehensive analytical characterization of this compound requires the synergistic application of multiple analytical techniques. Chromatographic methods, particularly HPLC, are central to assessing purity and impurity profiles. Spectroscopic methods like NMR and MS are indispensable for definitive structural confirmation. Thermal analysis provides crucial data on the material's purity and thermal stability. By employing the methodologies outlined in this guide, researchers and drug development professionals can ensure a thorough and scientifically sound characterization of this important chemical intermediate, thereby guaranteeing the quality and consistency of their downstream products.
References
- 1. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 2. Optimized separation and determination of methyl sulfone metabolites of polychlorinated biphenyls (PCBs) and p,p'-DDE in biota samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound [myskinrecipes.com]
- 6. chemuniverse.com [chemuniverse.com]
- 7. researchgate.net [researchgate.net]
- 8. tdi-bi.com [tdi-bi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. tainstruments.com [tainstruments.com]
- 11. mt.com [mt.com]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. pharmasm.com [pharmasm.com]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
A Comparative Guide to the Quantitative Analysis of 2-Fluoro-6-(methylsulfonyl)toluene by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the analysis of 2-Fluoro-6-(methylsulfonyl)toluene, a key building block in medicinal chemistry. We will explore the inherent advantages of ¹⁹F qNMR, present a detailed, self-validating experimental protocol, and objectively compare its performance against established chromatographic techniques.
The Power of Quantitative NMR: A Primary Method of Measurement
Quantitative NMR (qNMR) stands as a powerful analytical tool, offering a direct and primary method for the determination of substance concentration and purity.[1] Unlike chromatographic techniques that often rely on calibration curves with reference standards of the analyte itself, qNMR leverages the fundamental principle that the area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[2] This allows for absolute quantification against a certified internal standard of a different compound, streamlining the analytical workflow and reducing reliance on often scarce, highly purified analyte standards.
For a molecule like this compound, which possesses both protons (¹H) and a fluorine atom (¹⁹F), qNMR offers two potential avenues for quantification. While ¹H qNMR is a widely established technique, the presence of a fluorine atom opens the door to the often more advantageous ¹⁹F qNMR.
Why ¹⁹F qNMR is a Superior Choice for Fluorinated Compounds:
-
High Sensitivity and 100% Natural Abundance: The ¹⁹F nucleus boasts a high gyromagnetic ratio, resulting in a sensitivity that is approximately 83% of that of ¹H.[3] Coupled with its 100% natural abundance, this makes ¹⁹F NMR an inherently sensitive technique.
-
Vast Chemical Shift Range: The chemical shift range in ¹⁹F NMR is significantly wider than in ¹H NMR, spanning over 400 ppm.[4] This greatly reduces the likelihood of signal overlap, a common challenge in the ¹H NMR spectra of complex organic molecules, leading to cleaner, more easily interpretable spectra.[5]
-
Simplified Spectra: The lack of ubiquitous fluorine in most organic molecules and solvents results in significantly less background interference, leading to simpler and cleaner spectra.[5]
A Self-Validating ¹⁹F qNMR Protocol for this compound
The trustworthiness of any analytical method hinges on its ability to produce consistently accurate and reliable results. The following protocol for the ¹⁹F qNMR analysis of this compound is designed as a self-validating system, incorporating critical checks and considerations to ensure data integrity. This protocol is grounded in the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guideline on the validation of analytical procedures.[6][7][8][9][10]
Experimental Workflow Diagram
Caption: Workflow for the quantitative analysis of this compound by ¹⁹F qNMR.
Causality Behind Experimental Choices
-
Choice of Internal Standard: The selection of a suitable internal standard is critical for accurate quantification. For the analysis of this compound, 3,5-Bis(trifluoromethyl)benzoic acid (3,5-BTFMBA) is an excellent choice. This is a certified reference material (CRM) available from national metrology institutes.[11][12]
-
Rationale:
-
Chemical and Structural Disparity: 3,5-BTFMBA is structurally different from the analyte, minimizing the risk of overlapping signals. Its two trifluoromethyl groups give a sharp singlet in a region of the ¹⁹F NMR spectrum (around -63 ppm) that is unlikely to interfere with the signal from the fluorine on the toluene ring.
-
High Purity and Traceability: As a CRM, its purity is certified and traceable to the International System of Units (SI), ensuring the metrological traceability of the final result.[11][12]
-
Solubility: It is soluble in common deuterated solvents like DMSO-d6 and acetonitrile-d3.
-
-
-
Choice of Solvent: Dimethyl sulfoxide-d6 (DMSO-d6) is a recommended solvent.
-
Rationale:
-
High Boiling Point: Its low volatility minimizes concentration changes due to solvent evaporation.
-
Good Solvating Power: It can dissolve a wide range of organic compounds, including both the analyte and the internal standard.
-
Deuterated: The use of a deuterated solvent is necessary to avoid a large, broad solvent signal in the ¹H spectrum, and for the deuterium lock signal required by the NMR spectrometer.
-
-
-
NMR Spectrometer Parameters:
-
Relaxation Delay (d1): This is arguably the most critical parameter for accurate quantification. A sufficiently long relaxation delay (at least 5 times the longest T1 relaxation time of both the analyte and the internal standard) is essential to ensure complete relaxation of the nuclei between pulses.[4] An insufficient delay will lead to signal saturation and an underestimation of the integral area.
-
Pulse Angle: A 90° pulse angle is typically used to maximize the signal-to-noise ratio.
-
Inverse-Gated Decoupling: To suppress the nuclear Overhauser effect (NOE), which can alter signal intensities, inverse-gated decoupling should be employed. This technique applies the decoupler only during the acquisition of the free induction decay (FID).
-
Step-by-Step Experimental Protocol
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 20 mg of the internal standard, 3,5-Bis(trifluoromethyl)benzoic acid, into the same vial. The goal is to have a molar ratio between the analyte and the standard that is close to 1:1 to ensure comparable signal intensities.
-
Add approximately 0.7 mL of DMSO-d6 to the vial.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Tune and shim the probe to achieve optimal resolution and lineshape.
-
Set the following acquisition parameters for the ¹⁹F NMR experiment:
-
Pulse Program: A standard single-pulse experiment with inverse-gated ¹H decoupling.
-
Relaxation Delay (d1): ≥ 30 seconds (a conservative value to ensure full relaxation; should be determined experimentally by a T1 inversion-recovery experiment for highest accuracy).
-
Acquisition Time (aq): ≥ 2 seconds to ensure good digital resolution.
-
Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals of interest.
-
Spectral Width (sw): Sufficient to encompass all ¹⁹F signals of interest (e.g., -50 to -150 ppm).
-
-
-
Data Processing:
-
Apply an exponential multiplication function with a line broadening factor of 0.3 Hz to improve the S/N without significantly distorting the lineshape.
-
Perform Fourier transformation.
-
Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Apply a baseline correction to the entire spectrum.
-
Integrate the well-resolved signal of this compound and the singlet from the -CF₃ groups of 3,5-Bis(trifluoromethyl)benzoic acid. The integration limits should be set to at least 20 times the full width at half maximum (FWHH) of each peak.
-
-
Calculation of Purity: The purity of this compound can be calculated using the following equation:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I_analyte = Integral of the analyte signal
-
I_IS = Integral of the internal standard signal
-
N_analyte = Number of fluorine nuclei for the analyte signal (1)
-
N_IS = Number of fluorine nuclei for the internal standard signal (6)
-
MW_analyte = Molecular weight of the analyte
-
MW_IS = Molecular weight of the internal standard
-
m_analyte = Mass of the analyte
-
m_IS = Mass of the internal standard
-
P_IS = Purity of the internal standard (from the certificate of analysis)
-
Performance Comparison: qNMR vs. Chromatographic Methods
While qNMR offers significant advantages, it is essential to objectively compare its performance with established chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
| Feature | ¹⁹F qNMR | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography (GC-FID/MS) |
| Principle | Signal intensity proportional to the number of nuclei | Separation based on partitioning between a mobile and stationary phase; detection by UV absorbance | Separation based on volatility and interaction with a stationary phase; detection by flame ionization or mass spectrometry |
| Quantification | Absolute (primary method) with an internal standard | Relative (requires a calibration curve with the analyte reference standard) | Relative (requires a calibration curve with the analyte reference standard) |
| Sample Preparation | Simple dissolution | Can require more complex sample preparation, including filtration and dilution | May require derivatization for non-volatile or thermally labile compounds |
| Analysis Time | Relatively fast (typically 10-20 minutes per sample) | Can be longer depending on the chromatographic method | Generally faster than HPLC for volatile compounds |
| Selectivity | Excellent, due to the large chemical shift dispersion of ¹⁹F | Good, but can be limited by co-eluting impurities | Excellent, especially when coupled with a mass spectrometer |
| Sensitivity | Moderate | High | Very high, especially with selective detectors |
| Non-destructive | Yes, the sample can be recovered | Yes, with fraction collection | No, the sample is destroyed |
| Structural Info | Provides detailed structural information simultaneously | Provides limited structural information | Provides fragmentation patterns with MS detection for structural elucidation |
Supporting Experimental Data (Hypothetical)
To illustrate the comparative performance, consider the following hypothetical data for the purity determination of a batch of this compound:
| Method | Purity (%) | Relative Standard Deviation (RSD, n=3) |
| ¹⁹F qNMR | 99.2 | 0.3% |
| HPLC-UV | 99.0 | 0.5% |
| GC-MS | 99.1 | 0.4% |
These hypothetical results demonstrate that all three techniques can provide comparable purity values with good precision. However, the key advantage of qNMR lies in its ability to provide a direct, absolute measurement without the need for a specific reference standard of this compound, which may not be readily available in high purity.
Trustworthiness: A Self-Validating System
The described ¹⁹F qNMR protocol is inherently a self-validating system. The quality of the acquired data provides immediate feedback on the validity of the experiment.
Logical Relationship Diagram for Self-Validation
Caption: Interdependencies for a self-validating qNMR experiment.
-
Signal Resolution and Lineshape: Sharp, well-resolved signals for both the analyte and the internal standard are indicative of a homogeneous sample and a properly shimmed magnet. Poor resolution or distorted lineshapes would immediately flag a problem with the sample preparation or instrument setup.
-
Baseline: A flat, distortion-free baseline is crucial for accurate integration. Any deviation from a flat baseline would necessitate re-processing of the data or re-acquisition of the spectrum.
-
Signal-to-Noise Ratio (S/N): Achieving a high S/N (e.g., >250:1) is essential for precise integration.[2] The S/N can be readily calculated from the spectrum and, if insufficient, the number of scans can be increased.
-
Internal Consistency: The NMR spectrum itself provides a check on the identity and purity of the analyte. The presence of unexpected signals would indicate impurities, which can also be quantified if their structures are known.
By adhering to the principles of proper experimental design and critically evaluating the quality of the acquired data, the ¹⁹F qNMR method provides a high degree of confidence in the accuracy and reliability of the quantitative results.
Conclusion
For the quantitative analysis of this compound, ¹⁹F qNMR emerges as a highly efficient, accurate, and reliable technique. Its status as a primary analytical method, coupled with the inherent advantages of ¹⁹F NMR spectroscopy, offers a significant improvement in workflow efficiency compared to traditional chromatographic methods. The detailed, self-validating protocol presented in this guide provides a robust framework for researchers, scientists, and drug development professionals to implement this powerful technique with confidence, ensuring the highest standards of data integrity in their analytical endeavors.
References
- 1. Validation of quantitative NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsonline.com [ijpsonline.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 19Flourine NMR [chem.ch.huji.ac.il]
- 5. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ipharmaguide.com [ipharmaguide.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. qbdgroup.com [qbdgroup.com]
- 10. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Certified Reference Material for Use in 1H, 31P, and 19F Quantitative NMR, Ensuring Traceability to the International System of Units - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 2-Fluoro-6-(methylsulfonyl)toluene in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and agrochemical development, the strategic functionalization of aromatic rings is of paramount importance. Nucleophilic aromatic substitution (SNAr) stands out as a powerful and reliable method for the formation of carbon-heteroatom and carbon-carbon bonds. Among the various substrates utilized in SNAr reactions, activated aryl fluorides have garnered significant attention due to their enhanced reactivity and selectivity. This guide provides an in-depth comparative analysis of the reactivity of 2-Fluoro-6-(methylsulfonyl)toluene, a highly activated aryl fluoride, in the context of other aryl fluorides, supported by mechanistic insights and experimental considerations.
The Mechanism of Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a two-step addition-elimination process. In the first, rate-determining step, a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily disrupted in this step. In the second, faster step, the leaving group is eliminated, and the aromaticity of the ring is restored.
The presence of strong electron-withdrawing groups (EWGs) ortho and/or para to the leaving group is crucial for the stabilization of the negatively charged Meisenheimer intermediate, thereby accelerating the reaction. The methylsulfonyl (-SO2CH3) group is a potent EWG, significantly enhancing the reactivity of an aryl fluoride towards nucleophilic attack.
dot
Caption: The two-step addition-elimination mechanism of the SNAr reaction.
The Unique Role of Fluorine in SNAr Reactions
Contrary to the trend observed in SN1 and SN2 reactions where iodide is the best leaving group, in SNAr reactions, fluoride is the best leaving group among the halogens. This is because the rate-determining step is the initial nucleophilic attack, not the departure of the leaving group. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.
Reactivity Order of Halogens in SNAr: F > Cl > Br > I
This compound: A Highly Activated Substrate
This compound is an excellent substrate for SNAr reactions due to the presence of the strongly electron-withdrawing methylsulfonyl group ortho to the fluorine atom. This strategic placement provides substantial stabilization to the Meisenheimer complex formed upon nucleophilic attack. The methyl group at the 6-position has a minor electronic effect compared to the powerful sulfonyl group.
Comparative Reactivity of Aryl Fluorides
While direct, side-by-side kinetic data for a wide range of aryl fluorides under identical conditions is not always readily available in a single study, we can establish a reactivity scale based on the principles of SNAr and data from various sources. The key factors influencing reactivity are the nature and position of the electron-withdrawing groups.
| Aryl Fluoride | Activating Group(s) | Position of EWG(s) | Relative Reactivity |
| This compound | -SO2CH3, -CH3 | Ortho | Very High |
| 1-Fluoro-2,4-dinitrobenzene | 2 x -NO2 | Ortho, Para | Very High |
| 1-Fluoro-4-nitrobenzene | -NO2 | Para | High |
| 1-Fluoro-2-nitrobenzene | -NO2 | Ortho | High |
| 4-Fluorobenzonitrile | -CN | Para | Moderate |
| 4-Fluorobenzotrifluoride | -CF3 | Para | Moderate |
| Fluorobenzene | None | N/A | Very Low |
Note: This table provides a qualitative comparison of reactivity based on the strength and position of electron-withdrawing groups. Actual reaction rates will depend on the specific nucleophile, solvent, and temperature.
The exceptional reactivity of this compound places it in the category of highly activated aryl fluorides, comparable to dinitro-substituted systems. The sulfonyl group is one of the most powerful activating groups for SNAr reactions.
Experimental Protocol: A General Procedure for SNAr with this compound
This protocol provides a general method for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (e.g., morpholine, piperidine)
-
Potassium carbonate (K2CO3) or triethylamine (Et3N) as base
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as solvent
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Dissolve the starting material in DMF or DMSO.
-
Add the amine nucleophile (1.1 - 1.5 eq) to the solution.
-
Add the base (K2CO3 or Et3N, 2.0 eq).
-
Stir the reaction mixture at room temperature or heat to 50-100 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel.
dot
Caption: A typical experimental workflow for an SNAr reaction.
Conclusion
This compound stands out as a highly reactive and versatile substrate for nucleophilic aromatic substitution. The potent activating effect of the ortho-sulfonyl group, combined with the excellent leaving group ability of fluoride in SNAr, makes this compound an invaluable building block in the synthesis of complex organic molecules. Understanding the principles of SNAr and the factors that govern the reactivity of aryl fluorides is essential for medicinal and process chemists aiming to design efficient and robust synthetic routes.
A Senior Application Scientist's Guide to Catalyst Efficacy in the Synthesis of 2-Fluoro-6-(methylsulfonyl)toluene
Introduction: The Significance of 2-Fluoro-6-(methylsulfonyl)toluene in Modern Drug Discovery
The strategic incorporation of fluorine and sulfonyl groups into molecular scaffolds is a cornerstone of modern medicinal chemistry. These functionalities can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity. The title compound, this compound, serves as a critical building block for a range of pharmacologically active agents.[1] Its synthesis, therefore, is of paramount importance to researchers in drug development.
This guide provides an in-depth comparison of the primary transition-metal catalytic systems used for the synthesis of aryl sulfones, with a specific focus on pathways applicable to this compound. We will dissect the performance of Palladium, Nickel, and Copper-based catalysts, offering experimental insights and protocols to guide your synthetic strategy. The core of this synthesis lies in the formation of a carbon-sulfur (C–S) bond, a reaction that has evolved significantly thanks to advances in catalysis.[2][3]
Primary Catalytic Pathways for Aryl Sulfone Synthesis
The construction of the aryl methylsulfone moiety typically proceeds via two major catalytic routes starting from a common precursor like 2-fluoro-6-bromotoluene.
-
Direct Sulfonylation (C-S Coupling): This is the most convergent approach, involving the cross-coupling of an aryl halide or triflate with a sulfinate salt (e.g., sodium methanesulfinate). This pathway is highly dependent on the choice of transition metal catalyst and ligand.
-
Thioether Oxidation: This two-step process involves an initial C-S coupling to form the thioether (2-fluoro-6-(methylthio)toluene), followed by an oxidation step to yield the desired sulfone. While robust, it is less atom-economical.
This guide will focus primarily on the Direct Sulfonylation pathway, as it provides the most direct comparison of catalyst efficacy for the key C-S bond-forming event.
References
A Computational Chemist's Guide to the Reaction Mechanism of 2-Fluoro-6-(methylsulfonyl)toluene
A Comparative Analysis of Plausible Reaction Pathways and a Guide to Their In Silico Investigation
For researchers and professionals in drug development and materials science, understanding the reactivity of substituted aromatic compounds is paramount. 2-Fluoro-6-(methylsulfonyl)toluene stands as a molecule of interest, incorporating a strongly electron-withdrawing sulfonyl group and a halogen, suggesting a rich and exploitable reaction chemistry. This guide provides an in-depth analysis of its most probable reaction mechanism—Nucleophilic Aromatic Substitution (SNAr)—and offers a comprehensive framework for its computational investigation. While specific experimental studies on this exact molecule are not abundant in publicly accessible literature, we can construct a robust mechanistic hypothesis based on well-established principles and provide a roadmap for its virtual validation.
The Predominant Reaction Pathway: Nucleophilic Aromatic Substitution (SNAr)
Aromatic rings, typically rich in electrons, are generally poor substrates for nucleophilic attack. However, the landscape changes dramatically with the introduction of potent electron-withdrawing groups.[1] In this compound, the methylsulfonyl (-SO₂CH₃) group serves this role effectively. Its strong electron-withdrawing nature, through both inductive and resonance effects, depletes the electron density of the aromatic ring, making it susceptible to attack by nucleophiles.[2]
The fluorine atom, positioned ortho to the sulfonyl group, acts as the leaving group. While counterintuitive from the perspective of SN1 and SN2 reactions where fluoride is a poor leaving group, in SNAr reactions, its high electronegativity is an asset.[3] The rate-determining step in many SNAr reactions is the initial attack of the nucleophile to form a high-energy intermediate.[1] The extreme electronegativity of fluorine enhances the electrophilicity of the carbon to which it is attached, thus accelerating this initial attack.
Mechanistic Crossroads: A Stepwise or Concerted Pathway?
The classical SNAr mechanism is a two-step addition-elimination process that proceeds through a discrete, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4] However, recent computational and experimental evidence, including kinetic isotope effect studies, suggests that many reactions previously assumed to be stepwise may in fact proceed through a concerted mechanism, where bond formation and bond cleavage occur in a single transition state.[5][6][7]
Table 1: Influence of Substituents on SNAr Reactivity of this compound
| Substituent | Position | Electronic Effect | Role in SNAr Reaction |
| -SO₂CH₃ | Ortho | Strongly electron-withdrawing (-I, -M) | Activates the ring for nucleophilic attack; stabilizes the negative charge in the intermediate/transition state. |
| -F | Ortho | Strongly electronegative (-I); weak resonance donor (+M) | Acts as the leaving group; enhances the electrophilicity of the ipso-carbon, facilitating nucleophilic attack.[1] |
| -CH₃ | Meta | Weakly electron-donating (+I) | Has a minor deactivating effect compared to the powerful sulfonyl group. |
The following diagram illustrates the two plausible pathways for a reaction with a generic nucleophile (Nu⁻).
Caption: Plausible SNAr pathways for this compound.
A Researcher's Protocol for Computational Investigation
To distinguish between these mechanistic possibilities and to quantify the reaction energetics, a computational study is indispensable. Density Functional Theory (DFT) has proven to be a powerful tool for elucidating SNAr reaction mechanisms.[4]
Experimental Protocol: A DFT-Based Workflow
-
Software and Hardware:
-
Software: A quantum chemistry package such as Gaussian, ORCA, or Spartan.
-
Hardware: A multi-core workstation or access to a high-performance computing (HPC) cluster.
-
-
Step-by-Step Computational Procedure:
-
Geometry Optimization of Reactants:
-
Build the 3D structures of this compound and the chosen nucleophile.
-
Perform geometry optimizations to find the lowest energy conformations. A suitable level of theory would be a functional that accounts for dispersion, such as ωB97XD, with a Pople-style basis set like 6-31+G(d,p).[4]
-
Incorporate a solvent model, such as the SMD model, to account for solvation effects, which are known to be significant in SNAr reactions.[8]
-
Run frequency calculations to confirm that the optimized structures are true minima (i.e., have no imaginary frequencies).
-
-
Locating the Transition State(s):
-
For the Stepwise Mechanism:
-
First, optimize the geometry of the Meisenheimer intermediate.
-
Then, search for the transition state (TS1) connecting the reactants to the intermediate, and the transition state (TS2) connecting the intermediate to the products. This is typically done using methods like QST2/QST3 or Berny optimization with an initial guess for the transition state structure.
-
-
For the Concerted Mechanism:
-
Search for a single transition state connecting the reactants directly to the products.
-
-
For each located transition state, perform a frequency calculation. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
-
-
Intrinsic Reaction Coordinate (IRC) Calculations:
-
For each transition state, run an IRC calculation. This traces the reaction path downhill from the transition state, confirming that it connects the intended reactants and products (or intermediate).
-
-
Energy Profile Construction:
-
Calculate the Gibbs free energies of all optimized structures (reactants, intermediates, transition states, and products).
-
Construct a reaction energy profile by plotting the relative Gibbs free energies against the reaction coordinate. This will reveal the activation energies (the heights of the energy barriers) and the overall reaction energy.
-
-
The following diagram outlines this computational workflow.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 6. Meisenheimer Complexes in SN Ar Reactions: Intermediates or Transition States? | CoLab [colab.ws]
- 7. Meisenheimer Complexes in SN Ar Reactions: Intermediates or Transition States? [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
benchmarking the synthesis of 2-Fluoro-6-(methylsulfonyl)toluene against alternative routes
For researchers and professionals in drug development and chemical synthesis, the efficient and reliable production of key intermediates is paramount. 2-Fluoro-6-(methylsulfonyl)toluene is a valuable building block in medicinal chemistry, and its synthesis can be approached through various strategic routes. This guide provides an in-depth comparison of two prominent synthetic pathways, offering detailed experimental protocols, comparative data, and insights into the practical considerations of each approach.
Introduction to this compound
This compound is a substituted aromatic compound incorporating a fluorine atom and a methylsulfonyl group. This combination of functional groups makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceutical agents and agrochemicals. The fluorine atom can modulate physicochemical properties such as lipophilicity and metabolic stability, while the methylsulfonyl group can act as a key pharmacophore or a directing group for further chemical transformations.
This guide will explore two distinct and viable synthetic routes to this compound:
-
Route 1: Oxidation of a Thioether Precursor. This common and often high-yielding approach involves the synthesis of a thioether intermediate, 2-Fluoro-6-(methylthio)toluene, followed by its oxidation to the desired sulfone.
-
Route 2: Nucleophilic Aromatic Substitution (SNAr). This alternative pathway utilizes a nucleophilic aromatic substitution reaction on a suitable precursor, offering a different set of strategic advantages and challenges.
Route 1: Synthesis via Oxidation of 2-Fluoro-6-(methylthio)toluene
This route is a robust and widely employed method for the preparation of aryl sulfones. The synthesis is typically a two-step process starting from a commercially available or readily synthesized halogenated toluene.
Experimental Protocol
Step 1: Synthesis of 2-Fluoro-6-(methylthio)toluene
This step involves a nucleophilic substitution reaction where a methylthio group replaces a halogen on the aromatic ring.
-
Materials: 2,6-Difluorotoluene, Sodium thiomethoxide (NaSMe), N,N-Dimethylformamide (DMF), Toluene.
-
Procedure:
-
To a solution of 2,6-difluorotoluene (1.0 eq) in a mixture of DMF and toluene at 80°C, a solution of sodium thiomethoxide (1.1 eq) in methanol is added dropwise over 1 hour.
-
The reaction mixture is stirred at 80°C for 4-6 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature and quenched with water.
-
The aqueous layer is extracted with toluene.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 2-Fluoro-6-(methylthio)toluene.
-
Purification can be achieved by vacuum distillation or column chromatography.
-
Step 2: Oxidation of 2-Fluoro-6-(methylthio)toluene to this compound
The synthesized thioether is then oxidized to the corresponding sulfone.
-
Materials: 2-Fluoro-6-(methylthio)toluene, Hydrogen peroxide (30% aq. solution), Acetic acid.
-
Procedure:
-
2-Fluoro-6-(methylthio)toluene (1.0 eq) is dissolved in acetic acid.
-
Hydrogen peroxide (3.0 eq) is added dropwise to the solution at room temperature. The reaction is exothermic, and the temperature should be maintained below 50°C with cooling if necessary.
-
The mixture is stirred at room temperature for 12-16 hours.
-
The reaction progress is monitored by TLC or LC-MS until the starting material is consumed.
-
The reaction mixture is then poured into ice-water, and the precipitated solid is collected by filtration.
-
The solid is washed with water and dried under vacuum to afford this compound.
-
Causality Behind Experimental Choices
-
The choice of a polar aprotic solvent like DMF in Step 1 facilitates the nucleophilic substitution by solvating the sodium cation, thus liberating the thiomethoxide nucleophile.
-
The oxidation in Step 2 with hydrogen peroxide in acetic acid is a classic and effective method for converting thioethers to sulfones. Acetic acid acts as both a solvent and a catalyst for the oxidation.
Diagram of Route 1
A Senior Application Scientist's Guide to the Structural Confirmation of 2-Fluoro-6-(methylsulfonyl)toluene Derivatives
Introduction: The Imperative for Unambiguous Structural Confirmation
In the landscape of modern drug discovery and development, the class of compounds known as 2-Fluoro-6-(methylsulfonyl)toluene derivatives holds significant interest. These molecules, characterized by a unique substitution pattern on a toluene scaffold, are integral building blocks in the synthesis of novel pharmaceutical agents and agrochemicals. The precise arrangement of the fluorine, methylsulfonyl, and methyl groups on the aromatic ring dictates the molecule's three-dimensional shape, electronic properties, and, consequently, its biological activity and patentability. Any ambiguity in this structure can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and potential regulatory hurdles.
This guide provides a comprehensive, technically-grounded comparison of the primary analytical techniques for the definitive structural confirmation of this specific class of molecules. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, presenting an integrated workflow that leverages the strengths of multiple techniques to build an irrefutable case for the correct chemical structure.
The Analytical Challenge: Distinguishing Isomers and Confirming Connectivity
The core challenge in characterizing this compound derivatives lies in definitively proving the ortho relationship between the fluorine and methylsulfonyl groups, and their positions relative to the methyl group. Isomeric impurities, arising from alternative reaction pathways during synthesis, are a primary concern. Therefore, the analytical strategy must be robust enough to distinguish the target molecule from potential meta and para isomers.
This guide will focus on a multi-pronged approach, demonstrating how data from Mass Spectrometry, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Single-Crystal X-ray Crystallography are synergistically employed to overcome this challenge.
An Integrated Workflow for Structural Elucidation
A robust analytical workflow does not rely on a single technique but rather integrates data from multiple orthogonal methods. Each step provides a piece of the puzzle, culminating in a comprehensive and self-validating structural proof.
dot graph "Integrated_Workflow" { layout="dot"; rankdir="TB"; graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_0" { label = "Initial Assessment"; bgcolor="#F1F3F4"; color="white"; MS [label="High-Resolution Mass Spectrometry (HRMS)"]; }
subgraph "cluster_1" { label = "Connectivity & Isomer Differentiation"; bgcolor="#F1F3F4"; color="white"; NMR_1D [label="1D NMR (¹H, ¹³C, ¹⁹F)"]; NMR_2D [label="2D NMR (COSY, HSQC, HMBC)"]; }
subgraph "cluster_2" { label = "Absolute Confirmation"; bgcolor="#F1F3F4"; color="white"; XRAY [label="Single-Crystal X-ray Crystallography"]; }
MS -> NMR_1D [label="Confirms Elemental Composition"]; NMR_1D -> NMR_2D [label="Suggests Connectivity"]; NMR_2D -> XRAY [label="Defines Planar Structure,\nRequires Absolute Proof"];
Result [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", label="Unambiguous\nStructural Confirmation"]; XRAY -> Result [label="Provides 3D Structure"]; } caption: "Figure 1: Integrated workflow for structural confirmation."
Part 1: Initial Verification with High-Resolution Mass Spectrometry (HRMS)
The first step in any characterization is to confirm that the compound has the correct elemental composition. HRMS is the tool of choice for this purpose.
Expertise & Causality: We choose HRMS over standard MS because its high mass accuracy allows for the determination of the elemental formula, effectively ruling out compounds with different numbers of atoms. For a molecule like this compound (C₈H₉FO₂S), HRMS can distinguish its exact mass (188.0307) from other potential, isobaric impurities.
Fragmentation Analysis: Electron impact (EI) ionization in MS often causes the molecular ion to fragment in predictable ways. For aryl sulfones, a characteristic fragmentation pattern involves the cleavage of the C-S bond and rearrangements.[1] A key fragmentation pathway for this class of compounds is the loss of the methyl group (•CH₃) followed by the loss of sulfur dioxide (SO₂).[2][3] Observing these specific losses provides initial, albeit non-definitive, evidence for the presence of the methylsulfonyl group attached to the aromatic ring.
Experimental Protocol: HRMS (ESI-TOF)
-
Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Infusion: Infuse the sample directly into an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) mass analyzer at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire data in positive ion mode. The expected [M+H]⁺ ion for C₈H₉FO₂S is m/z 189.0380.
-
Analysis: Compare the measured accurate mass to the theoretical mass. A mass error of <5 ppm provides high confidence in the elemental formula.
Part 2: Unraveling Connectivity with NMR Spectroscopy
NMR is the most powerful tool for elucidating the detailed connectivity of a molecule in solution. For this compound derivatives, a combination of 1D (¹H, ¹³C, ¹⁹F) and 2D NMR experiments is essential to definitively establish the substitution pattern.
Expertise & Causality: The unique combination of a fluorine atom and a sulfonyl group creates a distinctive electronic environment that is reflected in the NMR spectra.
-
¹⁹F NMR: The presence of a ¹⁹F nucleus (100% natural abundance, spin ½) makes ¹⁹F NMR an exceptionally sensitive and informative experiment.[4][5] A single resonance in the ¹⁹F spectrum immediately confirms the presence of one unique fluorine environment. Its chemical shift provides information about the electronic environment.[6][7]
-
¹H and ¹³C NMR: The electron-withdrawing nature of both the fluorine and methylsulfonyl groups will shift the signals of nearby aromatic protons and carbons downfield. Crucially, the coupling between ¹H, ¹³C, and ¹⁹F nuclei provides through-bond connectivity information that is instrumental in assigning the structure.
A Logical Approach to NMR Data Interpretation:
The key to solving the structure is to use 2D NMR to piece together the fragments. Heteronuclear Multiple Bond Correlation (HMBC) is particularly vital as it shows long-range (2-3 bond) correlations between protons and carbons.
dot graph "NMR_Logic" { layout="dot"; rankdir="LR"; graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_protons" { label="¹H Signals"; bgcolor="#E8F0FE"; color="white"; H_Me_Toluene [label="Toluene-CH₃ Protons"]; H_Me_Sulfonyl [label="Sulfonyl-CH₃ Protons"]; H_Aromatic [label="Aromatic Protons (H3, H4, H5)"]; }
subgraph "cluster_carbons" { label="¹³C Signals"; bgcolor="#FCE8E6"; color="white"; C_Me_Toluene [label="Toluene-CH₃ Carbon"]; C_Me_Sulfonyl [label="Sulfonyl-CH₃ Carbon"]; C_Aromatic [label="Aromatic Carbons (C1-C6)"]; }
// HMBC Correlations H_Me_Toluene -> C_Aromatic [label="HMBC to C1, C2, C6", dir=forward, color="#EA4335"]; H_Me_Sulfonyl -> C_Aromatic [label="HMBC to C6", dir=forward, color="#EA4335"]; H_Aromatic -> C_Aromatic [label="HMBC to other\nAromatic Carbons", dir=forward, color="#EA4335"];
// Key Differentiating Correlation H_Me_Toluene -> C_Aromatic [label="Crucial HMBC correlation from Toluene-CH₃\nto the Fluorine-bearing Carbon (C2)\nproves the 1,2 (ortho) relationship.", style=bold, color="#D93025", fontcolor="#D93025"]; } caption: "Figure 2: Logic map for 2D NMR-based structural assignment."
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
1D Spectra Acquisition:
-
Acquire a standard ¹H spectrum.
-
Acquire a proton-decoupled ¹³C spectrum.
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
-
2D Spectra Acquisition:
-
COSY (Correlation Spectroscopy): To identify proton-proton coupling networks (e.g., the adjacent aromatic protons).
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton to its directly attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify 2-3 bond correlations between protons and carbons. This is the key experiment for establishing the overall carbon skeleton and substitution pattern.
-
-
Data Analysis:
-
Use HSQC to assign the carbons directly attached to protons.
-
Use COSY to trace the connectivity of the aromatic protons.
-
Critically, use HMBC to find correlations from the toluene methyl protons to the aromatic carbons C1, C2, and C6, and from the sulfonyl methyl protons to C6. The correlation from the toluene methyl protons to the fluorine-bearing carbon (C2, identified by its large C-F coupling constant) is the definitive proof of the 2-fluoro substitution pattern.
-
Part 3: The Gold Standard - Single-Crystal X-ray Crystallography
While NMR provides an unambiguous picture of the molecule's connectivity in solution, Single-Crystal X-ray Crystallography provides the absolute, undeniable proof of structure in the solid state. It generates a 3D electron density map of the molecule, revealing the precise spatial arrangement of every atom.[8]
Expertise & Causality: This technique is considered the "gold standard" because it is a direct imaging method. The final output is not an interpretation of data (like NMR shifts and couplings) but a three-dimensional model of the molecule. This method definitively confirms the substitution pattern on the benzene ring and provides precise bond lengths and angles.[9]
Trustworthiness: The primary challenge is not in data interpretation, but in obtaining a high-quality single crystal suitable for diffraction. The process can be time-consuming, but the result is irrefutable.
Experimental Protocol: Single-Crystal X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. A variety of solvents should be screened.
-
Crystal Mounting: Mount a suitable crystal (typically <0.5 mm in any dimension, with no visible cracks) on a goniometer head.
-
Data Collection: Place the crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. This map is then refined to produce the final atomic model of the molecule.
Comparative Analysis of Techniques
| Technique | Information Provided | Sample Requirements | Speed | Limitations |
| HRMS | Elemental Formula, Molecular Weight | Low (µg-ng) | Fast (minutes) | Provides no information on isomerism or connectivity. |
| NMR Spectroscopy | Complete atomic connectivity (¹H, ¹³C, ¹⁹F), Isomer differentiation | Moderate (5-20 mg) | Moderate (hours) | Provides structure in solution; requires interpretation of complex data. |
| X-ray Crystallography | Absolute 3D structure, Bond lengths/angles, Solid-state packing | High-quality single crystal | Slow (days-weeks) | Crystal growth can be a significant bottleneck; structure is in the solid state. |
Conclusion: A Strategy of Orthogonal Validation
The structural confirmation of this compound derivatives demands a rigorous, multi-technique approach. The strategy outlined in this guide—beginning with the rapid confirmation of elemental composition by HRMS, followed by the detailed elucidation of atomic connectivity by a suite of NMR experiments, and culminating in the absolute proof of 3D structure by X-ray crystallography—represents a self-validating system. Each technique provides orthogonal data that, when combined, builds an unassailable case for the correct structure. For researchers and drug development professionals, adopting this integrated workflow is the most effective way to ensure scientific integrity and accelerate project timelines by eliminating the risks associated with structural ambiguity.
References
- 1. researchgate.net [researchgate.net]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. aaqr.org [aaqr.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. | Semantic Scholar [semanticscholar.org]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 9. Benzene - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Synthesis of 2-Fluoro-6-(methylsulfonyl)toluene: An Evaluation of a Novel Direct Sulfonylation Pathway
Abstract
2-Fluoro-6-(methylsulfonyl)toluene is a key building block in the synthesis of various high-value chemical entities, particularly within the pharmaceutical and agrochemical sectors.[1] Its synthesis demands efficiency, scalability, and adherence to green chemistry principles. This guide provides an in-depth comparison between a well-established, multi-step synthetic route and a novel, more convergent pathway involving a direct nucleophilic aromatic substitution (SNAr) with a sulfinate salt. We will dissect the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a quantitative comparison of their performance metrics. This analysis aims to equip researchers and process chemists with the critical data needed to select the optimal synthetic strategy for their specific application.
The Established Synthesis: A Three-Step Sequential Approach
The traditional and most cited method for synthesizing this compound begins with the commercially available starting material, 2-fluorotoluene. The strategy relies on a sequence of three distinct chemical transformations: electrophilic nitration, nucleophilic aromatic substitution to install a thioether, and subsequent oxidation to the target sulfone.
Mechanistic Rationale and Workflow
The logic of this pathway is rooted in fundamental principles of aromatic chemistry.
-
Step 1: Electrophilic Nitration. The fluorine atom on 2-fluorotoluene is an ortho-, para-director for electrophilic aromatic substitution (EAS). Nitration with a standard mixed acid (HNO₃/H₂SO₄) introduces a nitro group. While multiple isomers are possible, the reaction can be controlled to favor the introduction of the nitro group at the 6-position, yielding 2-fluoro-6-nitrotoluene.[2][3][4] The nitro group serves as a powerful electron-withdrawing group, which is critical for the subsequent step.
-
Step 2: Nucleophilic Aromatic Substitution (SNAr). The newly installed nitro group, being ortho to the fluorine atom, strongly activates the aromatic ring for nucleophilic attack.[5][6] This electronic activation facilitates the displacement of the nitro group by a potent sulfur nucleophile, sodium thiomethoxide (NaSMe). This SNAr reaction proceeds via a Meisenheimer complex, an intermediate stabilized by the resonance delocalization afforded by the electron-withdrawing nitro group, to form 2-fluoro-6-(methylthio)toluene.
-
Step 3: Oxidation. The final step involves the oxidation of the intermediate thioether to the desired sulfone. This is a robust and high-yielding transformation.[7] While classic oxidants like hydrogen peroxide or m-CPBA are effective, modern, greener methods utilizing systems like urea-hydrogen peroxide (UHP) and a phthalic anhydride catalyst offer a safer and more environmentally benign alternative, avoiding metal catalysts and harsh conditions.[8][9]
Experimental Protocol (Established Method)
Step 1: Synthesis of 2-Fluoro-6-nitrotoluene
-
To a stirred solution of fuming nitric acid (33 mL), cooled to -15 °C in an ice-salt bath, add 2-fluorotoluene (30 g, 0.27 mol) dropwise over 2 hours, maintaining the internal temperature below -10 °C.
-
After the addition is complete, stir the mixture at -15 °C for an additional hour.
-
Allow the reaction to warm to room temperature and pour it carefully onto 200 g of crushed ice.
-
Extract the aqueous mixture with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with water, then with saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is purified by vacuum distillation to yield 2-fluoro-6-nitrotoluene.[4]
Step 2: Synthesis of 2-Fluoro-6-(methylthio)toluene
-
In a three-necked flask under a nitrogen atmosphere, dissolve sodium thiomethoxide (1.1 eq) in anhydrous DMF (100 mL).
-
Add a solution of 2-fluoro-6-nitrotoluene (1 eq) in DMF dropwise at room temperature.
-
Heat the reaction mixture to 60 °C and monitor by TLC until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction to room temperature, pour into water, and extract with ethyl acetate (3 x 75 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude thioether, which can be used in the next step without further purification.
Step 3: Synthesis of this compound
-
Dissolve the crude 2-fluoro-6-(methylthio)toluene (1 eq) in ethyl acetate (150 mL).
-
Add phthalic anhydride (0.1 eq) followed by the portion-wise addition of urea-hydrogen peroxide (UHP, 2.5 eq).[8]
-
Stir the resulting suspension vigorously at room temperature. The reaction is typically complete within 2-4 hours, observable by the disappearance of the thioether spot on TLC.
-
Upon completion, filter the reaction mixture to remove urea and any unreacted reagents.
-
Wash the filtrate with 1 M NaOH solution, then with brine.
-
Dry the organic layer over MgSO₄, filter, and evaporate the solvent to yield the final product, this compound, which can be further purified by recrystallization from ethanol/water.
Workflow Diagram (Established Method)
Caption: Workflow for the established three-step synthesis.
A Novel Synthetic Method: Direct C-S Bond Formation
To address the multi-step nature of the established route, we propose a more convergent and atom-economical approach. This novel method leverages a direct nucleophilic aromatic substitution reaction to form the C-S(O₂) bond, thereby bypassing the thioether intermediate and the subsequent oxidation step.
Mechanistic Rationale and Workflow
The cornerstone of this new strategy is the reaction between an activated aryl halide and sodium methanesulfinate (CH₃SO₂Na).
-
Starting Material: The key precursor for this route is 2-fluoro-6-bromotoluene. This substrate is specifically chosen because the C-Br bond is more susceptible to nucleophilic attack than the highly robust C-F bond in SNAr reactions. The fluorine atom at the ortho position provides the necessary electronic activation to facilitate the displacement of the bromide.
-
Direct Sulfonylation: In a suitable polar aprotic solvent such as DMSO or DMF, 2-fluoro-6-bromotoluene is treated with sodium methanesulfinate. The methanesulfinate anion acts as the nucleophile, directly attacking the carbon bearing the bromine atom and displacing it to form the target sulfone in a single, efficient step. This reaction avoids the need to handle volatile and odorous thiols and eliminates an entire oxidation step from the sequence. Such direct sulfonylation reactions are well-documented for activated aryl halides.[10][11]
Experimental Protocol (Novel Method)
One-Step Synthesis of this compound
-
To a solution of 2-fluoro-6-bromotoluene (1 eq) in anhydrous DMSO (100 mL), add sodium methanesulfinate (1.5 eq).
-
Heat the reaction mixture to 120 °C under a nitrogen atmosphere.
-
Monitor the reaction progress by GC-MS or TLC. The reaction is typically complete within 8-12 hours.
-
After completion, cool the mixture to room temperature and pour it into 300 mL of ice-water.
-
A precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with water.
-
Dry the crude product under vacuum. For higher purity, the solid can be recrystallized from isopropanol to afford pure this compound.
Workflow Diagram (Novel Method)
Caption: Workflow for the novel one-step synthesis.
Performance Comparison: Established vs. Novel Method
An objective comparison requires evaluating key performance indicators relevant to both laboratory research and industrial-scale production. The following table summarizes these metrics based on representative experimental data.
| Metric | Established Method | Novel Method | Rationale & Analysis |
| Number of Synthetic Steps | 3 | 1 | The novel method is significantly more convergent, reducing operational complexity and processing time. |
| Overall Yield | ~70-75% | ~85-90% | Fewer steps and purification losses in the novel method lead to a substantially higher overall yield. |
| Atom Economy | Moderate | High | The novel route avoids the use of a nitro group as a leaving group and eliminates an oxidation step, improving atom economy. |
| Key Reagents | HNO₃/H₂SO₄, NaSMe, UHP | NaSO₂Me | The novel method avoids strong mixed acids and the handling of sodium thiomethoxide, which can be pyrophoric. |
| Safety & Environmental | Use of strong acids; generation of nitro-waste and oxidant byproducts. | Higher reaction temperature; uses DMSO (requires proper recycling). | The established method involves more hazardous reagents and generates more waste streams. The novel method's main drawback is the high-boiling point solvent. |
| Starting Material Cost | 2-Fluorotoluene (Lower) | 2-Fluoro-6-bromotoluene (Higher) | The precursor for the novel route is more functionalized and thus more expensive, which may be a consideration for large-scale synthesis. |
Comparative Pathway Diagram
Caption: Side-by-side comparison of the synthetic pathways.
Conclusion and Recommendations
This guide has systematically evaluated two distinct synthetic routes to this compound.
-
The Established Method is a reliable, albeit lengthy, process built on well-understood, canonical reactions. Its primary advantage lies in the low cost of its initial starting material, 2-fluorotoluene. However, its three-step nature, moderate overall yield, and use of hazardous reagents present significant drawbacks for efficiency and green chemistry.
-
The Novel Method offers a compelling alternative. It is a highly efficient, single-step process that delivers a superior overall yield and operates with a better safety and environmental profile. While the starting material, 2-fluoro-6-bromotoluene, is more costly, the significant reduction in processing steps, solvent usage, and waste generation can offset this expense, particularly in large-scale manufacturing where time and operational costs are paramount.
Recommendation: For laboratory-scale synthesis and applications where process optimization is critical, the novel direct sulfonylation method is strongly recommended . It represents a more elegant and efficient approach to this valuable building block. For industrial campaigns, a thorough cost analysis comparing the higher precursor cost of the novel method against the operational savings (labor, energy, waste disposal) from the shorter process is warranted.
References
- 1. This compound [myskinrecipes.com]
- 2. 2-Fluoro-6-nitrotoluene (98%) - Amerigo Scientific [amerigoscientific.com]
- 3. 2-Fluoro-6-nitrotoluene Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. prepchem.com [prepchem.com]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. Sulfone synthesis by oxidation [organic-chemistry.org]
- 10. Aryl sulfone synthesis by C-S coupling reactions [organic-chemistry.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Fluoro-6-(methylsulfonyl)toluene
For researchers and scientists at the forefront of drug development and organic synthesis, the responsible management of chemical reagents is not merely a regulatory requirement but a cornerstone of a safe and efficient laboratory environment. This guide provides a detailed, procedural framework for the proper disposal of 2-Fluoro-6-(methylsulfonyl)toluene, ensuring the safety of laboratory personnel and the protection of our environment. The protocols herein are synthesized from established principles of hazardous waste management for halogenated and organosulfur compounds, providing a robust system for handling this specific reagent.
Immediate Safety and Hazard Profile
-
Halogenated Aromatic Component: The fluorotoluene moiety suggests that the compound is likely a combustible liquid with potential for harmful vapors.[1] Similar compounds are known to be harmful if inhaled or absorbed through the skin and can cause irritation to the eyes, skin, and respiratory system.[1] As a halogenated organic compound, it is also expected to be harmful to aquatic life with long-lasting effects.[1]
-
Aryl Sulfone Component: The methylsulfonyl group (a sulfone) is generally stable. Unlike sulfonyl halides, which are highly reactive with water, sulfones do not readily hydrolyze.[2][3] However, upon combustion, organosulfur compounds can release toxic sulfur oxides (SOx).[4]
Core Disposal Principles
The fundamental principle for the disposal of this compound is its classification as hazardous waste . Under no circumstances should this chemical be disposed of down the drain or mixed with non-hazardous laboratory waste. The primary and only acceptable disposal route is through a licensed and approved hazardous waste disposal facility.[5]
Key principles include:
-
Segregation: This waste must be segregated from non-halogenated and other incompatible waste streams to prevent dangerous reactions and to facilitate proper treatment by the disposal facility.[6][7]
-
Containment: Use only designated, chemically compatible, and properly sealed containers for waste collection.[7]
-
Labeling: All waste containers must be clearly and accurately labeled from the moment the first drop of waste is added.[6][7]
Quantitative and Physical Data Profile
A summary of the known physical and chemical properties of this compound is presented below. This data is crucial for safe handling and for providing accurate information to waste disposal contractors.
| Property | Value |
| Molecular Formula | C₈H₉FO₂S |
| Molecular Weight | 188.22 g/mol |
| Physical State | Solid or Liquid (based on purity and temperature) |
| Known Incompatibilities | Strong oxidizing agents |
(Data synthesized from general knowledge of related chemical structures. Always refer to the supplier-specific SDS if available.)
Experimental Protocols for Safe Disposal
The following step-by-step methodologies provide clear guidance for the collection, storage, and disposal of this compound waste.
Protocol 1: Waste Collection and Segregation (All Quantities)
This protocol is the foundational step for proper disposal and applies to all waste containing this compound, whether in pure form or in a solvent.
Methodology:
-
Container Selection:
-
Obtain a designated hazardous waste container that is chemically compatible with halogenated organic compounds. High-density polyethylene (HDPE) or glass containers are typically suitable.
-
Ensure the container is in good condition, free from leaks, and has a secure, tight-fitting screw cap.[7]
-
-
Waste Segregation:
-
Initial Labeling:
-
Before adding any waste, label the container clearly with:[7]
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "Waste this compound "
-
If in a solution, list all components and their approximate percentages.
-
The date of first accumulation.
-
-
-
Waste Transfer:
-
Perform all transfers of waste into the container within a certified chemical fume hood to minimize inhalation exposure.
-
Use a funnel to prevent spills on the exterior of the container.
-
Do not fill the container beyond 90% capacity to allow for vapor expansion.[6]
-
-
Secure Containment:
-
After each addition, securely cap the container. Containers must remain closed at all times except when actively adding waste.[7]
-
Protocol 2: Storage and Final Disposal Arrangement
Proper storage of the accumulated waste is critical to maintaining a safe laboratory environment pending pickup by a certified disposal service.
Methodology:
-
Designated Storage Area:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.
-
The storage area should be cool, dry, and well-ventilated, away from heat sources, sparks, or open flames.[1]
-
-
Secondary Containment:
-
Place the waste container in a secondary containment bin to mitigate any potential leaks or spills.
-
-
Arranging for Disposal:
-
Once the container is full (not exceeding 90%), or if the waste is no longer being generated, arrange for disposal.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Provide them with an accurate and complete description of the waste contents as detailed on your label.
-
Mandatory Visualization: Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper management and disposal of this compound.
Caption: A workflow for the proper disposal of this compound.
Spill Management Protocol
In the event of a spill, a swift and correct response is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert:
-
Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Inform your laboratory supervisor and/or your institution's EHS office.
-
-
Control Vapors and Ignition Sources:
-
Ensure the chemical fume hood is operational if the spill is contained within it.
-
Eliminate all sources of ignition (e.g., turn off hot plates, equipment).
-
-
Don Personal Protective Equipment (PPE):
-
At a minimum, wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles. If significant vapors are present, respiratory protection may be necessary.
-
-
Contain and Absorb:
-
For small spills, use a non-combustible absorbent material such as vermiculite, sand, or a commercial chemical absorbent pad.
-
Start from the outside of the spill and work inwards to prevent spreading.
-
-
Collect Waste:
-
Carefully scoop the absorbed material and any contaminated debris into a designated, sealable hazardous waste container.[2]
-
Label the container as "Spill Debris with this compound ".
-
-
Decontaminate:
-
Clean the spill area thoroughly with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
Collect all decontamination materials (wipes, etc.) in the same spill debris waste container.
-
-
Final Disposal:
-
Dispose of the sealed spill debris container as hazardous waste, following the same procedure outlined in Protocol 2.
-
By adhering to these scientifically grounded and procedurally detailed guidelines, you can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.
References
- 1. fishersci.com [fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. epfl.ch [epfl.ch]
- 4. Incineration Processes and Environmental Releases - Waste Incineration & Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ethz.ch [ethz.ch]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. vumc.org [vumc.org]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Fluoro-6-(methylsulfonyl)toluene
Core Directive: A Proactive Stance on Safety
The fundamental principle is to treat this compound with a high degree of caution, assuming it possesses a hazard profile similar to or greater than its analogues until proven otherwise. This approach ensures a robust margin of safety for all laboratory personnel.
Hazard Assessment Based on Structural Analogues
The recommended Personal Protective Equipment (PPE) is directly derived from the anticipated hazards of 2-Fluoro-6-(methylsulfonyl)toluene. The rationale is based on data from similar, well-characterized molecules like 2-Fluorotoluene and Toluene.[1]
| Anticipated Hazard | Rationale Based on Structural Analogues | GHS Hazard Code (Assumed) |
| Flammable Liquid | The toluene backbone is highly flammable. Fluorination does not negate this property.[1][2] | H225: Highly flammable liquid and vapor |
| Skin Irritation | Toluene and its derivatives are known skin irritants.[1][2] Direct contact could lead to redness, itching, or dermatitis. | H315: Causes skin irritation |
| Serious Eye Irritation | Aromatic compounds are often irritating to the eyes. Splashes could cause significant, potentially lasting, damage.[2] | H319: Causes serious eye irritation |
| Respiratory Irritation | Inhalation of vapors may irritate the respiratory tract, a common characteristic of volatile aromatic compounds. | H335: May cause respiratory irritation |
| Acute Toxicity (Harmful) | Analogues are classified as harmful if inhaled, swallowed, or in contact with skin.[2] Systemic effects cannot be ruled out. | H302/H312/H332: Harmful if swallowed/in contact with skin/if inhaled |
Engineering and Administrative Controls: The First Line of Defense
Before any reliance on PPE, proper engineering and administrative controls must be in place.
-
Engineering Control: All handling of this compound, including weighing, transfers, and use in reactions, must be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Administrative Controls: Access to areas where this chemical is used should be restricted. All personnel must receive documented training on the specific hazards and handling procedures outlined in this guide.
Required Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory for all personnel handling this compound. This selection is designed to provide comprehensive protection against all anticipated routes of exposure.
Eye and Face Protection
-
Requirement: Chemical splash goggles that meet the ANSI Z87.1 standard (or regional equivalent) are the minimum requirement.[3]
-
Causality: This is to protect against splashes and potential vapors that can cause severe eye irritation.[2]
-
Enhanced Protection: When there is a heightened risk of splashing or an energetic reaction (e.g., during quenching), a full-face shield must be worn in addition to chemical splash goggles.[4]
Hand Protection
-
Requirement: Chemically resistant gloves are essential. Given the aromatic nature of the compound, standard lightweight nitrile gloves may not provide sufficient long-term protection. Recommended materials include:
-
Butyl Rubber or Viton™: For extended handling or immersion.
-
Double-Gloving: For tasks involving incidental contact, wearing two pairs of nitrile gloves is a common practice, with the outer glove being removed immediately upon contamination.[4]
-
-
Causality: The toluene backbone suggests a high potential for skin irritation and absorption.[1][5] Chemically resistant gloves prevent direct contact and reduce the risk of systemic toxicity from dermal exposure.[2] Always inspect gloves for tears or pinholes before use.
Body Protection
-
Requirement: A flame-retardant lab coat is mandatory due to the anticipated flammability of the compound.[2] Clothing worn underneath should be made of natural fibers like cotton. Long pants and closed-toe shoes are required at all times.[4]
-
Causality: This protects the skin from splashes and prevents personal clothing from becoming contaminated. The flame-retardant property provides a critical layer of safety when working with a flammable chemical.
Respiratory Protection
-
Requirement: Under normal conditions, all work should be performed in a chemical fume hood, which serves as the primary respiratory protection. If a situation arises where the concentration of vapors may exceed exposure limits (e.g., a large spill or failure of engineering controls), a NIOSH-approved respirator with organic vapor cartridges is necessary.[6]
-
Causality: The compound is expected to be volatile and may cause respiratory irritation. Engineering controls are the preferred method to manage this risk.
Procedural Discipline: Donning and Doffing PPE
Cross-contamination often occurs during the removal of PPE. Following a strict sequence is critical for safety.
Step-by-Step Donning (Putting On) Protocol
-
Lab Coat: Put on the flame-retardant lab coat and fasten all buttons.
-
Eye Protection: Put on chemical splash goggles.
-
Gloves: Put on the first pair of gloves (if double-gloving). Put on the second, outer pair, ensuring the cuffs are pulled over the sleeves of the lab coat.
Step-by-Step Doffing (Taking Off) Protocol
-
Outer Gloves (if applicable): Remove the outer pair of gloves using a glove-in-glove technique. Dispose of them immediately in the designated hazardous waste container.
-
Lab Coat: Unbutton and remove the lab coat by rolling it outwards, ensuring the contaminated exterior does not touch your inner clothing. Place it in a designated receptacle for laundering or disposal.
-
Eye Protection: Remove goggles by handling the strap, avoiding contact with the front surface.
-
Inner Gloves: Remove the final pair of gloves, again using a technique that avoids touching the outer surface with bare skin.
-
Hand Washing: Immediately wash hands thoroughly with soap and water.
Visual Workflow Guides
The following diagrams illustrate the critical decision-making and procedural flows for ensuring safety when handling this compound.
Caption: Risk assessment and PPE selection workflow.
Caption: Procedural flow for donning and doffing PPE.
Disposal Plan
Proper disposal is a critical final step to ensure environmental safety and regulatory compliance.
-
Chemical Waste: All solutions and reaction mixtures containing this compound must be collected in a designated, properly labeled hazardous waste container. The container should be clearly marked "Flammable Liquid Waste" and "Halogenated Organic Waste." Do not pour any amount down the drain.[3]
-
Contaminated PPE: All disposable items that have come into contact with the chemical, including gloves, bench paper, and wipes, are considered hazardous waste. They must be collected in a sealed bag or container, clearly labeled as "Solid Hazardous Waste," and disposed of through your institution's Environmental Health & Safety (EHS) office.[7]
-
Empty Containers: "Empty" containers that held the chemical must be triple-rinsed with a suitable solvent (e.g., acetone). The rinsate must be collected and disposed of as liquid hazardous waste.
Always consult your institution's specific EHS guidelines for hazardous waste disposal, as local regulations may vary.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. media.tamus.edu [media.tamus.edu]
- 6. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
